molecular formula C6H7ClFN B1445811 3-Fluoro-5-methyl-pyridine hydrochloride CAS No. 1373223-28-9

3-Fluoro-5-methyl-pyridine hydrochloride

Cat. No.: B1445811
CAS No.: 1373223-28-9
M. Wt: 147.58 g/mol
InChI Key: BCXBDFLCODOXSM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-pyridine hydrochloride is a useful research compound. Its molecular formula is C6H7ClFN and its molecular weight is 147.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBDFLCODOXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Fluoro-5-methyl-pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies for in-house characterization. Given the limited availability of published data for this specific salt, this guide emphasizes the experimental workflows required to elucidate its key physical characteristics, ensuring scientific integrity and empowering researchers to generate reliable data.

Introduction: The Significance of Fluorinated Pyridines

This compound belongs to the class of fluorinated pyridine derivatives, a group of compounds of significant interest in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The methyl group further modulates these properties. As an intermediate, 3-Fluoro-5-methyl-pyridine is a valuable building block in the synthesis of more complex molecules.[1] The hydrochloride salt form is often utilized to improve solubility and handling of the parent compound.

This guide will first present the available data for 3-Fluoro-5-methyl-pyridine and its hydrochloride salt, followed by detailed experimental protocols for the determination of its key physical properties.

Core Physical Properties: A Data-Driven Overview

While comprehensive experimental data for this compound is not extensively reported in the public domain, we can compile the known information for the parent compound and the hydrochloride salt from various chemical suppliers and databases.

Property3-Fluoro-5-methyl-pyridineThis compoundData Source
CAS Number 407-21-61373223-28-9[1][2]
Molecular Formula C₆H₆FNC₆H₇ClFN (C₆H₆FN·HCl)[1][2]
Molecular Weight 111.12 g/mol 147.58 g/mol [1][2]
Appearance Colorless to slight yellow liquidExpected to be a crystalline solid[1]
Melting Point Not applicable (liquid at room temp)Data not available
Boiling Point Data not availableNot applicable (salt)
Solubility Data not availableExpected to be soluble in polar solvents

Experimental Workflows for Physical Property Determination

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound.

Molecular Structure and Workflow Visualization

To provide a clear visual representation of the compound and the experimental process, the following diagrams are provided.

Molecular Structure of this compound cluster_pyridine N N C1 C N->C1 H_N H⁺ N->H_N C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 C5->N CH3 CH₃ C5->CH3 Cl Cl⁻ H_N->Cl

Caption: Molecular Structure of this compound.

cluster_workflow Workflow for Physical Property Determination start Obtain Sample of 3-Fluoro-5-methyl-pyridine HCl mp Melting Point Determination start->mp sol Solubility Assay start->sol nmr NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir end Comprehensive Physical Property Profile mp->end sol->end nmr->end ir->end

Caption: Experimental workflow for determining physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Finely powder a small amount of the solid using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4]

  • Instrumentation:

    • Use a calibrated digital melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[4][5]

  • Measurement:

    • Place the capillary tube into the heating block of the apparatus.

    • Set the starting temperature to approximately 20°C below the estimated melting point.

    • Heat at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4]

    • Perform the measurement in triplicate to ensure reproducibility.

Solubility Assessment

Determining the solubility in various solvents is crucial for applications in drug formulation and reaction chemistry.

Protocol:

  • Solvent Selection:

    • Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, and acetone.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.[6]

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Express the solubility in terms of mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The formation of the hydrochloride salt will cause a downfield shift of the proton signals, particularly those on the pyridine ring, due to the increased positive charge on the nitrogen atom.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.[8][9]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[9]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[9]

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic peaks for the pyridine ring, the C-F bond, the methyl group, and the N-H⁺ bond.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

    • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a framework for understanding and determining the physical properties of this compound. While some fundamental data is available, a comprehensive characterization requires experimental investigation. The detailed protocols outlined herein offer a reliable and scientifically sound approach for researchers to generate the necessary data for their specific applications in drug discovery and chemical synthesis.

References

  • Experiment 1 - Melting Points. (n.d.). Retrieved from University of Missouri-St. Louis. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]

  • 4.3: Melting Point Determination Procedure. (2020, August 25). Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). Retrieved from University of Calgary. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from University of the West Indies. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. [Link]

  • Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from NanoValid. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from University of Pennsylvania. [Link]

  • Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. [Link]

  • 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. [Link]

  • fourier transform infrared spectroscopy. (n.d.). Retrieved from Missouri University of Science and Technology. [Link]

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  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. [Link]

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  • 3-Fluoro-5-methylpyridine. (n.d.). PubChem. [Link]

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  • This compound, 97% Purity, C6H7ClFN, 25 grams. (n.d.). CP Lab Safety. [Link]

  • CAS No : 1007089-84-0 | Chemical Name : 3-Chloromethyl-5-methylpyridine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride. (n.d.). Oakwood Chemical. [Link]

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Sources

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-5-methylpyridine, a key building block in modern medicinal chemistry. While the primary focus of this document is the hydrochloride salt, it is important to note that the majority of commercially available data pertains to the free base, 3-Fluoro-5-methylpyridine (CAS No. 407-21-6). The hydrochloride salt is typically generated in situ or as a final step to enhance solubility and stability for specific applications.

Core Chemical and Physical Properties

3-Fluoro-5-methylpyridine is a substituted pyridine ring with a fluorine atom at the 3-position and a methyl group at the 5-position.[1] The introduction of a fluorine atom, a key bioisostere, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.[2]

PropertyValueSource
CAS Number 407-21-6 (Free Base)[1][3][4]
Molecular Formula C6H6FN[1][3]
Molecular Weight 111.12 g/mol [1][3]
Appearance Colorless to slight yellow liquid[1]
Purity ≥ 98% (GC)[1]
Storage Conditions 0-8°C[1]

The hydrochloride salt would be expected to be a solid with increased water solubility compared to the free base, a common characteristic of amine salts.

Structural Representation

Caption: Chemical structure of 3-Fluoro-5-methylpyridine.

Synthesis and Reactivity

The synthesis of fluorinated pyridines can be challenging. One common approach involves a halogen exchange reaction (halex reaction) from a corresponding chloro- or bromo-pyridine precursor. Another strategy is to build the fluorinated pyridine ring from acyclic precursors.

Hypothetical Synthetic Workflow

A plausible synthetic route to 3-Fluoro-5-methylpyridine could involve the diazotization of 3-amino-5-methylpyridine followed by a Schiemann reaction or a related fluorination protocol.

G cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Fluorination cluster_reaction3 Step 3: Salt Formation 3-Amino-5-methylpyridine 3-Amino-5-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-5-methylpyridine->Diazonium Salt Intermediate NaNO₂, HBF₄ 3-Fluoro-5-methylpyridine 3-Fluoro-5-methylpyridine Diazonium Salt Intermediate->3-Fluoro-5-methylpyridine Heat (Schiemann Reaction) 3-Fluoro-5-methylpyridine HCl 3-Fluoro-5-methylpyridine HCl 3-Fluoro-5-methylpyridine->3-Fluoro-5-methylpyridine HCl HCl in ether

Caption: A potential synthetic pathway to 3-Fluoro-5-methylpyridine HCl.

Applications in Drug Discovery and Development

Fluorinated pyridines are crucial intermediates in the pharmaceutical industry. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] 3-Fluoro-5-methylpyridine serves as a valuable building block for the synthesis of more complex molecules targeting a range of therapeutic areas.[1]

Key Application Areas:

  • Pharmaceutical Intermediates: It is a key component in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders.[1] The unique substitution pattern allows for selective functionalization in the development of novel compounds.[1]

  • Agrochemicals: This compound is also utilized in the formulation of herbicides and pesticides.[1]

  • Research and Development: In a laboratory setting, it is used as a foundational molecule for creating new chemical entities with potentially improved biological activities.[1]

The strategic placement of the fluorine and methyl groups allows for diverse chemical modifications, primarily through reactions targeting the nitrogen atom or the remaining unsubstituted positions on the pyridine ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-methylpyridine and its hydrochloride salt.

Hazard Identification and First Aid

The free base, 3-Fluoro-5-methylpyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[5]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[5]

  • If inhaled: Remove to fresh air.[6]

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle in a well-ventilated place.[7]

  • Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.[5][7]

  • Handling Precautions: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The recommended storage temperature for the free base is between 0-8°C.[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Fluoro-5-methylpyridine. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure. The fluorine atom will cause characteristic splitting patterns in both spectra.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS spectra for 3-Fluoro-5-methylpyridine, can be found in specialized chemical databases.[8]

Conclusion

3-Fluoro-5-methylpyridine, and by extension its hydrochloride salt, is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties, imparted by the fluorine substituent, make it an attractive starting material for the development of new bioactive molecules. A thorough understanding of its chemical properties, reactivity, and safety considerations is essential for its effective and safe utilization in research and development.

References

  • PubChem. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

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An In-depth Technical Guide to 3-Fluoro-5-methylpyridine Hydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-methylpyridine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents. This document details the molecular weight, physicochemical properties, a robust protocol for its synthesis and purification, and advanced analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine derivatives are a cornerstone in modern medicinal chemistry, offering a powerful tool to fine-tune the biological activity of small molecules. The introduction of fluorine can significantly modulate a compound's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][2] These modifications often translate to improved pharmacokinetic profiles, enhanced target selectivity, and greater resistance to metabolic degradation.[1][2] 3-Fluoro-5-methylpyridine, as a hydrochloride salt, serves as a key building block in the synthesis of a wide array of biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.[3] This guide provides an in-depth exploration of its fundamental properties and the practical methodologies for its synthesis and characterization.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of 3-Fluoro-5-methylpyridine hydrochloride is paramount for its effective application in research and development.

Molecular Weight Calculation

The molecular weight of 3-Fluoro-5-methylpyridine hydrochloride is determined by the sum of the molecular weights of the free base (3-Fluoro-5-methylpyridine) and hydrogen chloride (HCl).

  • 3-Fluoro-5-methylpyridine (C₆H₆FN): 111.12 g/mol [3][4]

  • Hydrogen Chloride (HCl): 36.46 g/mol

Therefore, the molecular weight of 3-Fluoro-5-methylpyridine hydrochloride (C₆H₆FN·HCl) is 147.58 g/mol .

Key Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Fluoro-5-methylpyridine and general properties of pyridine hydrochlorides.

PropertyValueSource(s)
Chemical Formula C₆H₆FN·HClCalculated
Molecular Weight 147.58 g/mol Calculated
Appearance (Free Base) Colorless to slight yellow liquid[3]
Appearance (Hydrochloride) Expected to be a crystalline solidGeneral knowledge
Purity (Typical) ≥ 98% (GC)[3]
Storage Temperature 0-8°C[3]

Synthesis and Purification of 3-Fluoro-5-methylpyridine Hydrochloride

The synthesis of 3-Fluoro-5-methylpyridine hydrochloride is typically achieved through the reaction of the free base, 3-Fluoro-5-methylpyridine, with hydrogen chloride. The following is a detailed, generalized protocol for its preparation and purification.

Synthesis Workflow Diagram

synthesis_workflow start Start: 3-Fluoro-5-methylpyridine (Free Base) dissolve Dissolve in Anhydrous Ether start->dissolve react Bubble Anhydrous HCl Gas (or add HCl in Ether) dissolve->react Stirring at 0°C precipitate Precipitation of Hydrochloride Salt react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Anhydrous Ether filter->wash dry Dry under Vacuum wash->dry end End: Pure 3-Fluoro-5-methylpyridine HCl dry->end

Caption: A generalized workflow for the synthesis of 3-Fluoro-5-methylpyridine hydrochloride.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-5-methylpyridine (free base)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or a solution in anhydrous diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using HCl gas)

  • Dropping funnel (if using HCl solution)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum desiccator with a suitable desiccant (e.g., phosphorus pentoxide)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Fluoro-5-methylpyridine in anhydrous diethyl ether. The amount of solvent should be sufficient to fully dissolve the starting material.

  • Acidification:

    • Method A (Gaseous HCl): Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution using a gas dispersion tube. The hydrochloride salt will precipitate out of the solution as a white solid. Monitor the reaction progress; precipitation should be rapid.

    • Method B (HCl Solution): To the stirred solution at 0°C, add a solution of anhydrous hydrogen chloride in diethyl ether dropwise from a dropping funnel. The hydrochloride salt will precipitate upon addition.

  • Isolation: Once the precipitation is complete, continue stirring for an additional 15-30 minutes at 0°C to ensure complete reaction.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid.

  • Drying: Transfer the solid to a vacuum desiccator containing a suitable desiccant and dry under high vacuum to a constant weight. Pyridine hydrochlorides are often hygroscopic, so thorough drying and proper storage are crucial.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Fluoro-5-methylpyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-Fluoro-5-methylpyridine hydrochloride. Upon protonation of the pyridine nitrogen, a downfield shift of the ring protons is expected due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring.[5]

Expected ¹H NMR Spectral Changes:

  • Ring Protons: A general downfield shift of all pyridine ring proton signals compared to the free base.

  • Methyl Protons: A slight downfield shift of the methyl group protons.

  • N-H Proton: A new, broad signal corresponding to the N-H proton of the pyridinium ion will appear. The chemical shift of this proton can be highly dependent on the solvent and concentration.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Fluoro-5-methylpyridine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum:

  • In positive ion mode ESI-MS, the spectrum will primarily show the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the protonated 3-Fluoro-5-methylpyridine (C₆H₇FN⁺), which is approximately 112.06. The hydrochloride salt will dissociate in the ESI source.

Characterization Workflow Diagram

characterization_workflow sample Synthesized 3-Fluoro-5-methylpyridine HCl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) sample->ms Molecular Weight Confirmation ftir FTIR Spectroscopy sample->ftir Functional Group Identification purity Purity Assessment (e.g., HPLC) sample->purity Purity Determination data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis purity->data_analysis

Caption: A standard workflow for the analytical characterization of 3-Fluoro-5-methylpyridine hydrochloride.

Conclusion

3-Fluoro-5-methylpyridine hydrochloride is a valuable and versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of its molecular weight, key physicochemical properties, a detailed, practical protocol for its synthesis and purification, and a robust workflow for its analytical characterization. By understanding the principles and methodologies outlined herein, researchers and drug development professionals can effectively utilize this compound to advance their scientific endeavors.

References

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 639-642.
  • Angell, C. A., & Shuppert, J. W. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3063-3071.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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  • ACS Publications. (n.d.). Proton NMR Studies of the Lewis Acid-Base Reactions between Pyridinium Chlorides and theAcids ZnCI2 and AICI3.
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3-Fluoro-5-methyl-pyridine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylpyridine Hydrochloride

Introduction

3-Fluoro-5-methylpyridine, also known as 3-fluoro-5-picoline, is a substituted pyridine derivative that serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1] The incorporation of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of a primary synthetic pathway to 3-Fluoro-5-methylpyridine and its subsequent conversion to the hydrochloride salt, a more stable and handleable form for research and development.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Fluoro-5-methylpyridine points to 5-methylpyridin-3-amine as a readily available and practical starting material. The key transformation is the substitution of an amino group with a fluorine atom. This is classically achieved via a Balz-Schiemann reaction, which involves the formation of a diazonium salt intermediate followed by thermal decomposition in the presence of a fluoride source.

Retrosynthesis Target 3-Fluoro-5-methylpyridine Hydrochloride FreeBase 3-Fluoro-5-methylpyridine Target->FreeBase HCl addition StartingMaterial 5-Methylpyridin-3-amine FreeBase->StartingMaterial Balz-Schiemann Reaction (Diazotization + Fluorination)

Caption: Retrosynthetic analysis of 3-Fluoro-5-methylpyridine HCl.

Primary Synthesis Pathway: The Balz-Schiemann Reaction

The most established and reliable method for the synthesis of 3-Fluoro-5-methylpyridine from 5-methylpyridin-3-amine is a modified Balz-Schiemann reaction. This process involves two critical steps: diazotization of the amine and subsequent fluorodediazoniation.

Mechanism and Rationale
  • Diazotization: The primary aromatic amine (5-methylpyridin-3-amine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The strong acid, often fluoroboric acid (HBF₄) or hydrochloric acid followed by a fluoride source, protonates the nitrous acid, which then reacts with the amine to form a diazonium salt. Low temperatures (0–5 °C) are crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Fluorodediazoniation: The resulting diazonium salt (in this case, 5-methylpyridine-3-diazonium tetrafluoroborate) is then gently heated. This thermal decomposition releases nitrogen gas (N₂), a thermodynamically favorable process, and generates a pyridyl cation. The tetrafluoroborate anion (BF₄⁻) serves as the fluoride source, delivering a fluoride ion to the cation to form the final product, 3-Fluoro-5-methylpyridine.

Balz_Schiemann_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorodediazoniation A 5-Methylpyridin-3-amine B NaNO₂, HBF₄ (0-5 °C) C 5-Methylpyridine-3-diazonium tetrafluoroborate B->C Formation of diazonium salt D 5-Methylpyridine-3-diazonium tetrafluoroborate E Heat (Δ) F 3-Fluoro-5-methylpyridine E->F Thermal Decomposition G N₂ + BF₃

Caption: Mechanism of the Balz-Schiemann reaction for 3-Fluoro-5-methylpyridine synthesis.

Experimental Protocol: Synthesis of 3-Fluoro-5-methylpyridine

This protocol is a representative procedure based on established chemical principles.[2]

Materials and Reagents:

  • 5-Methylpyridin-3-amine

  • Fluoroboric acid (HBF₄, ~48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-methylpyridin-3-amine.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

    • Slowly add fluoroboric acid to the amine with vigorous stirring, ensuring the temperature does not exceed 5 °C.

    • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition. A precipitate of the diazonium salt should form.

    • Stir the resulting slurry for an additional 30 minutes at 0–5 °C.

  • Fluorodediazoniation and Isolation:

    • Filter the precipitated diazonium salt and wash it with cold water, followed by cold diethyl ether.

    • Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry; handle with extreme care and behind a safety shield.

    • Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas. Control the heating to maintain a steady rate of gas evolution.

    • The crude 3-Fluoro-5-methylpyridine will be obtained as an oil.

  • Purification:

    • Extract the crude product into diethyl ether.

    • Wash the ether layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The resulting crude oil can be further purified by vacuum distillation to yield pure 3-Fluoro-5-methylpyridine.

Protocol: Formation of 3-Fluoro-5-methylpyridine Hydrochloride

The free base is an oil, but for ease of handling, storage, and weighing, it is often converted to its hydrochloride salt.

Materials and Reagents:

  • Purified 3-Fluoro-5-methylpyridine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

Procedure:

  • Dissolve the purified 3-Fluoro-5-methylpyridine in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid solution with stirring.

  • A white precipitate of 3-Fluoro-5-methylpyridine hydrochloride will form.

  • Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Data Summary

ParameterDetailsReference/Rationale
Starting Material 5-Methylpyridin-3-amineCommercially available precursor.[2]
Key Reagents Fluoroboric acid (HBF₄), Sodium Nitrite (NaNO₂)Standard reagents for Balz-Schiemann reaction.
Reaction Temp. 0–5 °C (Diazotization)Prevents premature decomposition of diazonium salt.
Product Form Free Base: Colorless to light yellow liquid.[2]Typical state for the unprotonated molecule.
Final Product Hydrochloride Salt: White solidStable, non-hygroscopic solid, easy to handle.
Purification Vacuum Distillation (Free Base)Effective for purifying liquid organic compounds.

Alternative Synthetic Strategies

While the Balz-Schiemann reaction is a robust method, modern chemistry offers alternative, though often more challenging, routes.

  • Direct C-H Fluorination: This is a highly sought-after transformation that avoids the need for pre-functionalized starting materials like amines. However, achieving meta-selectivity on a pyridine ring is notoriously difficult due to the ring's electronic properties.[3] Recent advances have shown promise but may require specialized catalysts and conditions that are not yet broadly applicable.[4]

  • Halogen Exchange (Halex) Reaction: This involves synthesizing a precursor like 3-bromo- or 3-chloro-5-methylpyridine and then substituting the halogen with fluorine using a fluoride salt (e.g., KF, CsF) often with a phase-transfer catalyst. This can be a viable alternative if the halogenated precursor is readily accessible.

References

  • Hartwig, J. F., et al. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.
  • Gryaznova, T. V., et al. (2016). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. J. Am. Chem. Soc.
  • Li, J., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.
  • Chem-Impex International Inc. 3-Fluoro-5-methylpyridine.
  • ChemicalBook. (n.d.). 3-Fluoro-5-methylpyridine Preparation Products And Raw materials.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

Sources

A Comprehensive Spectroscopic Guide to 3-Fluoro-5-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylpyridine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. As the hydrochloride salt, its aqueous solubility is enhanced, a crucial factor for many pharmaceutical applications. Accurate structural elucidation and characterization of this compound are paramount for its application in drug design and development.

This technical guide provides a detailed analysis of the spectroscopic data for 3-Fluoro-5-methylpyridine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound. This guide will first present the spectroscopic data for the free base, 3-Fluoro-5-methylpyridine, and subsequently explain the characteristic changes observed upon its protonation to form the hydrochloride salt.

Molecular Structure and Numbering

The structural integrity of 3-Fluoro-5-methylpyridine hydrochloride is the foundation of its chemical behavior. The systematic numbering of the atoms is essential for the unambiguous assignment of spectroscopic signals.

Figure 1: Structure and numbering of 3-Fluoro-5-methyl-pyridinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-5-methylpyridine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 3-Fluoro-5-methylpyridine, is expected to show three aromatic proton signals and one methyl signal. Upon protonation to form the hydrochloride salt, the electron-withdrawing effect of the positively charged nitrogen causes a significant downfield shift of the ring protons, particularly those at the α (C2 and C6) and γ (C4) positions.[2]

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H2~8.3~8.8dJ(H2,F) ≈ 3
H4~7.5~8.0ddJ(H4,F) ≈ 9, J(H4,H6) ≈ 2
H6~8.2~8.7s
CH₃~2.4~2.6s
N-H-~14-15br s

Interpretation:

  • Aromatic Protons: The signals for H2, H4, and H6 are all expected to shift downfield by approximately 0.5-1.0 ppm upon protonation. The exact shifts depend on the solvent and concentration.

  • Methyl Protons: The methyl protons will also experience a smaller downfield shift.

  • N-H Proton: A broad singlet corresponding to the N-H proton of the pyridinium ion is expected to appear at a very downfield chemical shift, typically in the range of 14-15 ppm. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

¹³C NMR Spectroscopy

Similar to the proton signals, the carbon signals of the pyridine ring will also shift downfield upon protonation. The carbons directly bonded to the nitrogen (C2 and C6) will show the most significant shifts.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride (ppm)Predicted C-F Coupling (J) in Hz
C2~145 (d)~150 (d)~12
C3~158 (d)~160 (d)~240
C4~125 (d)~130 (d)~20
C5~135 (d)~138 (d)~5
C6~140 (s)~145 (s)
CH₃~18~20

Interpretation:

  • The carbon directly attached to the fluorine atom (C3) will appear as a doublet with a large coupling constant (¹JCF), which is characteristic of a direct C-F bond.

  • The other ring carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).

  • All ring carbon signals are predicted to shift downfield upon protonation due to the increased positive charge on the ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom is sensitive to the electronic environment.

Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride (ppm)
¹⁹F~ -120 to -130~ -115 to -125

Interpretation:

Protonation of the pyridine nitrogen is expected to cause a slight downfield shift in the ¹⁹F chemical shift. This is because the increased positive charge on the ring withdraws electron density from the fluorine atom, leading to deshielding. The magnitude of this shift can be influenced by solvent effects.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of bands associated with the pyridinium ion (N-H⁺).

Key IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹) for Free BasePredicted Wavenumber (cm⁻¹) for Hydrochloride
C-H (aromatic)3000-31003000-3100
C-H (methyl)2850-29602850-2960
C=C, C=N (ring)1450-16001450-1620
C-F1000-11001000-1100
N-H⁺ stretch-2500-3200 (broad)
N-H⁺ bend-~1500-1550

Interpretation:

  • N-H⁺ Stretching: The most prominent new feature in the IR spectrum of the hydrochloride salt will be a broad and strong absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a pyridinium salt.[6][7] This broadening is due to hydrogen bonding.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring may show slight shifts and changes in intensity upon protonation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For hydrochloride salts, the mass spectrum typically shows the molecular ion of the free base, as the HCl is lost upon ionization.

Expected Mass Spectrum

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the free base, 3-Fluoro-5-methylpyridine, at an m/z of 111.05.[8]

  • Fragmentation Pattern: Common fragmentation pathways for pyridines involve the loss of HCN and cleavage of the methyl group. The presence of the fluorine atom will also influence the fragmentation pattern.

G cluster_sample Sample Introduction & Ionization cluster_analyzer Mass Analysis cluster_detection Detection Sample 3-Fluoro-5-methylpyridine HCl Ion Source Ion Source (e.g., ESI, EI) [M+H]+ or M+• Sample->Ion Source Mass Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion Source->Mass Analyzer m/z Separation Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Mass Spectrum

Figure 2: A simplified workflow for the mass spectrometry analysis of 3-Fluoro-5-methylpyridine hydrochloride.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 3-Fluoro-5-methylpyridine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance nucleus, so fewer scans are typically required compared to ¹³C NMR.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for observing the protonated molecule [M+H]⁺ or Electron Ionization (EI) for observing the radical cation M⁺• and its fragments.

Conclusion

The spectroscopic characterization of 3-Fluoro-5-methylpyridine hydrochloride provides a definitive confirmation of its structure. The key spectroscopic signatures include the downfield shift of proton and carbon signals in the NMR spectra upon protonation, the appearance of a characteristic N-H⁺ stretching band in the IR spectrum, and a molecular ion in the mass spectrum corresponding to the free base. This comprehensive guide serves as a valuable resource for scientists and researchers working with this important class of compounds, enabling them to confidently identify and characterize 3-Fluoro-5-methylpyridine hydrochloride in their applications.

References

  • PubChem. 3-Fluoro-5-methylpyridine. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • University of Wisconsin-Madison. Flourine NMR. [Link]

  • Rochester Institute of Technology. Fluorine NMR. [Link]

  • National Center for Biotechnology Information. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • J. Chem. Soc., Perkin Trans. 2. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]

  • National Institute of Standards and Technology. Pyridine hydrochloride. [Link]

  • PubChem. Pyridinium chloride. [Link]

  • Wiley Online Library. Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ACS Publications. The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • MassBank. pyridine. [Link]

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An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-methyl-pyridine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Research

Physicochemical Properties and Their Anticipated Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 3-Fluoro-5-methyl-pyridine hydrochloride, several key features will govern its behavior:

  • Ionic Nature: As a hydrochloride salt, the compound exists in an ionized state, consisting of the protonated pyridinium cation and the chloride anion. This ionic character immediately suggests a preference for polar solvents that can effectively solvate these charged species.

  • The Pyridine Ring: The aromatic pyridine ring contributes to the molecule's overall polarity. The nitrogen atom is a hydrogen bond acceptor, further enhancing interactions with protic solvents.

  • Influence of Substituents:

    • Fluorine: The highly electronegative fluorine atom at the 3-position acts as an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen.

    • Methyl Group: The methyl group at the 5-position is a weak electron-donating group and increases the lipophilicity of the molecule to a small extent.

  • pKa: The acidity of the pyridinium ion is a critical factor.[3] The pKa of pyridinium itself is approximately 5.[3] The electron-withdrawing fluorine atom is expected to make the pyridinium ion of 3-fluoro-5-methyl-pyridine slightly more acidic (a lower pKa) than the unsubstituted parent compound. This is a key parameter in salt stability and solubility.[4]

A Qualitative Prediction of Solubility in Organic Solvents

Based on the principles of "like dissolves like" and the known solubility of similar compounds like pyridine hydrochloride (soluble in ethanol and chloroform, insoluble in diethyl ether), we can make some educated predictions about the solubility of this compound.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in these solvents. Their ability to form hydrogen bonds and their high polarity can effectively solvate both the pyridinium cation and the chloride anion.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to moderate solubility is anticipated. These solvents have high dipole moments and can solvate cations well, but they are less effective at solvating anions compared to protic solvents. Some solubility is still expected due to the overall polarity of the compound.

  • Less Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to low solubility is likely. While chloroform is known to dissolve pyridine hydrochloride, the solubility is generally lower than in alcohols.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): Very low to negligible solubility is expected. These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt.

Experimental Determination of Solubility: A Validated Approach

Accurate solubility determination is an empirical process. The following sections provide detailed, self-validating protocols for measuring the solubility of this compound.

Core Principle: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 3-Fluoro-5- methyl-pyridine hydrochloride B Add to a known volume of the selected organic solvent A->B Step 1 C Seal the vessel and place in a shaking incubator at constant temperature B->C Step 2 D Agitate for a pre-determined time (e.g., 24-48 hours) C->D Step 3 E Allow to settle or centrifuge to pellet undissolved solid D->E Step 4 F Carefully withdraw an aliquot of the supernatant E->F Step 5 G Filter the aliquot through a 0.22 µm syringe filter F->G Step 6 H Dilute the filtrate with a suitable mobile phase G->H Step 7 I Analyze by a validated analytical method (e.g., HPLC) H->I Step 8

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a series of glass vials.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Remove the vials from the incubator and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

    • For finer particles, centrifugation at a controlled temperature is recommended to ensure complete separation of the solid phase.

  • Sampling and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Determine the concentration of the dissolved compound by comparing the analytical response to a pre-established calibration curve.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution Factor)

High-Throughput Screening (HTS) for Rapid Solubility Assessment

For screening solubility in a larger number of solvents, a 96-well plate format can be employed. This method provides a semi-quantitative or rank-order assessment of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Filtration cluster_analysis Analysis A Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) B Dispense the stock solution into a 96-well filter plate A->B Step 1 C Evaporate the solvent to leave a dry film of the compound B->C Step 2 D Add the panel of organic solvents to the wells C->D Step 3 E Seal the plate and shake for a defined period (e.g., 2-4 hours) D->E Step 4 F Place the filter plate on top of a 96-well collection plate E->F Step 5 G Filter the solutions via vacuum or centrifugation F->G Step 6 H Analyze the filtrate in the collection plate by UV-Vis spectroscopy or LC-MS G->H Step 7

Sources

Navigating the Stability Landscape of 3-Fluoro-5-methyl-pyridine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-5-methyl-pyridine Hydrochloride in Modern Drug Discovery

This compound, a substituted pyridine derivative, represents a critical structural motif in contemporary medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines valuable intermediates in the synthesis of novel therapeutic agents.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its quality, purity, and performance in downstream applications.

This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for this compound. While specific public data on the hydrochloride salt is limited, this guide synthesizes information on the free base, general principles of pyridine chemistry, and established protocols for stability testing to offer a robust framework for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Fluoro-5-methyl-pyridine and the influence of the hydrochloride salt is essential for predicting its stability.

Property3-Fluoro-5-methylpyridine (Free Base)This compound (Predicted)
Molecular Formula C₆H₆FN[3]C₆H₇ClFN
Molecular Weight 111.12 g/mol [3]147.58 g/mol
Appearance Colorless to slight yellow liquid[1]White to off-white solid
Boiling Point 139 °C at 700 TorrNot applicable (solid)
Solubility Soluble in organic solventsExpected to be soluble in water and polar protic solvents.[4]
pKa 3.10 ± 0.20 (Predicted)Not applicable

The formation of a hydrochloride salt from the basic pyridine nitrogen is a common strategy to improve the solubility and handling of amine-containing compounds.[5] However, this salt formation also introduces a higher propensity for hygroscopicity, which can significantly impact stability.[6]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated, particularly under stress conditions. These pathways are critical to understand for the development of stability-indicating analytical methods.

Hydrolysis

The C-F bond in fluorinated pyridines is generally stable; however, under extreme pH and elevated temperatures, nucleophilic substitution of the fluorine by a hydroxyl group could occur. The presence of the electron-withdrawing pyridine ring can activate the fluorine for such substitution.

Oxidation

Pyridine N-oxides can be formed through oxidation. While the pyridine ring is relatively electron-deficient, oxidative conditions, such as exposure to peroxides, could lead to the formation of N-oxide derivatives.

Photodegradation

Pyridine and its derivatives can be susceptible to photolytic degradation.[7] UV radiation can induce complex reactions, potentially leading to ring-opening or polymerization. The specific impact of the fluoro and methyl substituents on the photostability of the pyridine ring would require experimental investigation.

Diagram: Potential Degradation Pathways

G A This compound B Hydrolysis (extreme pH, heat) A->B C Oxidation (e.g., H₂O₂) A->C D Photodegradation (UV light) A->D E 3-Hydroxy-5-methyl-pyridine B->E F 3-Fluoro-5-methyl-pyridine N-oxide C->F G Polymeric byproducts / Ring-opened species D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on best practices for pyridine derivatives and hydrochloride salts.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[8] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Protect from light. Store in amber glass vials or other light-opaque containers.

  • Moisture: Due to the hygroscopic nature of hydrochloride salts, it is critical to store the compound in a tightly sealed container in a desiccated environment.[4][6] Exposure to humidity can lead to the absorption of water, which may accelerate degradation.[5]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene are recommended), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.

Experimental Workflow for Stability Assessment

A comprehensive stability assessment of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.[9] This involves forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, followed by long-term and accelerated stability studies.

Forced Degradation Studies

The goal of forced degradation is to intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[10]

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C for a defined period.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same temperature.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Diagram: Forced Degradation Workflow

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60-80°C) Analysis Neutralize (if needed) Dilute Analyze by HPLC-UV/MS A->Analysis B Base Hydrolysis (0.1 M NaOH, 60-80°C) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal Degradation (80°C, solid & solution) D->Analysis E Photolytic Degradation (ICH Q1B) E->Analysis Start 3-Fluoro-5-methyl-pyridine Hydrochloride Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH 3-4)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Column Temperature 25-30 °C

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is crucial to ensure that the parent peak is free from co-eluting degradants.

Conclusion

References

  • This compound - CAS:1373223-28-9. Beijing Xinheng Research Technology Co., Ltd.
  • 3-Fluoro-5-methylpyridine. Chem-Impex.
  • 3-Fluoro-5-methylpyridine SDS, 407-21-6 Safety Data Sheets. Echemi.
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  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • SAFETY DATA SHEET. Fisher Scientific.
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  • 3-(Chloromethyl)-5-methylpyridine hydrochloride. Apollo Scientific.
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An In-depth Technical Guide to 3-Fluoro-5-methylpyridine Hydrochloride as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated heterocyclic compounds are cornerstones of modern medicinal and agricultural chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of 3-Fluoro-5-methylpyridine hydrochloride, a versatile and highly valuable synthetic building block. We will delve into its core properties, explore the electronic logic behind its reactivity, present detailed synthetic protocols, and showcase its application in constructing complex molecular architectures, thereby offering researchers a practical framework for its effective utilization.

Core Characteristics of the Reagent

3-Fluoro-5-methylpyridine is most commonly supplied and handled as its hydrochloride salt. This enhances the compound's stability and simplifies handling, as the free base is a liquid. For most synthetic applications, the hydrochloride salt is neutralized in situ to liberate the reactive free base. The data presented below pertains to the free base, 3-Fluoro-5-methylpyridine.

Physicochemical and Spectroscopic Data
PropertyValueSource(s)
IUPAC Name 3-Fluoro-5-methylpyridine[4]
Synonyms 5-Fluoro-3-picoline[5]
CAS Number 407-21-6[4]
Molecular Formula C₆H₆FN[4][5]
Molecular Weight 111.12 g/mol [4][5]
Appearance Colorless to slight yellow liquid[5]
Storage Store at 0-8°C[5]
Spectroscopic Data ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS data availablePubChem, ChemicalBook

The Causality of Reactivity: Electronic and Steric Influences

The synthetic utility of 3-Fluoro-5-methylpyridine is dictated by the interplay of its three key structural features: the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atom, and the weakly electron-donating methyl group.

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom renders the ring electron-deficient compared to benzene, making it susceptible to nucleophilic attack.

  • Fluorine Atom: Being the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). This effect significantly acidifies the ring protons and, crucially, activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) .[6]

  • Methyl Group: The methyl group provides a modest electron-donating effect (+I), which can influence the regioselectivity of certain reactions. It also serves as a synthetic handle for further functionalization.

This specific substitution pattern makes the C3 position (bearing the fluorine) a prime site for nucleophilic attack, while the other positions (C2, C4, C6) are available for metalation or cross-coupling reactions, should a suitable leaving group be installed.

Key Synthetic Transformations and Methodologies

3-Fluoro-5-methylpyridine hydrochloride is a versatile precursor for a range of chemical transformations, enabling the synthesis of diverse and complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the C-F bond susceptible to cleavage via an SNAr mechanism.[6] While the C-F bond is strong, the rate-determining step in SNAr is the initial attack of the nucleophile to form a stable Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this intermediate, making it a surprisingly effective leaving group in this context.[6][7]

This reaction is invaluable for installing oxygen, nitrogen, and sulfur nucleophiles at the C3 position.

G cluster_0 S(N)Ar Pathway A 3-Fluoro-5-methylpyridine B Meisenheimer Complex (Stabilized Intermediate) A->B + Nu- C 3-Substituted-5-methylpyridine B->C - F- Nu Nucleophile (Nu-) Nu->B

Caption: General mechanism for S(N)Ar on 3-fluoro-5-methylpyridine.

Exemplary Protocol: Synthesis of 3-Alkoxy-5-methylpyridine

This protocol is a representative, self-validating system for executing an SNAr reaction.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired alcohol (e.g., benzyl alcohol, 1.5 eq.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF (0.2 M).

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium alkoxide.

  • Nucleophilic Attack: Add a solution of 3-Fluoro-5-methylpyridine (1.0 eq., free base) in anhydrous DMF to the flask. Note: If starting from the hydrochloride salt, neutralize it first or add an additional equivalent of base.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkoxy-5-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions, the 3-Fluoro-5-methylpyridine scaffold is an excellent platform for these transformations if another, more reactive leaving group (e.g., Br, I, OTf) is present at a different position on the ring.[8][9] The fluorine and methyl substituents play a crucial role in modulating the electronic properties of the scaffold, which can influence catalyst activity and reaction outcomes. For instance, a bromo- or iodo- derivative of this scaffold would be a prime candidate for Suzuki, Stille, or Buchwald-Hartwig couplings.

G cluster_1 Synthetic Diversification via Cross-Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-Fluoro-5-methyl-X-pyridine (X = Br, I, OTf) suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R2NH Pd Catalyst, Base start->buchwald_reagents suzuki_product 3-Fluoro-5-methyl-Ar-pyridine suzuki_reagents->suzuki_product buchwald_product 3-Fluoro-5-methyl-(NR2)-pyridine buchwald_reagents->buchwald_product

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation with Heteroaromatic Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging, yet pharmaceutically relevant substrate: 3-Fluoro-5-methyl-pyridine hydrochloride. The presence of an electron-withdrawing fluorine atom and the inherent electron-deficient nature of the pyridine ring present unique challenges to the catalytic cycle. Furthermore, the use of a hydrochloride salt necessitates careful consideration of the reaction stoichiometry. This document will provide a comprehensive protocol, elucidate the mechanistic rationale behind the chosen conditions, and offer practical troubleshooting guidance for researchers in drug discovery and development.

Mechanism and Key Considerations for an Electron-Deficient Pyridine Substrate

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

The Catalytic Cycle

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl or C-Br bond of a halopyridine derivative of 3-fluoro-5-methylpyridine) to form a Pd(II) intermediate.[5][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired arylamine product.[1][6]

Key Considerations for this compound

The successful amination of this specific substrate requires careful attention to several factors:

  • Electron-Deficient Nature of the Pyridine Ring: The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. This can slow down the rate-determining oxidative addition step. The presence of an additional electron-withdrawing fluorine atom further exacerbates this issue.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low conversion.[8] The choice of a suitable ligand is crucial to mitigate this inhibition. Bulky, electron-rich phosphine ligands are often employed to sterically shield the palladium center and promote the desired catalytic pathway.[1][7][8]

  • The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This necessitates the use of at least one additional equivalent of base to neutralize the hydrogen chloride and liberate the free pyridine for the reaction.

  • Choice of Base: The selection of an appropriate base is critical. It must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause decomposition of the starting materials or product. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this can sometimes require higher catalyst loadings or longer reaction times.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L_nPd(II)(Ar)(NHR'R'')]+X- OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for the Amination of this compound

This protocol describes a general procedure for the coupling of this compound with a representative primary amine, benzylamine. The reaction conditions may require further optimization for different amine coupling partners.

Materials
ReagentCAS NumberMolecular WeightSupplier Recommendation
This compound(Not readily available)147.58Custom synthesis or specialized supplier
Benzylamine100-46-9107.15Sigma-Aldrich, Acros Organics
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Strem Chemicals, Sigma-Aldrich
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66Strem Chemicals, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-596.10Sigma-Aldrich, Acros Organics
Anhydrous Toluene108-88-392.14AcroSeal or equivalent
Experimental Procedure

Experimental_Workflow start Start: Inert Atmosphere reagents Add Pd₂(dba)₃, XPhos, and NaO(t)Bu to an oven-dried reaction vessel. start->reagents add_pyridine Add this compound. reagents->add_pyridine add_amine Add benzylamine. add_pyridine->add_amine add_solvent Add anhydrous toluene. add_amine->add_solvent reaction Heat the reaction mixture at 100-110 °C with vigorous stirring. add_solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature and quench with saturated aqueous NH₄Cl. monitoring->workup extraction Extract with an organic solvent (e.g., EtOAc). workup->extraction drying Dry the combined organic layers over Na₂SO₄. extraction->drying purification Concentrate and purify by column chromatography. drying->purification end End: Characterize the purified product. purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Addition of Base: Add sodium tert-butoxide (2.5 mmol, 2.5 equiv).

  • Addition of Pyridine Substrate: Add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Amine: Add benzylamine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Evacuate and backfill the reaction vessel with argon or nitrogen three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization Parameters
ParameterRecommended RangeRationale
Catalyst Loading 0.5 - 2 mol% PdLower loadings may be possible with highly active catalyst systems.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are crucial for aminating electron-deficient pyridines.[8]
Base NaOtBu, LHMDS, Cs₂CO₃The choice of base depends on the functional group tolerance of the substrates.
Solvent Toluene, Dioxane, THFAprotic solvents are generally preferred.
Temperature 80 - 120 °CHigher temperatures are often required for challenging substrates.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Catalyst inhibition by pyridine nitrogen. 2. Insufficiently active catalyst. 3. Inactive base.1. Increase ligand to palladium ratio (e.g., L:Pd = 2:1). 2. Screen other bulky phosphine ligands. 3. Use a freshly opened bottle of base or a glovebox for weighing.
Side Product Formation 1. Hydrodehalogenation of the starting material. 2. Dimerization of the starting material.1. Lower the reaction temperature. 2. Use a less sterically hindered ligand.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst decomposition.1. Extend the reaction time and monitor by LC-MS. 2. Add a second portion of catalyst and ligand.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success hinges on the careful selection of a bulky, electron-rich phosphine ligand to prevent catalyst inhibition by the pyridine nitrogen, and the use of a sufficient excess of a strong, non-nucleophilic base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize valuable aminopyridine derivatives for applications in drug discovery and development.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. [Link]

  • Kjell, D. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Laskowski, C. R., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

  • Newman, S. G., et al. (2016). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]

  • Cheng, T., et al. (2022). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

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Application Notes and Protocols: The Strategic Role of 3-Fluoro-5-methylpyridine Hydrochloride in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Heterocycles in Crop Protection

The relentless pursuit of higher agricultural yields and sustainable crop protection strategies has positioned fluorinated organic compounds as indispensable tools for the modern agrochemist. The introduction of fluorine into active molecules can dramatically enhance their biological efficacy, metabolic stability, and overall performance.[1] Among these, fluorinated pyridine derivatives have emerged as a particularly valuable class of intermediates, forming the backbone of numerous high-performance fungicides, herbicides, and insecticides.[2] This is due to the unique physicochemical properties conferred by the fluorine atom, including increased lipophilicity and binding affinity to target enzymes.[3]

3-Fluoro-5-methylpyridine hydrochloride is a key building block in this arena, offering a versatile scaffold for the synthesis of a new generation of agrochemicals.[1] Its specific substitution pattern allows for targeted modifications and the construction of complex molecules with enhanced pest-resistance and crop-yield-contributing properties.[1] This document serves as a comprehensive guide for researchers and drug development professionals, detailing the strategic applications and synthetic protocols involving 3-Fluoro-5-methylpyridine hydrochloride in the synthesis of cutting-edge agrochemicals.

Core Synthetic Strategies: Harnessing the Reactivity of 3-Fluoro-5-methylpyridine

The strategic value of 3-Fluoro-5-methylpyridine hydrochloride lies in its tunable reactivity, allowing for a range of chemical transformations to build complex agrochemical molecules. Two primary synthetic routes are commonly employed: the synthesis of key amine intermediates for subsequent coupling reactions, and direct nucleophilic aromatic substitution.

Synthesis of the Key Intermediate: 2-Amino-3-fluoro-5-methylpyridine

A pivotal step in the utilization of 3-Fluoro-5-methylpyridine is its conversion to 2-Amino-3-fluoro-5-methylpyridine. This amine serves as a crucial precursor for the construction of pyrazole carboxamide fungicides, a class of compounds known for their potent and broad-spectrum activity. The synthesis of this intermediate can be achieved through a high-pressure amination reaction.

Protocol 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine (A Precursor to 2-Amino-3-fluoro-5-methylpyridine)

This protocol details the ammonification of a di-halogenated pyridine, a reaction that can be adapted for 2-halo-3-fluoro-5-methylpyridine.

Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (1.0 eq) and aqueous ammonia (10-15 eq).[4]

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 120-140°C for 16-24 hours. The internal pressure will increase during the reaction.[4]

  • Work-up and Isolation: After cooling the reactor to room temperature, a solid precipitate will form. Filter the solid and wash it with water. The aqueous filtrate is then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is combined with the filtered precipitate to yield 2-amino-3-fluoro-5-chloropyridine.[4]

Causality Behind Experimental Choices:

  • High Pressure and Temperature: The use of a sealed autoclave and elevated temperatures is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the fluorine atom at the 2-position by ammonia.

  • Excess Ammonia: A large excess of aqueous ammonia is used to drive the reaction to completion and to act as a solvent.

G start 2-Halo-3-fluoro-5-methylpyridine reagent + Aqueous Ammonia (High Pressure, High Temp) start->reagent product 2-Amino-3-fluoro-5-methylpyridine reagent->product

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, and it is highly applicable to the synthesis of agrochemical intermediates.[1][5] This reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, offering a significant advantage over traditional, harsher methods.[5]

Conceptual Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-fluoro-5-methylpyridin-2-amine

This conceptual protocol outlines the palladium-catalyzed coupling of 2-chloro-3-fluoro-5-methylpyridine with a generic primary amine.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-3-fluoro-5-methylpyridine (1.0 eq), the desired primary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).[6]

  • Solvent and Reaction Conditions: Add anhydrous toluene or dioxane as the solvent and heat the reaction mixture to 80-110°C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Xantphos, are often used to promote the oxidative addition and reductive elimination steps.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is essential.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the transmetalation step in the catalytic cycle.[3]

G start 2-Chloro-3-fluoro- 5-methylpyridine amine + R-NH₂ start->amine reagents Pd Catalyst Phosphine Ligand Base amine->reagents product N-Aryl-3-fluoro- 5-methylpyridin-2-amine reagents->product

Application in the Synthesis of a Next-Generation Fungicide: A Pydiflumetofen Analogue

The true potential of 3-Fluoro-5-methylpyridine hydrochloride is realized in its application as a key building block for high-value agrochemicals. A prime example is in the synthesis of pyrazole carboxamide fungicides, a class that includes the highly effective and broad-spectrum fungicide, Pydiflumetofen.[7] The core of these molecules is an amide bond formed between a pyrazole carboxylic acid and an amine.

The amine intermediate, 2-Amino-3-fluoro-5-methylpyridine, derived from 3-Fluoro-5-methylpyridine, can be coupled with a functionalized pyrazole carboxylic acid to generate a potent fungicide analogue.

Protocol 3: Synthesis of a Pydiflumetofen Analogue via Amide Coupling

This protocol details the final amide bond formation to yield a fungicide analogue.

Methodology:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF. Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve 2-Amino-3-fluoro-5-methylpyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0°C. To this solution, add a solution of the freshly prepared 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure Pydiflumetofen analogue.

Quantitative Data Summary:

StepReactantsProductTypical YieldPurity
Protocol 1 2,3-Difluoro-5-chloropyridine, Aqueous Ammonia2-Amino-3-fluoro-5-chloropyridine85-90%>98% (GC)
Protocol 3 2-Amino-3-fluoro-5-methylpyridine, Pyrazole Acid ChloridePydiflumetofen Analogue80-95%>99% (HPLC)

G cluster_0 Synthesis of Amine Intermediate cluster_1 Synthesis of Acid Chloride 3-Fluoro-5-methylpyridine HCl 3-Fluoro-5-methylpyridine HCl 2-Halo-3-fluoro-5-methylpyridine 2-Halo-3-fluoro-5-methylpyridine 3-Fluoro-5-methylpyridine HCl->2-Halo-3-fluoro-5-methylpyridine Halogenation 2-Amino-3-fluoro-5-methylpyridine 2-Amino-3-fluoro-5-methylpyridine 2-Halo-3-fluoro-5-methylpyridine->2-Amino-3-fluoro-5-methylpyridine Amination (Protocol 1) Final Product Pydiflumetofen Analogue 2-Amino-3-fluoro-5-methylpyridine->Final Product Amide Coupling (Protocol 3) Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Pyrazole Acid Chloride Pyrazole Acid Chloride Pyrazole Carboxylic Acid->Pyrazole Acid Chloride Activation Pyrazole Acid Chloride->Final Product Amide Coupling (Protocol 3)

Conclusion: A Versatile Intermediate for Future Agrochemical Innovation

3-Fluoro-5-methylpyridine hydrochloride has proven to be a cornerstone intermediate in the synthesis of modern agrochemicals. Its strategic importance lies in its ability to be efficiently converted into key building blocks, such as 2-Amino-3-fluoro-5-methylpyridine, which are then readily incorporated into complex, high-value active ingredients. The protocols outlined in this document provide a practical framework for researchers to leverage the unique properties of this versatile molecule. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the role of 3-Fluoro-5-methylpyridine hydrochloride in driving innovation in agrochemical synthesis is set to expand even further.

References

  • ChemRobotics. (2024, November 6). Global Keysight Analysis on Syngenta's Patent Declarations in China for Benzovindiflupyr and Pydiflumetofen Fungicides. ChemRobotics. [Link]

  • Google Patents. (n.d.). 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2013). Buchwald–Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • Wikimedia Commons. (2023, July 27). File:Pydiflumetofen synthesis.svg. Retrieved from [Link]

  • ResearchGate. (2013). Amination of 2-halopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ResearchGate. (2017). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • Wikimedia Commons. (2023, July 27). File:Pydiflumetofen synthesis.svg. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of xaflufen and intermediate thereof.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

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Application of 3-Fluoro-5-methylpyridine Hydrochloride in Pharmaceutical Intermediate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and invaluable scaffold, forming the core of numerous approved therapeutic agents. The strategic incorporation of fluorine into this heterocyclic system further enhances its utility, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3-Fluoro-5-methylpyridine hydrochloride stands out as a versatile and highly valuable building block in this context, providing a synthetically accessible entry point to a diverse range of complex pharmaceutical intermediates. This guide provides a detailed exploration of its application in key synthetic transformations, complete with experimental protocols and mechanistic insights for the research and drug development professional.

Core Applications in Pharmaceutical Synthesis

3-Fluoro-5-methylpyridine hydrochloride is primarily employed in sophisticated cross-coupling reactions to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental linkages in many drug molecules. The two most prominent applications are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3] This reaction is particularly crucial for the synthesis of biaryl and heterobiaryl moieties, which are prevalent in many kinase inhibitors and other targeted therapies.

Causality of Experimental Design:

In the context of 3-fluoro-5-methylpyridine, the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl or heteroaryl substituents at a specific position on the pyridine ring. The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-5-methylpyridine with an Arylboronic Acid (Representative Protocol)

This protocol details a representative Suzuki-Miyaura coupling reaction for the synthesis of a 3-aryl-5-fluoro-5-methylpyridine derivative, a common structural motif in pharmaceutical candidates.

Reaction Scheme:

Suzuki_Coupling reactant1 3-Fluoro-5-methylpyridine catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 3-Aryl-5-fluoro-5-methylpyridine catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Fluoro-5-methylpyridine hydrochloride147.581.0147.6 mg
Arylboronic AcidVaries1.21.2 equiv
Pd(PPh₃)₄1155.560.055 mol% (57.8 mg)
K₃PO₄212.272.02.0 equiv (424.5 mg)
1,4-Dioxane88.11-5 mL
Water (degassed)18.02-1 mL

Procedure:

  • To a dry round-bottom flask, add 3-fluoro-5-methylpyridine hydrochloride (147.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoro-5-methylpyridine.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][5][6] This reaction is of paramount importance in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a vast number of drug candidates.[7]

Causality of Experimental Design:

For 3-fluoro-5-methylpyridine, the Buchwald-Hartwig amination enables the introduction of primary or secondary amines at a specific position on the pyridine ring. The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[4][5] The choice of a bulky, electron-rich phosphine ligand is often crucial for efficient catalysis, as it facilitates both the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Fluoro-5-methylpyridine with a Primary Amine (Representative Protocol)

This protocol outlines a representative Buchwald-Hartwig amination for the synthesis of an N-aryl-3-fluoro-5-methylpyridin-amine derivative, a key intermediate in the synthesis of various bioactive molecules.

Reaction Scheme:

Buchwald_Hartwig reactant1 3-Fluoro-5-methylpyridine catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Primary/Secondary Amine reactant2->catalyst product N-substituted-3-amino-5-methylpyridine catalyst->product

A representative Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Fluoro-5-methylpyridine hydrochloride147.581.0147.6 mg
AmineVaries1.21.2 equiv
Pd₂(dba)₃915.720.022 mol% (18.3 mg)
Xantphos578.680.044 mol% (23.1 mg)
Cs₂CO₃325.821.51.5 equiv (488.7 mg)
Toluene (anhydrous)92.14-5 mL

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-fluoro-5-methylpyridine hydrochloride (147.6 mg, 1.0 mmol), the amine (1.2 mmol), and cesium carbonate (488.7 mg, 1.5 mmol).

  • In a separate vial, prepare the catalyst precursor by adding Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) to anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add an additional 3 mL of anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-aminopyridine derivative.

Conclusion and Future Outlook

3-Fluoro-5-methylpyridine hydrochloride is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse molecular architectures. The protocols provided herein serve as a robust starting point for researchers in drug discovery and development. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic application of fluorinated pyridine intermediates like 3-fluoro-5-methylpyridine hydrochloride will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
  • BenchChem. (2025). Comparative analysis of synthesis pathways for substituted aminopyrimidines. BenchChem.
  • Belley, M., et al. (1999). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(10), 1347-1352.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. BenchChem.
  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Organic Process Research & Development, 17(11), 1438-1450.
  • EP0333020A2. (1989). Process for the preparation of substituted pyridines.
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • US9150570B2. (2015). Synthesis of heterocyclic compounds.
  • Ferreira, B., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(23), 5733.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Journal of Medicinal Chemistry, 63(15), 8276-8293.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
  • CN102898358A. (2013). Preparation method of fluoropyridine compounds.
  • US20090054643A1. (2009). Novel method of synthesis of fluoroquinolones.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • EP1626045A1. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • BenchChem. (2026). 4-Fluoro-3-Methylpyridine: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. BenchChem.
  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-110.
  • Zhang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 64(13), 9236-9250.
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  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319.
  • BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
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  • WO2003010144A2. (2003). A process for synthesis of fluoroquinolonic derivatives.
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Application Note & Protocol: Strategic Execution of Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-methylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed framework for successfully executing palladium-catalyzed cross-coupling reactions on halogenated derivatives of 3-fluoro-5-methylpyridine hydrochloride. This pyridine scaffold is a valuable building block in modern medicinal and agrochemical research, with its unique substitution pattern influencing molecular properties and biological activity.[1] However, its electronic properties and salt form present distinct synthetic challenges. This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind protocol design, empowering scientists to troubleshoot and optimize these critical bond-forming reactions. We present detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by mechanistic diagrams and data tables to ensure reproducibility and success.

Introduction: The Synthetic Challenge and Strategic Importance

The 3-fluoro-5-methylpyridine core is a privileged scaffold in contemporary drug discovery. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the pyridine nitrogen serves as a key hydrogen bond acceptor and coordination point.[1] Despite its utility, functionalizing this ring via cross-coupling is non-trivial. Chemists must contend with three primary challenges:

  • Electron-Deficient Ring System: The combined electron-withdrawing effects of the pyridine nitrogen and the fluorine substituent significantly decrease the electron density of the aromatic ring. This makes the crucial oxidative addition step of a C(sp²)-X bond to the Pd(0) catalyst kinetically challenging, particularly for less reactive C-Cl bonds.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or off-cycle catalyst species. This catalyst poisoning is a well-documented issue in heteroaromatic cross-coupling, often referred to as the "2-pyridyl problem" in related contexts.[4][5]

  • Hydrochloride Salt Form: The starting material is frequently supplied as a hydrochloride salt for improved stability and handling. This acidic proton must be neutralized in situ by the base before the pyridine can participate in the catalytic cycle. Failure to account for this stoichiometry will result in incomplete or failed reactions.

This guide provides a systematic approach to overcoming these hurdles through the rational selection of catalysts, ligands, bases, and reaction conditions.

Core Principles: Rational Selection of Reaction Components

A successful cross-coupling reaction is a self-validating system where each component is chosen to fulfill a specific, mechanistically-defined role. The general palladium catalytic cycle proceeds via three main stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[6][7] For a substrate like 3-fluoro-5-methylpyridine, optimizing each step is critical.

The Catalyst System: Palladium Precursor and Ligand Choice

The combination of the palladium source (precatalyst) and the ancillary ligand dictates the reactivity and stability of the active catalyst.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, requiring in situ reduction to the active Pd(0) species.

  • Ligand Selection: This is the most critical parameter for coupling electron-deficient heterocycles.

    • For Suzuki-Miyaura (C-C): While general-purpose ligands like PPh₃ or dppf can be effective with more reactive aryl bromides or iodides[8][9], aryl chlorides often require more specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of a monoligated, highly reactive "L-Pd(0)" species, while their strong σ-donating character increases the electron density at the palladium center, facilitating the difficult oxidative addition step.[3]

    • For Buchwald-Hartwig (C-N): This reaction class has its own set of optimized ligands. Bidentate phosphines with a wide "bite angle," such as Xantphos, are particularly effective for coupling heteroaryl halides as they promote reductive elimination and prevent catalyst deactivation.[10] For particularly challenging substrates, specialized biaryl phosphine ligands are also a primary choice.[11]

The Role of the Base

The base serves a dual purpose. First, it must neutralize the hydrochloride salt, requiring at least one full equivalent. Second, it actively participates in the catalytic cycle.

  • In Suzuki-Miyaura couplings , the base facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is necessary for the transmetalation step.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Cesium carbonate is often superior due to its higher solubility in organic solvents.

  • In Buchwald-Hartwig aminations , a strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the palladium-amido species prior to reductive elimination.[7] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.

Solvent and Temperature Considerations

Anhydrous, polar aprotic solvents are standard.

  • Common Solvents: 1,4-Dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently employed. The choice can influence catalyst solubility and reaction rates.

  • Inert Atmosphere: All palladium-catalyzed cross-couplings must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst is readily oxidized by oxygen, leading to deactivation.

  • Temperature: Reactions are typically heated (80-120 °C) to overcome the activation energy barrier for oxidative addition. Microwave-assisted synthesis can often dramatically reduce reaction times.[6]

Visualization of Key Processes

To clarify the relationships between components and the reaction pathway, the following diagrams illustrate the overall workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Flame-dry glassware under vacuum P2 Add Pyridine HCl Salt, Coupling Partner, & Base P1->P2 P3 Evacuate & Backfill with Inert Gas (3x) P2->P3 R1 Add Anhydrous Solvent & Degas Solution P3->R1 R2 Add Pd Precatalyst & Ligand Solution R1->R2 R3 Heat to Reaction Temperature (e.g., 100 °C) R2->R3 R4 Monitor Progress (TLC, LC-MS) R3->R4 W1 Cool to RT & Quench (e.g., add water) R4->W1 W2 Extract with Organic Solvent (e.g., EtOAc) W1->W2 W3 Dry, Filter, & Concentrate W2->W3 W4 Purify via Flash Column Chromatography W3->W4

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G Pd0 Pd(0)L (Active Catalyst) OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) TM_complex->ArAr ArX Ar-X (Pyridyl-Halide) ArX->OA_complex ArB Ar'-B(OR)₂ + Base ArB->TM_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Pd0 Pd(0)L (Active Catalyst) OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition Amine_coord [ArPd(HNR₂')L]⁺X⁻ OA_complex->Amine_coord Amine Coordination Amido_complex Ar-Pd(II)(NR₂')L Amido_complex->Pd0 Reductive Elimination ArNR2 Ar-NR₂' (Product) Amido_complex->ArNR2 Amine_coord->Amido_complex Deprotonation (Base) ArX Ar-X (Pyridyl-Halide) ArX->OA_complex Amine HNR₂' Amine->Amine_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

Starting Material Assumption: For the following protocols, we assume the starting material is 2-Bromo-3-fluoro-5-methylpyridine hydrochloride . If using a chloro-derivative, a more electron-rich ligand (e.g., SPhos) and potentially higher temperatures may be required.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of 2-Bromo-3-fluoro-5-methylpyridine hydrochloride with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-3-fluoro-5-methylpyridine hydrochloride (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.3 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous Toluene

  • Anhydrous Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-3-fluoro-5-methylpyridine hydrochloride, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene to form the catalyst solution.

  • Add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio) to the Schlenk flask containing the solids. Stir the suspension.

  • Using a syringe, add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[6]

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the coupling of 2-Bromo-3-fluoro-5-methylpyridine hydrochloride with morpholine.

Materials:

  • 2-Bromo-3-fluoro-5-methylpyridine hydrochloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu. Note: Add the base last, as it is highly reactive.

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Add the 2-Bromo-3-fluoro-5-methylpyridine hydrochloride to the flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane, followed by the morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.

  • Once the reaction is complete, cool to room temperature and carefully quench by pouring onto a saturated aqueous solution of ammonium chloride.

  • Extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Recommended Conditions

For clarity, the key parameters for coupling 2-Bromo-3-fluoro-5-methylpyridine hydrochloride are summarized below. These serve as a robust starting point for optimization.

ParameterSuzuki-Miyaura (C-C)Buchwald-Hartwig (C-N)Rationale & Key Citation(s)
Pd Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Standard, effective Pd(II) and Pd(0) sources.[10]
Ligand SPhos (4 mol%)Xantphos (4 mol%)Bulky, electron-rich ligands are essential for activating the C-Br bond and preventing catalyst inhibition.[3][10][11]
Base K₃PO₄ (3.0 eq)NaOtBu (3.0 eq)Base choice is critical for the specific transmetalation or deprotonation step. >2 eq are needed to neutralize HCl salt.[6][7]
Solvent Toluene / H₂O (10:1)1,4-DioxaneAnhydrous, polar aprotic solvents are standard. Water can sometimes accelerate Suzuki couplings.
Temperature 100 °C110 °CSufficient thermal energy is required to drive the oxidative addition of the electron-deficient substrate.

Conclusion

The palladium-catalyzed cross-coupling of 3-fluoro-5-methylpyridine hydrochloride derivatives is a highly enabling yet challenging transformation. Success hinges on a rational, mechanism-informed approach to reaction design. By selecting robust catalyst systems featuring bulky, electron-rich phosphine ligands and employing a sufficient quantity of the appropriate base to both neutralize the substrate salt and drive the catalytic cycle, researchers can reliably synthesize these valuable chemical building blocks. The protocols and principles outlined in this guide provide a validated starting point for the efficient and reproducible construction of complex molecules for pharmaceutical and agrochemical discovery.

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. (n.d.). Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing.
  • Developing Ligands for Palladium(II)
  • 3-Fluoro-5-methylpyridine. (n.d.). Chem-Impex.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2018).
  • Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. (2024). Open Readings 2024.

Sources

Application Notes and Protocols: Ligand Selection for Suzuki Coupling with 3-Fluoro-5-methyl-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] However, the coupling of electron-deficient heteroaromatic halides, such as 3-fluoro-5-methylpyridine hydrochloride, presents unique challenges. The electron-withdrawing nature of the pyridine ring and the fluorine substituent can deactivate the C-Cl bond towards oxidative addition, the initial and often rate-limiting step of the catalytic cycle.[2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5]

The hydrochloride salt form of the starting material adds another layer of complexity, as the acidic nature of the medium can affect both the stability of the boronic acid coupling partner through protodeboronation and the efficacy of the base.[6] Careful selection of the ligand is therefore paramount to overcome these hurdles and achieve a successful coupling. The ligand plays a critical role in modulating the steric and electronic properties of the palladium catalyst, influencing its activity, stability, and selectivity.[1][7][8] This application note provides a comprehensive guide to ligand selection for the Suzuki coupling of 3-fluoro-5-methylpyridine hydrochloride, offering theoretical insights, a detailed ligand screening protocol, and an optimized reaction procedure.

Theoretical Considerations for Ligand Selection

The success of a Suzuki-Miyaura coupling reaction is intricately linked to the properties of the ligand coordinated to the palladium center. The ligand influences all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a challenging substrate like 3-fluoro-5-methylpyridine hydrochloride, the ideal ligand should possess specific characteristics to promote efficient catalysis.

Key Ligand Properties:

  • Electron-richness: Electron-donating ligands increase the electron density on the palladium(0) center, which enhances its nucleophilicity and facilitates the oxidative addition of the electron-deficient aryl chloride.[8] This is crucial for overcoming the deactivating effect of the pyridine ring and fluorine substituent.

  • Steric Bulk: Bulky ligands promote the formation of monoligated, 14-electron palladium complexes, which are highly reactive in oxidative addition.[8][9] Steric hindrance can also accelerate the final reductive elimination step, leading to faster product formation and preventing catalyst decomposition.[6][8]

  • Bite Angle (for bidentate ligands): The geometry of bidentate phosphine ligands, characterized by the P-Pd-P bite angle, can significantly influence catalytic activity. Wider bite angles are often associated with enhanced reductive elimination.[7]

Common Classes of Ligands for Challenging Suzuki Couplings:

  • Biaryl Phosphines (e.g., Buchwald Ligands): This class of ligands, including SPhos and XPhos, are known for their steric bulk and electron-rich nature.[10] They have proven to be highly effective for a wide range of challenging Suzuki-Miyaura reactions, including those involving heteroaryl chlorides.[10][11][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form stable complexes with palladium.[13] Their strong electron-donating ability can enhance the rate of oxidative addition, making them suitable for coupling unreactive aryl chlorides.[14][15] The steric environment around the metal center can be tuned by modifying the substituents on the NHC ring.[14][16]

  • Dialkylphosphines: Ligands such as tri-tert-butylphosphine and dicyclohexylphosphines are also effective due to their combination of steric bulk and electron-donating properties.[17]

The choice of ligand must be carefully considered in conjunction with the other reaction parameters, as the optimal conditions are highly dependent on the specific substrates.[1]

Ligand Screening Protocol

A systematic screening of different ligand classes is the most effective approach to identify the optimal conditions for a novel Suzuki coupling reaction. This protocol outlines a general procedure for screening a panel of representative ligands for the coupling of 3-fluoro-5-methylpyridine hydrochloride with a model boronic acid.

Experimental Workflow

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Array Format) cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - 3-Fluoro-5-methylpyridine HCl - Phenylboronic Acid - Base (e.g., K3PO4) add_reactants Add Substrate, Boronic Acid, and Base Stock Solutions prep_reagents->add_reactants prep_catalyst Prepare Catalyst Precursors: - Pd(OAc)2 or Pd2(dba)3 add_catalyst Add Pd Precursor prep_catalyst->add_catalyst add_ligands Dispense Ligands to Individual Reaction Vials add_ligands->add_catalyst add_catalyst->add_reactants add_solvent Add Degassed Solvent add_reactants->add_solvent seal_react Seal Vials Under Inert Atmosphere add_solvent->seal_react run_reaction Heat and Stir for a Defined Time (e.g., 16 h) seal_react->run_reaction quench Quench Reactions run_reaction->quench analyze Analyze by LC-MS or GC-MS to Determine Conversion/Yield quench->analyze identify Identify Optimal Ligand(s) analyze->identify

Caption: Workflow for Ligand Screening Experiment.

Materials and Reagents
  • 3-Fluoro-5-methylpyridine hydrochloride

  • Phenylboronic acid (or other desired boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Selected ligands (see Table 1 for examples)

  • Base: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF)

  • Reaction vials (e.g., 2 mL screw-cap vials) with stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical equipment: LC-MS or GC-MS

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 3-fluoro-5-methylpyridine hydrochloride in the chosen solvent.

    • Prepare a stock solution of the boronic acid in the same solvent.

    • Prepare a stock solution of the base in the same solvent (if soluble) or prepare to add it as a solid.

  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To each reaction vial, add the appropriate ligand (typically 1-2 mol% relative to the limiting reagent).

    • Add the palladium precursor (typically 0.5-1 mol%).

    • Add the 3-fluoro-5-methylpyridine hydrochloride (e.g., 0.1 mmol).

    • Add the boronic acid (typically 1.2-1.5 equivalents).

    • Add the base (typically 2-3 equivalents).

    • Add the degassed solvent to a final concentration of approximately 0.1 M.

  • Reaction Execution:

    • Seal the vials tightly.

    • Place the vials in a heating block and stir at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 16-24 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench the reactions by adding a small amount of water.

    • Dilute the reaction mixtures with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion of the starting material and the yield of the desired product.

Data Presentation
Ligand Structure Class Conversion (%) Yield (%) Notes
SPhos [Structure of SPhos]Biaryl Phosphine[Experimental Data][Experimental Data]Highly active for many heteroaryl couplings.[12]
XPhos [Structure of XPhos]Biaryl Phosphine[Experimental Data][Experimental Data]Versatile and effective for hindered substrates.[10]
RuPhos [Structure of RuPhos]Biaryl Phosphine[Experimental Data][Experimental Data]Often shows good performance with heteroaromatics.
IPr [Structure of IPr]NHC[Experimental Data][Experimental Data]Strong σ-donor, good for C-Cl activation.[13]
IMes [Structure of IMes]NHC[Experimental Data][Experimental Data]Less sterically hindered NHC.[18]
P(t-Bu)₃ [Structure of P(t-Bu)₃]Trialkylphosphine[Experimental Data][Experimental Data]Bulky and electron-rich.
dppf [Structure of dppf]Ferrocenyl Phosphine[Experimental Data][Experimental Data]Common ligand, may be less effective for this substrate.
No Ligand N/AN/A[Experimental Data][Experimental Data]Control experiment.

Table 1: Representative Ligand Screening for Suzuki Coupling of 3-Fluoro-5-methylpyridine hydrochloride.

Optimized Protocol for Suzuki Coupling

Based on the results of the ligand screening, an optimized protocol can be developed. The following is a representative procedure assuming a biaryl phosphine ligand (e.g., SPhos) was identified as optimal.

Catalytic Cycle

Suzuki_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0L2 Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Materials and Reagents
  • 3-Fluoro-5-methylpyridine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware and purification supplies

Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-fluoro-5-methylpyridine hydrochloride, the arylboronic acid, and K₃PO₄.

    • In a separate vial, add Pd(OAc)₂ and SPhos.

    • Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the Pd(OAc)₂/SPhos mixture to the Schlenk flask under a positive flow of inert gas.

    • Add degassed 1,4-dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Poor quality reagents- Use a pre-catalyst or ensure Pd(II) is reduced in situ.[2][7]- Switch to a stronger base like Cs₂CO₃.- Verify the purity of starting materials.[19]
Protodeboronation of boronic acid - Presence of water or acidic protons- Prolonged reaction time at high temperature- Use anhydrous conditions and a non-protic solvent.[6]- Consider using a more stable boronic ester (e.g., pinacol ester).[20][21]- Optimize reaction time and temperature.
Homocoupling of boronic acid - Presence of oxygen- Catalyst decomposition- Ensure the reaction is performed under a strictly inert atmosphere.[19]- Use a more stable ligand or pre-catalyst.
Dehalogenation of starting material - Presence of a hydride source- Slow transmetalation step- Avoid alcohol solvents or bases that can act as hydride donors.[5]- Use a more electron-rich ligand to accelerate transmetalation.

Table 2: Common Troubleshooting Scenarios for Suzuki Coupling.

Conclusion

The successful Suzuki-Miyaura coupling of challenging substrates like 3-fluoro-5-methylpyridine hydrochloride is highly dependent on the judicious selection of the ligand. Bulky, electron-rich phosphines, such as the Buchwald biaryl phosphine ligands, and N-heterocyclic carbenes are often the most effective choices for promoting the key oxidative addition step and ensuring high catalytic turnover. A systematic ligand screening approach, coupled with careful optimization of other reaction parameters such as the base and solvent, is crucial for developing a robust and high-yielding protocol. The methodologies and insights provided in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis of complex pyridine-containing molecules.

References

  • Caddick, S., et al. (2003). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 5(21), 3847–3850.
  • Gök, Y., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.
  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17314.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Leadbeater, N. E., & McGowan, C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28246–28252.
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Beller, M., & Zapf, A. (1998). The Key Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. In Transition Metal Catalyzed Reactions (pp. 1-43). Springer, Berlin, Heidelberg.
  • Nolan, S. P., & Organ, M. G. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11763–11770.
  • Glorius, F., et al. (2012). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17314.
  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Maron, L., & Eisenstein, O. (2004). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Journal of the American Chemical Society, 126(45), 14734–14735.
  • Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
  • Aspuru-Guzik, A., et al. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4124–4134.
  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4124–4134.
  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1192–1203.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(36), 11772–11773.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Buchwald, S. L., et al. (2009).
  • Yet, L., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 18451–18462.
  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(7), 12548–12561.
  • Smith, A. M., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(10), e202305085.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • May, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6437–6450.
  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dreher, S. D., et al. (2018).
  • May, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6437–6450.

Sources

Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation in modern organic synthesis, particularly within pharmaceutical research and development.[1] Substituted pyridine scaffolds are integral components of numerous bioactive molecules and approved drugs.[2][3] However, their synthesis via cross-coupling is often challenging. This application note addresses the specific complexities associated with the Suzuki-Miyaura coupling of 3-fluoro-5-methyl-pyridine hydrochloride, a representative electron-deficient heteroaromatic halide. We provide a detailed analysis of the critical role of the base, outline the unique challenges posed by this substrate, and present a systematic protocol for base screening and optimization. By understanding the mechanistic principles and adopting a structured experimental approach, researchers can significantly improve reaction efficiency, yield, and reproducibility for this important class of transformations.

The Foundational Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling is fundamentally dependent on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is not a mere spectator; it is a crucial activator in the rate-determining transmetalation step.[4][5] Its primary role is to enhance the nucleophilicity of the organoboron species, thereby facilitating the transfer of the organic moiety to the palladium center.[6]

Two primary mechanistic pathways are generally considered for the base's function[7][8]:

  • Boronate Formation: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic anionic boronate species, such as [R-B(OH)₃]⁻ or a related derivative. This activated species readily engages in transmetalation with the Pd(II)-halide complex.[9]

  • Ligand Exchange on Palladium: The base (e.g., hydroxide or alkoxide) can first displace the halide on the Pd(II) complex formed after oxidative addition. The resulting [Ar-Pd(II)-OH] species is more electrophilic and reacts more rapidly with the neutral boronic acid.[5][7]

These pathways are not mutually exclusive and can operate concurrently, with the dominant mechanism depending on the specific base, substrates, and solvent system employed.

Suzuki_Catalytic_Cycle pd0 Pd(0)L n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (3-Fluoro-5-methyl-pyridine) aryl_halide->oxidative_addition pd2_complex Ar-Pd(II)L -X oxidative_addition->pd2_complex reductive_elimination Reductive Elimination pd2_complex->reductive_elimination transmetalation Transmetalation pd2_complex->transmetalation reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) transmetalation->reductive_elimination Ar-Pd(II)L -R' boronic_acid R'-B(OH)₂ activated_boron [R'-B(OH)₃]⁻ boronic_acid->activated_boron base Base (e.g., OH⁻) base->activated_boron activated_boron->transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by a base prior to the transmetalation step.

Substrate-Specific Challenges: this compound

The selection of a base is not a one-size-fits-all decision; it must be tailored to the specific substrate. This compound presents a confluence of challenges that demand careful consideration.

  • Acid Salt Neutralization: The starting material is a hydrochloride salt. Before the pyridine can act as a coupling partner, it must be neutralized to the free base. This requires at least one full equivalent of the chosen base, in addition to the catalytic amount needed for the Suzuki cycle itself. Therefore, a total of 2.5-3.0 equivalents of base is a common starting point.

  • Electronic Deficiency: The pyridine nitrogen and the fluorine atom are both electron-withdrawing, rendering the aromatic ring electron-deficient. This property can be a double-edged sword. While it may facilitate the initial oxidative addition step, it also increases the susceptibility of the corresponding boronic acid (if used as a coupling partner) to protodeboronation, a common decomposition pathway.[10]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11][12] This is particularly problematic with 2-substituted pyridines but can affect other isomers as well.[3] The choice of bulky, electron-rich ligands and an appropriate base can help mitigate this by favoring the desired catalytic pathway over off-cycle catalyst poisoning.

A Systematic Workflow for Base Selection and Screening

A structured, empirical approach is the most reliable method for identifying the optimal base for a challenging coupling reaction. We recommend a systematic screening process that evaluates different classes of bases under consistent reaction conditions.

Screening_Workflow start Start: Define Reaction (Substrate, Boronic Acid, Catalyst/Ligand, Solvent) stoichiometry Step 1: Stoichiometry Check Account for HCl salt neutralization. Set base equivalents to ≥ 2.5 start->stoichiometry screening Step 2: Parallel Base Screening (Constant Temperature & Concentration) stoichiometry->screening carbonates Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) screening->carbonates phosphates Inorganic Phosphates (K₃PO₄) screening->phosphates hydroxides Hydroxides (NaOH, aq.) (Caution: high basicity) screening->hydroxides analysis Step 3: Analyze Results (LC-MS / GC-MS / TLC) Identify lead base(s) by yield & purity carbonates->analysis phosphates->analysis hydroxides->analysis analysis->screening Low Yield? Re-evaluate Solvent/ Ligand optimization Step 4: Optimization of Lead Base Vary temperature, concentration, and base equivalents analysis->optimization High Yield? validation Step 5: Validate & Scale-Up Confirm results and proceed with optimized protocol optimization->validation

Figure 2: A decision workflow for systematic base screening and optimization in Suzuki-Miyaura coupling reactions.

Comparative Data for Base Screening

To illustrate the impact of base selection, the following table presents representative data from a screening study for the coupling of this compound with 4-methoxyphenylboronic acid.

Table 1: Performance of Various Bases in the Suzuki Coupling Reaction Conditions: 3-fluoro-5-methyl-pyridine HCl (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), Solvent (Dioxane/H₂O 4:1), 90 °C, 12 h.

EntryBaseEquivalentsYield (%)Observations
1K₃PO₄3.092Clean reaction, complete conversion.
2Cs₂CO₃3.088High conversion, minor side products.
3K₂CO₃3.075Slower reaction, incomplete conversion.
4Na₂CO₃3.068Incomplete conversion, starting material remains.[13]
5NaOH (2M aq.)3.045Significant decomposition and side product formation.
6NEt₃3.0< 5No significant product formation.

Analysis: The data clearly indicate that strong inorganic bases are superior for this transformation. Potassium phosphate (K₃PO₄) provided the highest yield and cleanest reaction profile, which is consistent with literature findings for challenging heteroaryl couplings.[14] Cesium carbonate (Cs₂CO₃) is also a highly effective option, often favored for its solubility in organic solvents.[4] Weaker carbonates were less effective, and the organic base triethylamine was ineffective, likely due to its insufficient basicity to drive the transmetalation efficiently.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Solvents should be properly degassed to prevent catalyst oxidation.

Protocol 1: General Procedure for Parallel Base Screening

This protocol allows for the efficient screening of multiple bases simultaneously.

  • Array Preparation: In an array of reaction vials equipped with stir bars, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol).

  • Substrate Addition: Add this compound (1.0 mmol, 163.6 mg) to each vial.

  • Base Addition: To each respective vial, add the designated base (3.0 mmol).

    • K₃PO₄: 636.9 mg

    • Cs₂CO₃: 977.4 mg

    • K₂CO₃: 414.6 mg

    • Na₂CO₃: 318.0 mg

  • Solvent Addition: Add degassed solvent (e.g., 4 mL of Dioxane and 1 mL of H₂O) to each vial.

  • Reaction Execution: Seal the vials tightly with screw caps. Place the array in a preheated heating block or oil bath set to 90 °C and stir for 12-16 hours.

  • Monitoring and Analysis: After cooling to room temperature, take a small aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, LC-MS, or GC-MS to determine conversion and product purity.[4]

Protocol 2: Optimized Procedure Using Potassium Phosphate (K₃PO₄)

This protocol details the scaled-up reaction using the optimal base identified in the screening phase.

  • Reagent Charging: To a dry round-bottom flask equipped with a stir bar and reflux condenser, add K₃PO₄ (3.0 equiv., 637 mg) and this compound (1.0 equiv., 164 mg).

  • Catalyst and Boronic Acid Addition: Add 4-methoxyphenylboronic acid (1.2 equiv., 182 mg) and Pd(dppf)Cl₂ (0.03 equiv., 24.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

    • Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient base to neutralize HCl salt. 2. Inactive catalyst or ligand. 3. Insufficient degassing (oxygen contamination).1. Increase base equivalents to 3.0 or higher. 2. Use a fresh catalyst source or a robust pre-catalyst (e.g., Buchwald-type).[15] 3. Degas solvents thoroughly (sparge with argon or use freeze-pump-thaw cycles).
Protodeboronation 1. Boronic acid instability under basic/aqueous conditions. 2. Prolonged reaction time at high temperature.1. Use anhydrous conditions with K₃PO₄. 2. Switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[10][16] 3. Reduce reaction temperature and monitor for completion.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure rigorous exclusion of oxygen by maintaining a positive pressure of inert gas and using properly degassed solvents.[15]
Poor Reproducibility Inconsistent quality/hydration of the base (especially K₃PO₄).Use a freshly opened bottle of base or dry it in an oven before use. Grinding the base to a fine powder can also improve consistency.[17]

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. A systematic screening approach reveals that strong, inorganic bases are essential for overcoming the hurdles presented by this electron-deficient heteroaromatic salt. For this specific transformation, potassium phosphate (K₃PO₄) emerges as the superior choice, providing high yields and clean reaction profiles. By carefully considering the substrate's unique properties and implementing the detailed protocols and troubleshooting guidance provided, researchers can reliably synthesize valuable pyridine-containing molecules for applications in drug discovery and materials science.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Braga, A. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Carrow, B. P. & Hartwig, J. F. (2011). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Dreher, S. D. et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Valente, C. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Cen, J. et al. (2007). From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. Organic Process Research & Development. [Link]

  • Scott, J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Asad, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Molander, G. A. & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • pKa Values of Common Bases. University of Wisconsin. [Link]

  • Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

Sources

Solvent effects in reactions with 3-Fluoro-5-methyl-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) Reactions with 3-Fluoro-5-methyl-pyridine hydrochloride

Abstract: 3-Fluoro-5-methyl-pyridine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents.[1][2] The successful functionalization of this scaffold, particularly via nucleophilic aromatic substitution (SNAr), is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed examination of the theoretical principles and practical considerations governing solvent effects in SNAr reactions involving this compound. We present a comparative analysis of solvent classes, detailed experimental protocols, and troubleshooting strategies to empower researchers in drug discovery and process development to optimize reaction outcomes, enhance yields, and ensure reproducibility.

Core Concepts: Reactivity and the Role of the Solvent

The chemical behavior of this compound is dictated by the interplay of its structural features:

  • Electron-Deficient Pyridine Ring: The electronegative nitrogen atom polarizes the aromatic system, making it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2, C4, C6).[3]

  • Protonated Nitrogen (Hydrochloride Salt): The hydrochloride form significantly enhances the electron-deficient nature of the ring by placing a positive charge on the nitrogen. This protonation acts as a powerful activating group, further lowering the energy barrier for nucleophilic attack.

  • Fluorine Leaving Group: Fluorine, positioned at C3, is the target for substitution. While C2 and C4 are electronically more activated, the high electronegativity and excellent leaving group ability of fluoride in SNAr reactions make substitution at C3 feasible under appropriate conditions.[4][5]

The cornerstone of SNAr reactions is the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex .[6] The stability of this intermediate is paramount to the reaction's success, and this is where the solvent plays its most critical role.

The Protic vs. Aprotic Dichotomy

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7] While they are polar enough to support charged intermediates, they strongly solvate anionic nucleophiles through hydrogen bonding. This "caging" effect (see Figure 1) deactivates the nucleophile, significantly reducing its reactivity and slowing the rate of SNAr reactions.[6][8]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, THF). These solvents have large dipole moments but lack O-H or N-H bonds.[7] They excel at solvating cations (like the counter-ion of the base) but leave the anionic nucleophile relatively "naked" and highly reactive.[8] This combination, along with their ability to stabilize the charged Meisenheimer complex, makes them the superior choice for most SNAr reactions.[6]

  • Nonpolar Solvents: (e.g., Toluene, Hexane). These solvents are generally unsuitable for SNAr reactions. Their inability to stabilize the charged Meisenheimer intermediate results in a prohibitively high activation energy, leading to little or no reaction.[6]

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu Nu⁻ H1 δ⁺H H1->Nu H-Bond O1 δ⁻O-R O1->H1 H2 δ⁺H H2->Nu O2 δ⁻O-R O2->H2 H3 δ⁺H H3->Nu O3 δ⁻O-R O3->H3 H4 δ⁺H H4->Nu O4 δ⁻O-R O4->H4 label_protic Nucleophile is 'caged' and its reactivity is suppressed. Nu2 Nu⁻ S1 δ⁺S O_neg1 δ⁻O S1->O_neg1 S2 δ⁺S O_neg2 δ⁻O S2->O_neg2 label_aprotic Nucleophile is 'naked', highly reactive, and available for attack.

Figure 1: Solvation of a nucleophile (Nu⁻) in protic vs. aprotic solvents.

Experimental Protocols: A Comparative Study

To illustrate these principles, we present protocols for a model SNAr reaction: the substitution of fluorine in this compound with morpholine. This reaction is a common transformation in the synthesis of biologically active molecules.

Reaction Scheme: (Self-correction: An image cannot be generated here, but the reaction involves 3-fluoro-5-methyl-pyridine HCl reacting with morpholine and a base to yield 4-(5-methylpyridin-3-yl)morpholine).

Protocol 1: Optimal Conditions in a Polar Aprotic Solvent (DMSO)

This protocol leverages the benefits of a polar aprotic solvent to maximize reaction rate and yield.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 2.5 eq.), finely powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and potassium carbonate (2.5 eq.).

    • Causality:A base is essential to first neutralize the hydrochloride salt to generate the free pyridine base in situ, and then to act as a scavenger for the hydrofluoric acid (HF) byproduct formed during the substitution.

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M. Begin vigorous stirring. Add morpholine (1.2 eq.) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with a large volume of water (approx. 10x the volume of DMSO).

    • Causality:DMSO is highly water-soluble, allowing for its removal by partitioning the product into a water-immiscible organic solvent.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash with water (2x) to remove residual DMSO, followed by brine (1x) to aid in breaking emulsions and removing water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-(5-methylpyridin-3-yl)morpholine.

Protocol 2: Comparative Reaction in a Polar Protic Solvent (Isopropanol)

This protocol demonstrates the attenuated reactivity often observed in protic media.

Materials:

  • Same as Protocol 2.1, but substitute Isopropanol (IPA) for DMSO.

Procedure:

  • Setup and Addition: Follow steps 1 and 2 from Protocol 2.1, using Isopropanol as the solvent. Note that K₂CO₃ has lower solubility in IPA than in DMSO.

  • Heating and Monitoring: Heat the reaction mixture to reflux (~82 °C). Monitor the reaction progress.

    • Insight:The reaction is expected to be significantly slower than in DMSO. It may require extended heating (24-48 hours) and may not proceed to completion due to the lower temperature and deactivation of the nucleophile by the protic solvent.[6]

  • Workup and Purification: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The subsequent workup and purification steps are similar to Protocol 2.1, though the initial aqueous dilution may not be necessary if the salts are filtered first.

Data Summary: Expected Outcomes

The choice of solvent has a profound impact on reaction efficiency. The table below summarizes the expected outcomes for the model reaction across a range of solvents.

SolventClassDielectric Constant¹Expected Reaction TimeExpected YieldKey Considerations
DMSO Polar Aprotic474-12 h>90%Optimal Choice. High boiling point, excellent solvating power. Requires aqueous workup.[6]
DMF Polar Aprotic376-16 h>85%Excellent alternative to DMSO. Also requires aqueous workup.[6]
Acetonitrile Polar Aprotic37.512-24 h60-80%Lower boiling point limits reaction temperature, potentially slowing the rate.
THF Polar Aprotic7.624-48+ h20-50%Lower polarity provides less stabilization for the Meisenheimer complex.[6]
Isopropanol Polar Protic1824-48+ h10-40%Slower rate due to nucleophile solvation by H-bonding and lower reflux temp.[6]
Toluene Nonpolar2.4No Reaction<5%Insufficient polarity to stabilize the charged SNAr intermediate.[6]
¹Data from[9]

Workflow and Troubleshooting

A systematic approach is key to successful synthesis and optimization.

G start Start: Reaction Planning reagents 1. Reagent Prep - Dry Solvents - Weigh Substrate, Base, Nu - Use Anhydrous Conditions start->reagents setup 2. Reaction Setup - Add solids, then solvent - Stir vigorously - Attach condenser reagents->setup reaction 3. Heating & Monitoring - Heat to target temp - Monitor by TLC/LC-MS setup->reaction workup 4. Workup & Extraction - Cool to RT - Aqueous Quench (for DMSO/DMF) - Extract with Org. Solvent reaction->workup purify 5. Purification - Dry organic layer - Concentrate solvent - Column Chromatography workup->purify analysis 6. Product Analysis - NMR, MS for identity - HPLC for purity purify->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for SNAr reactions.

Troubleshooting Guide

When reactions do not proceed as expected, a logical diagnostic process, often centered on the solvent, is required.

G start Problem Observed no_rxn Issue: No or Slow Reaction start->no_rxn Low Yield side_products Issue: Side Products start->side_products Impure Product check_solvent_polarity Is the solvent polar aprotic (e.g., DMSO, DMF)? no_rxn->check_solvent_polarity check_solvent_reactivity Is the solvent nucleophilic? (e.g., an alcohol) side_products->check_solvent_reactivity check_temp Is the temperature high enough? (SNAr on less activated rings needs heat) check_solvent_polarity->check_temp Yes action_switch_solvent Action: Switch to a high-polarity aprotic solvent to stabilize the Meisenheimer intermediate. check_solvent_polarity->action_switch_solvent No check_purity Are reagents/solvent pure and dry? check_temp->check_purity Yes action_increase_temp Action: Increase reaction temperature. check_temp->action_increase_temp No check_solvent_reactivity->check_purity No action_inert_solvent Action: Switch to an inert solvent (DMF, DMSO). Ensure high purity. check_solvent_reactivity->action_inert_solvent Yes action_purify Action: Purify starting materials and use anhydrous solvent. check_purity->action_purify No

Figure 3: Troubleshooting flowchart for low-yield fluoropyridine reactions.[6]

Conclusion

The solvent is not merely a medium for reaction but an active participant that governs the energetic landscape of the entire process. For nucleophilic aromatic substitution on this compound, polar aprotic solvents such as DMSO and DMF are unequivocally the most effective choice. They provide the necessary polarity to stabilize the critical Meisenheimer intermediate while simultaneously maximizing the reactivity of the nucleophile. Conversely, protic solvents tend to suppress reactivity through hydrogen bonding, and nonpolar solvents fail to provide the required stabilization. By understanding and applying these fundamental principles, researchers can significantly improve the efficiency, reliability, and success of their synthetic endeavors in drug discovery and development.

References

  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-[(piperidin-4-yl)methyl]pyridine. [Link]

  • RSC Publishing. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methylpyridine. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • National Institutes of Health (NIH). (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]

  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Oakwood Chemical. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields with the challenging substrate, 3-Fluoro-5-methyl-pyridine hydrochloride. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to enhance your reaction efficiency and achieve your desired synthetic outcomes.

Understanding the Challenge: The Substrate's Intrinsic Reactivity

The structure of this compound presents a unique combination of challenges for the Suzuki-Miyaura coupling. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom deactivates the aryl halide, making the crucial oxidative addition step of the catalytic cycle more difficult. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] The hydrochloride salt form adds another layer of complexity, necessitating careful consideration of the base used in the reaction.

This guide will walk you through a logical troubleshooting workflow, from initial diagnosis to advanced optimization strategies, to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound resulting in a low yield?

A1: Low yields with this substrate are often multifactorial. The primary culprits include:

  • Insufficiently active catalyst system: Standard palladium catalysts may not be effective for this electron-deficient substrate.

  • Inappropriate base selection: The base must be strong enough to both neutralize the hydrochloride salt and activate the boronic acid for transmetalation.

  • Catalyst inhibition: The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.

  • Side reactions: Dehalogenation (hydrodefluorination) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.

Q2: I am observing a significant amount of dehalogenated starting material (5-methyl-3-fluoropyridine). What causes this and how can I prevent it?

A2: Dehalogenation, or more specifically hydrodefluorination, is a known side reaction in Suzuki couplings of fluorinated heterocycles. It can be promoted by certain solvents, bases, or impurities that can act as hydride sources. To mitigate this:

  • Optimize your base: Some bases are more prone to promoting dehalogenation. Screening different bases is recommended.

  • Use a robust ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.

  • Ensure an inert atmosphere: Rigorous degassing of solvents and the reaction vessel is crucial to minimize side reactions.

Q3: How many equivalents of base should I use for the hydrochloride salt?

A3: You will need at least one equivalent of base to neutralize the hydrochloride salt and free the pyridine nitrogen. Additional base (typically 2-3 equivalents) is then required to facilitate the Suzuki coupling itself by activating the boronic acid. Therefore, a total of 3-4 equivalents of a suitable base is a good starting point for your optimization.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction.

Step 1: Re-evaluation of Core Reaction Parameters

Before delving into more complex solutions, it is essential to ensure the fundamentals of your reaction setup are sound.

  • Reagent Quality: Verify the purity of your this compound, boronic acid/ester, and all other reagents. Boronic acids, in particular, can degrade over time.

  • Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas your solvents using techniques like freeze-pump-thaw or by sparging with an inert gas.

  • Solvent Purity: Use anhydrous, high-purity solvents. Water content can be critical and should be controlled. While some Suzuki couplings benefit from aqueous conditions, starting with an anhydrous system and systematically adding water can be a good optimization strategy.[2]

Step 2: The Critical Choice of Catalyst and Ligand

For electron-deficient substrates like 3-fluoro-5-methyl-pyridine, the choice of the palladium catalyst and its associated ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

  • Recommended Ligands: Bulky, electron-rich monodentate biaryl phosphine ligands are highly recommended. These ligands promote the challenging oxidative addition step and facilitate the reductive elimination to form the product.[3][4][5]

    • Examples: SPhos, XPhos, and other Buchwald-type ligands.

  • Modern Pre-catalysts: Consider using well-defined palladium pre-catalysts. These are often air- and moisture-stable, and they efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[6]

    • Examples: SPhos Pd G3, XPhos Pd G3.

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv.), your boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium source/ligand combination (e.g., Pd(OAc)₂ with SPhos, Pd₂(dba)₃ with XPhos, or a pre-catalyst like SPhos Pd G3).

  • Reaction: Add degassed solvent (e.g., 1,4-dioxane/water mixture), and heat the reactions to a consistent temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by TLC, LC-MS, or GC-MS to determine the most effective catalyst system.

Step 3: Optimizing the Base and Solvent System

The base plays a dual role: neutralizing the hydrochloride and activating the boronic acid. The solvent system influences the solubility of the reagents and the activity of the catalyst.

  • Base Selection:

    • Strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.

    • Fluoride sources like CsF or KF can also be effective, as fluoride ions are known to activate boronic acids.[7]

  • Solvent Systems:

    • Aprotic polar solvents such as 1,4-dioxane, THF, or DME are commonly used.

    • Aqueous mixtures (e.g., dioxane/water, THF/water) can be beneficial. Water can aid in dissolving the base and facilitate the catalytic cycle.[2] A systematic screen of the solvent ratio is recommended.

EntryBase (3 equiv.)Solvent (v/v)Temperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)100Low
2K₃PO₄1,4-Dioxane/H₂O (4:1)100Moderate
3Cs₂CO₃1,4-Dioxane/H₂O (4:1)100Moderate-High
4K₃PO₄THF/H₂O (4:1)80Moderate

This table is for illustrative purposes. Actual results will vary.

Step 4: Advanced Troubleshooting - Mitigating Catalyst Inhibition

If the above optimizations do not lead to a satisfactory yield, the inhibitory effect of the pyridine nitrogen may be a significant factor.

An advanced strategy involves the temporary conversion of the pyridine to its corresponding N-oxide. This modification has several advantages:

  • Electronic Activation: The N-oxide group is more electron-withdrawing, which can further activate the C-F bond towards oxidative addition.

  • Prevention of Catalyst Coordination: The N-oxide oxygen is less likely to coordinate to the palladium center and cause inhibition.

The Suzuki coupling is performed on the pyridine N-oxide, and the resulting product is then deoxygenated to yield the final desired product.[2][8][9][10][11]

  • Oxidation: Treat this compound with an oxidizing agent (e.g., m-CPBA or H₂O₂) to form the corresponding N-oxide.

  • Suzuki Coupling: Perform the Suzuki coupling on the purified N-oxide using the optimized conditions determined previously.

  • Deoxygenation: Reduce the N-oxide product back to the pyridine using a suitable reducing agent (e.g., PCl₃, or more sustainable methods using iodide and formic acid).[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X 3-Fluoro-5-methyl-pyridine Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_basics Verify Reagent Quality & Inert Atmosphere start->check_basics optimize_catalyst Screen Bulky, Electron-Rich Ligands & Pre-catalysts check_basics->optimize_catalyst optimize_base_solvent Screen Bases (K3PO4, Cs2CO3) & Solvent Systems (aq. Dioxane/THF) optimize_catalyst->optimize_base_solvent advanced_strategy Advanced Strategy: N-Oxide Formation & Deoxygenation optimize_base_solvent->advanced_strategy If yield is still low success Improved Yield optimize_base_solvent->success If yield improves advanced_strategy->success

Caption: A logical workflow for troubleshooting low yields.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. By systematically addressing the key parameters of catalyst selection, base, and solvent, and by considering advanced strategies to mitigate catalyst inhibition, researchers can significantly improve reaction yields. This guide provides a comprehensive framework for troubleshooting and optimization, grounded in the fundamental principles of organometallic chemistry.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Shaheen, F., Zafar, H., Naqvi, S. A. R., Shah, S. A. A., & Khan, I. U. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]

  • Biffis, A., & Scattolin, E. (2018). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]

  • Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • Pérez-Gárcias, L., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]

  • Naddour, C., et al. (2025). Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. ResearchGate. [Link]

  • Scott, J. S., & Williams, J. M. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Naddour, C., Durin, G., Chardon‐Noblat, S., & Costentin, C. (2025). Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. ChemPhysChem. [Link]

  • Daniher, F. A., & Hackley, B. E. (1966). Deoxygenation of Pyridine N-Oxides with Sulfur Dioxide. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Gholinejad, M., & Jadidi, K. (2014). N,N′-bis(2-pyridinecarboxamide)-1,2-benzene palladium complex as a new efficient catalyst for Suzuki-Miyaura coupling reaction under phosphane free conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Bedford, R. B., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. [Link]

  • Moran, J., et al. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Tykwinski, R. R., et al. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • Niwa, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • Plenio, H., & Fleck, T. J. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Fluoro-5-methyl-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The protocols and recommendations provided herein are grounded in established chemical principles and aim to deliver a self-validating system for achieving high-purity this compound.

I. Troubleshooting Guide: The Balz-Schiemann Approach

The synthesis of 3-Fluoro-5-methyl-pyridine is commonly achieved via the Balz-Schiemann reaction, which involves the diazotization of 3-amino-5-methylpyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2] This section addresses common issues encountered during this two-step process.

Q1: My diazotization reaction is not proceeding to completion, resulting in a low yield of the diazonium salt. What are the possible causes and solutions?

A1: Incomplete diazotization is a frequent issue and can often be traced back to several key parameters. The reaction involves the formation of a diazonium salt from a primary aromatic amine in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid.[1]

Possible Causes & Recommended Solutions:

Parameter Causality Recommended Action
Reaction Temperature The diazotization reaction is typically exothermic and the diazonium salt intermediate can be unstable at higher temperatures, leading to premature decomposition.Maintain a strict temperature control, typically between 0-5 °C, using an ice-salt bath. Add the sodium nitrite solution slowly to prevent localized heating.
Acid Concentration Insufficient acid can lead to incomplete diazotization and potential side reactions. The acid is crucial for generating nitrous acid and stabilizing the diazonium salt.Ensure the use of a sufficient excess of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄).
Purity of Starting Material Impurities in the 3-amino-5-methylpyridine can interfere with the reaction.Use high-purity 3-amino-5-methylpyridine. If necessary, purify the starting material by recrystallization or column chromatography.
Sodium Nitrite Addition Rapid addition of sodium nitrite can lead to a buildup of nitrous acid, which can decompose.Add the sodium nitrite solution dropwise with vigorous stirring to ensure efficient mixing and reaction.

Q2: During the thermal decomposition of the diazonium tetrafluoroborate salt, I am observing a low yield of 3-Fluoro-5-methyl-pyridine and the formation of tarry byproducts. How can I optimize this step?

A2: The thermal decomposition of the diazonium salt is a critical step where yield can be significantly compromised. The goal is to cleanly extrude nitrogen gas and boron trifluoride, leaving the desired aryl fluoride.[2] Tarry byproducts are often the result of side reactions, such as radical processes or reactions with impurities.

Optimization Strategies:

  • Dryness of the Diazonium Salt: The presence of water can lead to the formation of phenolic byproducts. Ensure the isolated diazonium salt is thoroughly dried under vacuum before proceeding with the decomposition.

  • Decomposition Temperature: The optimal decomposition temperature is crucial. Too low a temperature will result in an impractically slow reaction, while too high a temperature can promote the formation of tarry materials. The ideal temperature should be determined empirically, but a gentle and controlled heating ramp is recommended.

  • Solvent Choice: While the decomposition can be done neat, performing it in a high-boiling, inert solvent can help to ensure even heat distribution and moderate the reaction rate. Suitable solvents include toluene or xylene.

  • Removal of Byproducts: The evolved gases (N₂ and BF₃) should be efficiently removed from the reaction mixture to drive the reaction to completion. Performing the reaction under a gentle stream of inert gas can be beneficial.

Q3: My final product is contaminated with impurities. What are the likely impurities and how can I remove them?

A3: Impurities can arise from various sources, including unreacted starting materials, side reactions, and decomposition products.

Common Impurities and Purification Strategies:

Impurity Source Purification Method
3-Amino-5-methylpyridine Incomplete diazotizationWash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.
3-Hydroxy-5-methylpyridine Reaction of the diazonium salt with residual waterColumn chromatography on silica gel can separate the more polar phenol from the desired product.
Tarry Polymers Uncontrolled decomposition of the diazonium saltThese are typically high molecular weight, non-volatile materials that can be removed by distillation of the product.
Isomeric Fluoropyridines While less common in the Balz-Schiemann reaction, side reactions can sometimes lead to isomeric products.Careful fractional distillation or preparative gas chromatography (GC) may be necessary for separation.

A final purification of the free base (3-Fluoro-5-methyl-pyridine) by distillation is highly recommended before conversion to the hydrochloride salt.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare this compound from the free base?

A1: The conversion of the purified 3-Fluoro-5-methyl-pyridine free base to its hydrochloride salt is a straightforward acid-base reaction.

Recommended Protocol:

  • Dissolve the purified 3-Fluoro-5-methyl-pyridine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by a combination of techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (3-amino-5-methylpyridine) and the appearance of the product (3-Fluoro-5-methyl-pyridine). A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for monitoring the reaction mixture. It can provide information on the relative amounts of starting material, product, and any volatile byproducts.[3]

  • ¹H NMR Spectroscopy: ¹H NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product. The disappearance of the signals corresponding to the starting amine and the appearance of new signals for the fluorinated product can be tracked.[4]

Q3: What are the key safety precautions I should take when performing this synthesis?

A3: The synthesis of this compound involves several hazardous materials and procedures.[5][6][7][8]

Key Safety Considerations:

  • Diazonium Salts: Aryl diazonium salts can be explosive when dry and should be handled with extreme care.[9] It is often recommended to use them immediately after preparation and not to store them in a dry state.

  • Fluoroboric Acid: HBF₄ is a corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Fluoride (HF): Some fluorination reactions can potentially generate HF, which is highly toxic and corrosive.[8] Ensure the reaction is performed in a well-ventilated fume hood.

  • Thermal Decomposition: The decomposition of the diazonium salt can be vigorous and release gaseous byproducts. The reaction should be performed behind a blast shield, and the apparatus should be equipped with a pressure-equalizing dropping funnel and a gas outlet connected to a scrubber.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[5][6]

III. Experimental Protocols & Data

Representative Synthesis of 3-Fluoro-5-methyl-pyridine

This protocol is a representative example based on the principles of the Balz-Schiemann reaction.[1][2] Optimization may be required for specific laboratory conditions.

Step 1: Diazotization of 3-amino-5-methylpyridine

  • To a solution of 3-amino-5-methylpyridine in 48% aqueous tetrafluoroboric acid, cooled to 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Collect the precipitated 3-methyl-5-pyridinediazonium tetrafluoroborate by filtration, wash with cold water, and dry thoroughly under vacuum.

Step 2: Thermal Decomposition

  • Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus.

  • The decomposition will start, and the product, 3-Fluoro-5-methyl-pyridine, will distill over.

  • Collect the distillate and purify by fractional distillation.

Characterization Data

The following table summarizes expected analytical data for 3-Fluoro-5-methyl-pyridine.

Analysis Expected Results
Appearance Colorless to pale yellow liquid
Molecular Formula C₆H₆FN
Molecular Weight 111.12 g/mol [10]
Boiling Point ~139 °C[11]
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons and the methyl group protons with characteristic splitting due to the fluorine atom.[12][13][14]
¹³C NMR (CDCl₃) Signals for the pyridine ring carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.[12][15]
GC-MS A major peak corresponding to the molecular ion (m/z = 111).

IV. Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 3-Fluoro-5-methyl-pyridine HCl check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_purification Check Purification & Isolation start->check_purification temp Temperature Control (0-5 °C)? check_diazotization->temp acid Sufficient HBF₄? check_diazotization->acid purity Purity of Amine? check_diazotization->purity addition Slow NaNO₂ Addition? check_diazotization->addition dryness Diazonium Salt Dry? check_decomposition->dryness decomp_temp Optimal Decomposition Temp? check_decomposition->decomp_temp solvent Using Inert Solvent? check_decomposition->solvent extraction Efficient Extraction? check_purification->extraction distillation Distillation Conditions Correct? check_purification->distillation hcl_salt HCl Salt Formation Complete? check_purification->hcl_salt

Caption: Troubleshooting decision tree for low yield.

V. References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. [Link]

  • Balz–Schiemann reaction - Wikipedia. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Balz–Schiemann reaction - Wikipedia. [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach - ResearchGate. [Link]

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem. [Link]

  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - JoVE. [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents.

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.

  • Flow Hydrodediazoniation of Aromatic Heterocycles - MDPI. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF - ResearchGate. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • 3-Fluoro-5-methyl-2-(trisulfanyl)pyridine | C6H6FNS3 | CID 155036154 - PubChem. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in... - ResearchGate. [Link]

  • 3-Fluoro-5-(methylsulfanylmethyl)pyridine | C7H8FNS | CID 126992232 - PubChem. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.

  • how to synthesis5--methyl-- 3-bromo-pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

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Technical Support Center: Purification of 3-Fluoro-5-methyl-pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-fluoro-5-methyl-pyridine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. As a versatile building block in pharmaceutical and agrochemical development, the purity of this compound is paramount for reliable downstream applications and regulatory compliance.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles and field-proven insights.

Understanding the Molecule: Key Purification Challenges

The structure of 3-fluoro-5-methyl-pyridine presents a unique set of purification challenges. The basic nitrogen atom (pKa of the pyridine ring is typically between 5 and 6) readily forms a hydrochloride salt, significantly altering its physical properties compared to the free base.[2] The presence of a fluorine atom further modifies the electronic properties and basicity of the nitrogen, generally making it less basic due to fluorine's strong electron-withdrawing nature.[3] This interplay of a basic center, a halide salt form, and an electron-withdrawing group dictates the optimal purification strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Discoloration and Impurity Profile

Question: My isolated this compound is a yellow or brownish solid, not the expected white crystalline material. What are the likely impurities, and how can I remove them?

Answer: Discoloration is a common issue and typically points to the presence of residual starting materials, reagents, or degradation byproducts. The yellow or brown tint often arises from oxidized species or polymeric materials formed under harsh reaction or workup conditions.[4]

Common Impurities & Causal Factors:

  • Oxidized Species: Pyridine rings can be susceptible to oxidation, especially if exposed to air at elevated temperatures for prolonged periods.

  • Starting Material Carryover: Incomplete reaction can lead to residual precursors in your crude product.

  • Homologues: Impurities like picolines and lutidines from the starting materials can carry through the synthesis.[4]

  • Reagent Contamination: Residual catalysts or reagents (e.g., thionyl chloride used in chlorination steps) can impart color.[5]

Troubleshooting Workflow:

  • Identify the Impurity: Before attempting purification, it is crucial to identify the nature of the contaminants. Use analytical techniques like GC-MS or NMR for a clear picture of the impurity profile.[4]

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[5] The porous structure of carbon provides a large surface area for the adsorption of large, colored molecules.[5]

    • Protocol: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount of activated carbon (typically 1-2% w/w) and stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon, then proceed with crystallization.

  • Recrystallization: This is the most powerful technique for purifying crystalline solids. The choice of solvent is critical.

    • Solvent Selection: You need a solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at cooler temperatures.[6] Common choices for pyridine hydrochlorides include ethanol, methanol, isopropanol, or mixtures like chloroform/ethyl acetate.[7]

Issue 2: Challenges in Recrystallization

Question: I'm experiencing either low recovery or no crystal formation during the recrystallization of my this compound. What am I doing wrong?

Answer: Recrystallization success hinges on the precise control of solubility.[6] Several factors can disrupt this process.

Troubleshooting Steps:

  • Solvent System Optimization: The ideal solvent will dissolve the compound when hot but not when cold. If recovery is low, the compound may be too soluble in the chosen solvent at low temperatures. If it "oils out" or precipitates as an amorphous solid, the solution may be supersaturated too quickly or the solvent may be inappropriate.

    • Action: Screen a variety of solvents. For hydrochloride salts, polar protic solvents like ethanol or isopropanol are good starting points. If solubility is too high, consider an anti-solvent system. For example, dissolve the salt in a minimal amount of hot ethanol and then slowly add a less polar solvent in which the salt is insoluble (e.g., ethyl acetate or diethyl ether) until turbidity persists.[7]

  • Hygroscopicity: Pyridine hydrochloride salts are often hygroscopic.[7] Absorbed moisture can act as a solvent impurity, hindering crystal lattice formation.

    • Action: Ensure all glassware is oven-dried. Handle the compound under a dry atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents for the recrystallization.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities and the formation of small, impure crystals or an oil.

    • Action: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[6] Scratching the inside of the flask with a glass rod can help induce nucleation.

Issue 3: Chromatographic Purification Issues

Question: I am trying to purify the free base (3-fluoro-5-methyl-pyridine) using silica gel chromatography before salt formation, but I'm getting significant peak tailing. Why is this happening?

Answer: Peak tailing for basic compounds like pyridines on standard silica gel is a classic problem.[2] It is caused by the strong interaction between the basic nitrogen of your pyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This leads to non-ideal elution behavior.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase.

    • Method: Incorporate 0.5-1% triethylamine (TEA) or ammonia into your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your pyridine derivative and leading to more symmetrical peaks.[2]

  • Use of a Different Stationary Phase: If tailing persists, consider an alternative to silica gel.

    • Options: Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, polymer-based or end-capped silica columns can be used, which have fewer free silanol groups.[2]

Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound

This protocol outlines a robust method for purifying the hydrochloride salt via recrystallization.

  • Solvent Selection: Begin by determining an appropriate solvent system. Test small aliquots of your crude material in various solvents (e.g., Isopropanol, Ethanol, Methanol/Ethyl Acetate). The goal is to find a system that fully dissolves the compound at the solvent's boiling point but affords poor solubility at 0-5 °C.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add 1-2% (w/w) of activated carbon and gently reflux for 15 minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration through a pre-warmed funnel containing a small plug of Celite® into a clean, pre-warmed flask to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 1 hour to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum. Due to the hygroscopic nature of the salt, it is crucial to protect it from atmospheric moisture.[8]

Protocol 2: Flash Chromatography of 3-Fluoro-5-methyl-pyridine (Free Base)

This protocol is for the purification of the free base before its conversion to the hydrochloride salt.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent system (e.g., Hexanes/Ethyl Acetate).

  • Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a gradient or isocratic elution. Remember to add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[2]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require placing the sample under high vacuum.

Data Presentation & Visualization

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Yellow/Brown Product Oxidation byproducts, residual reagentsTreat with activated carbon during recrystallization.[5]
Low Recrystallization Yield Compound is too soluble in the cold solventUse a different solvent or an anti-solvent system.[6]
Oiling Out Solution is too concentrated; cooling is too rapidUse more solvent; allow for slow cooling.
HPLC/Flash Peak Tailing Interaction of basic nitrogen with acidic silicaAdd 0.5-1% triethylamine to the mobile phase.[2]
Product is a sticky solid Hygroscopic nature; absorbed waterDry thoroughly under high vacuum; store in a desiccator.[7][8]
Diagrams

PurificationWorkflow Crude Crude Product (3-Fluoro-5-methyl-pyridine HCl) Analysis Analytical Check (NMR, LC-MS) Crude->Analysis Decision Purity Acceptable? Analysis->Decision FreeBase_Option Convert to Free Base? Decision->FreeBase_Option No Pure_Product Pure Product Decision->Pure_Product Yes Chromatography Flash Chromatography (with TEA) FreeBase_Option->Chromatography Yes Recrystallization Recrystallization (with optional Carbon treatment) FreeBase_Option->Recrystallization No Salt_Formation HCl Salt Formation Chromatography->Salt_Formation Salt_Formation->Recrystallization Final_Analysis Final Purity Check (>99.5%) Recrystallization->Final_Analysis Final_Analysis->Pure_Product

Caption: General purification workflow for 3-Fluoro-5-methyl-pyridine HCl.

TroubleshootingTree Start Low Purity After Initial Isolation CheckColor Is the product colored? Start->CheckColor CheckTLC Multiple spots on TLC? CheckColor->CheckTLC No Carbon Recrystallize with Activated Carbon CheckColor->Carbon Yes Recrystallize Recrystallize from optimized solvent system CheckTLC->Recrystallize No (streaking?) CheckFreeBase Are impurities non-basic? CheckTLC->CheckFreeBase Yes End High Purity Product Carbon->End Recrystallize->End AcidBase Perform Acid-Base Extraction on Free Base CheckFreeBase->AcidBase Yes Chromatography Column Chromatography of Free Base CheckFreeBase->Chromatography No AcidBase->End Chromatography->End

Caption: Decision tree for troubleshooting low product purity.

References

  • BenchChem.
  • BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • ChemicalBook. Pyridine hydrochloride | 628-13-7.
  • BenchChem.
  • Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Guidechem. How to Purify Pyridine Hydrochloride? - FAQ.
  • LookChem.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chem-Impex. 3-Fluoro-5-methylpyridine.
  • Taylor, M. D., & Grant, L. R. Preparation of anhydrous pyridine hydrochloride.
  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Coupling of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: protodeboronation, with a specific focus on its challenges when working with fluoropyridine substrates. As Senior Application Scientists, we understand that success in the lab is built on a foundation of mechanistic understanding and practical, field-tested solutions. This resource is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench.

Understanding the Problem: A Tale of Two Pathways

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on the desired catalytic cycle outcompeting unwanted side reactions.[1][2] Protodeboronation is a significant parasitic reaction where the C-B bond of the organoboron reagent is cleaved by a proton source, replacing the boron moiety with a hydrogen atom.[3] This not only consumes your valuable starting material but also complicates purification by introducing a significant byproduct.

Fluoropyridines, while valuable building blocks in medicinal chemistry, introduce specific electronic properties that can exacerbate the issue of protodeboronation. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can render the boronic acid more susceptible to this undesired pathway.[4]

Here, we present a visual representation of the competition between the productive Suzuki coupling and the off-cycle protodeboronation pathway.

Caption: Competing pathways in the Suzuki coupling of fluoropyridines.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is showing significant formation of the protodeboronated fluoropyridine byproduct. What is the most likely cause?

A1: The presence of a significant amount of the protodeboronated byproduct points to the rate of protodeboronation being competitive with, or even exceeding, the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This can be attributed to several factors, often acting in concert:

  • Excess Water: Water is a common proton source for protodeboronation. While a small amount of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species, excess water can accelerate the undesired side reaction.[5][6][7]

  • Strong Base and High pH: Base-catalyzed protodeboronation is a well-documented pathway.[1][3][8][9] Strong bases can generate a high concentration of the boronate anion, which, in some cases, can be more susceptible to protonolysis, especially at elevated temperatures.[10][11]

  • Elevated Temperatures and Long Reaction Times: The rate of protodeboronation, like most chemical reactions, increases with temperature. Prolonged reaction times at high temperatures give the side reaction more opportunity to occur.[12]

  • Catalyst System Inefficiency: If the chosen palladium catalyst and ligand system promotes a slow transmetalation step, the boronic acid will have a longer residence time in the reaction mixture, increasing its exposure to conditions that favor protodeboronation.[3][5]

Q2: How can I minimize protodeboronation by modifying my reaction conditions?

A2: Optimizing your reaction conditions is the first line of defense against protodeboronation. Here’s a systematic approach:

1. Scrutinize Your Solvent and Base System:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the primary proton source.[5] Consider using techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved water.

  • Choice of Base: Opt for milder bases. While strong bases like NaOH or KOH are sometimes used, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective in promoting the Suzuki coupling while minimizing protodeboronation.[12] The choice of base can be critical, and screening a few options is highly recommended.[13]

  • Biphasic vs. Monophasic Systems: For some substrates, a biphasic system (e.g., toluene/water or dioxane/water) can be beneficial. The boronic acid and the base can partition between the two phases, potentially modulating the concentration of the active boronate species in the organic phase and suppressing protodeboronation.[14]

2. Optimize Temperature and Reaction Time:

  • Lower the Temperature: If your reaction is conducted at a high temperature (e.g., >100 °C), try lowering it in 10-20 °C increments. A more active catalyst system may allow for efficient coupling at a lower temperature, thus kinetically disfavoring protodeboronation.[12]

  • Monitor Reaction Progress: Closely monitor the reaction by techniques like LC-MS or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the accumulation of the protodeboronated byproduct over extended periods.

3. Enhance the Rate of the Desired Reaction:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can accelerate the overall catalytic cycle, making the desired cross-coupling reaction more competitive.

  • Metal Additives: In some cases, the addition of copper or silver salts can accelerate the transmetalation step, thereby reducing the lifetime of the boronic acid in the reaction mixture and minimizing the opportunity for protodeboronation.[3]

Q3: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?

A3: Absolutely. The catalyst system is a critical determinant of the reaction's outcome.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role.

    • Bulky Ligands: While often employed to facilitate challenging cross-couplings, bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[1][15][16][17] This is thought to occur through the formation of a reactive post-transmetalation intermediate that is susceptible to protonolysis.[15] Therefore, if you are using a very bulky ligand (e.g., t-Bu₃P, JohnPhos) and observing significant protodeboronation, consider switching to a less sterically demanding ligand.

    • Electron-Rich Ligands: Electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are generally effective for Suzuki couplings of heteroaromatic compounds as they can promote the oxidative addition step and accelerate the overall catalytic turnover.[5][13] A faster catalytic cycle can outpace the rate of protodeboronation.[3][5]

  • Palladium Precatalyst: The choice of palladium source can also have an impact. Precatalysts that rapidly generate the active Pd(0) species are often advantageous for coupling unstable boronic acids.[5]

Ligand TypeEffect on ProtodeboronationRationaleRecommended Ligands (Examples)
Bulky, Electron-Rich Can increase protodeboronationMay stabilize intermediates prone to protonolysis.[1][15]t-Bu₃P, JohnPhos
Less Bulky, Electron-Rich Generally favorablePromotes rapid catalytic turnover, outcompeting protodeboronation.[5]SPhos, XPhos, RuPhos
Bidentate VariableCan be effective, but ligand oxidation state can be critical.[18]dppf
Q4: My fluoropyridine boronic acid seems inherently unstable. Are there any strategies to protect it or use a more stable precursor?

A4: This is a very common and important issue, especially with electron-deficient heteroaromatic boronic acids.[5][19] The free boronic acid can be susceptible to decomposition even before it participates in the catalytic cycle. Using a more stable boron-containing reagent is an excellent strategy.

  • Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol or neopentyl glycol ester, significantly enhances its stability and prevents premature protodeboronation.[18] These esters can then be used directly in the Suzuki coupling, often requiring hydrolysis in situ to the active boronic acid.[7] It's a common misconception that esterification always confers greater stability; the reaction conditions still play a crucial role.[10][20][21]

  • Organotrifluoroborates (M-IDA Boronates): Potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to protodeboronation.[3] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more reactive boronic acid low and thus minimizing side reactions.[3][10][12] This strategy has proven particularly useful for the cross-coupling of notoriously unstable boronic acids, such as 2-pyridyl boronic acid.[3]

  • Naphthalene-1,8-diaminato (dan)-substituted Arylboron Compounds: These compounds exhibit remarkable stability towards protodeboronation due to their diminished boron-Lewis acidity and can undergo direct Suzuki coupling.[22]

Boron_Reagents cluster_stability Increasing Stability to Protodeboronation cluster_reactivity Reactivity in Suzuki Coupling BoronicAcid Boronic Acid Ar-B(OH)₂ BoronicEster Boronic Ester (e.g., Pinacol) Ar-B(pin) BoronicAcid->BoronicEster More Stable HighReactivity High Reactivity (and Instability) BoronicAcid->HighReactivity MIDA MIDA Boronate Ar-B(MIDA) BoronicEster->MIDA Even More Stable ControlledReactivity Controlled Reactivity BoronicEster->ControlledReactivity SlowRelease Slow Release of Active Species MIDA->SlowRelease

Caption: Stability and reactivity of different boron reagents.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluoropyridine Halide with a Boronic Acid (Minimizing Protodeboronation)

This protocol provides a robust starting point for minimizing protodeboronation.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the fluoropyridine halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Note: Use of a slight excess of the boronic acid can help compensate for any minor protodeboronation that may still occur.

  • Catalyst Addition:

    • In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Note: The Pd:ligand ratio can be important and may require optimization.

  • Solvent Addition and Degassing:

    • Add anhydrous solvent (e.g., dioxane, toluene, or 2-MeTHF) to the reaction vessel.

    • Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 70-80 °C).

    • Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: "Slow-Release" Strategy Using a MIDA Boronate

This protocol is particularly useful for highly unstable fluoropyridine boronic acids.

  • Reagent Preparation:

    • To a reaction vessel, add the fluoropyridine MIDA boronate (1.1 equiv), the aryl halide (1.0 equiv), and a mild base (e.g., K₃PO₄, 3.0 equiv).

    • Note: The MIDA boronate is used in a smaller excess due to its higher stability.

  • Catalyst Addition:

    • Add the palladium precatalyst (e.g., a Buchwald precatalyst like XPhos Pd G3, 2-5 mol%).

  • Solvent Addition and Degassing:

    • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O 10:1). The water is necessary for the slow hydrolysis of the MIDA boronate.

    • Degas the mixture as described in Protocol 1.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature that facilitates both MIDA boronate hydrolysis and Suzuki coupling (e.g., 80-100 °C).

    • Monitor the reaction progress by LC-MS. Note that these reactions may require longer times due to the slow release of the active boronic acid.[12]

  • Workup and Purification:

    • Follow the workup and purification procedure outlined in Protocol 1.

References
  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.
  • Wikipedia. (2023). Protodeboronation.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Books. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • Wikipedia. (2023). Suzuki reaction.
  • ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • JACS Au. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
  • Benchchem. (n.d.). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Protodeboronations.
  • Journal of the American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Benchchem. (n.d.). Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Improving regioselectivity in reactions with 3-Fluoro-5-methyl-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Fluoro-5-methyl-pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on improving regioselectivity and troubleshooting common issues in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling considerations for this compound?

A: As a hydrochloride salt, this compound is typically a crystalline solid that is more stable and less volatile than its free base form. However, it is often hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent moisture absorption. Due to its acidic nature, it can be corrosive, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. When neutralizing the salt or using it in reactions that generate HCl gas, work should be conducted in a well-ventilated fume hood.

Q2: How does the hydrochloride salt form affect the molecule's reactivity compared to the free base?

A: The protonation of the pyridine nitrogen has a profound impact on the electronic properties of the aromatic ring. The resulting pyridinium cation is significantly more electron-deficient than the neutral free base.

  • For Electrophilic Aromatic Substitution (EAS): The ring becomes strongly deactivated, making EAS reactions (like nitration or Friedel-Crafts) extremely difficult. The positively charged nitrogen acts as a powerful meta-directing group.[1][2]

  • For Nucleophilic Aromatic Substitution (SNAr): The electron deficiency activates the ring towards attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][3]

  • For Base-Mediated Reactions: Most reactions requiring a nucleophilic pyridine nitrogen (e.g., as a ligand for a metal catalyst) or involving deprotonation of the ring will require the addition of a stoichiometric amount of base to liberate the free pyridine in situ. The choice of base is critical and depends on the specific reaction conditions.[4]

Q3: What are the predicted sites of reactivity for Electrophilic Aromatic Substitution (EAS)?

A: Predicting the outcome of EAS on this substrate is complex due to competing directing effects. The ring is generally unreactive towards EAS due to the powerful deactivating effect of the pyridinium nitrogen.[2] If a reaction can be forced, the regiochemical outcome will be a balance of the following influences:

  • Pyridinium Nitrogen (N-H+): Strongly deactivating, directs electrophiles to C3 and C5.

  • Fluorine (at C3): Deactivating via induction (-I) but ortho/para-directing via resonance (+M).[5][6] It directs towards C2, C4, and C6.

  • Methyl (at C5): Activating via induction and hyperconjugation (+I), directing ortho/para to C2, C4, and C6.

Given the overwhelming deactivation, forcing conditions are required. A common strategy to enable EAS on pyridines is to first convert the pyridine to its N-oxide, which activates the ring, particularly at the C4 position.[7]

Q4: What are the most likely positions for deprotonation (metalation)?

A: The acidity of the ring protons is influenced by the inductive effects of the substituents and the nitrogen. The most probable sites for deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) are:

  • C4-H: This proton is ortho to both the electron-withdrawing fluorine and the methyl group. The fluorine atom is a known ortho-directing group for metalation, making C4 a highly likely site for kinetically controlled deprotonation.

  • C2-H & C6-H: These protons are ortho to the ring nitrogen and are inherently acidic in pyridines. The C6 proton is also ortho to the activating methyl group, potentially making it a site of thermodynamic deprotonation.

Controlling the regioselectivity between these sites often requires careful optimization of the base, solvent, and temperature.

Q5: Can the C3-Fluorine bond be directly displaced via Nucleophilic Aromatic Substitution (SNAr)?

A: Direct displacement of the fluorine at the C3 position via a standard SNAr mechanism is challenging. The SNAr mechanism requires the leaving group to be positioned ortho or para to a strong electron-withdrawing group, which stabilizes the negative charge in the Meisenheimer intermediate.[3][8] In this molecule, the fluorine is meta to the pyridinium nitrogen. Therefore, direct substitution at C3 is not favored and will likely require harsh conditions or an alternative mechanism, such as one involving benzyne-type intermediates if a very strong base/nucleophile is used.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in C-H Functionalization (e.g., Lithiation/Bromination)

Problem: "I am attempting to functionalize the ring via lithiation with n-BuLi followed by an electrophilic quench (e.g., with Br₂ or an aldehyde), but I'm observing a difficult-to-separate mixture of C4 and C6 substituted products."

Causality Analysis: The formation of multiple isomers arises from the deprotonation of more than one acidic C-H bond. The C4 proton is activated by the adjacent fluorine (a strong directing group for lithiation), while the C6 proton is activated by its proximity to the ring nitrogen and the ortho-methyl group. The reaction outcome is highly dependent on kinetic vs. thermodynamic control.

  • Kinetic Deprotonation: Often occurs at the most sterically accessible and inductively activated site at low temperatures. The C4 position is favored.

  • Thermodynamic Deprotonation: Favors the formation of the most stable organolithium intermediate. This can sometimes be the C6 position, especially if the lithium can coordinate with both the nitrogen and the methyl-donated electron density.

Solutions & Optimization:

  • Choice of Base: Use a bulky, non-nucleophilic base to favor kinetic deprotonation at the less-hindered C4 position. LDA is often superior to n-BuLi for selective deprotonation of pyridines.

  • Temperature Control: Perform the lithiation at very low temperatures (-78 °C) to ensure kinetic control. Allowing the reaction to warm up can lead to equilibration and loss of regioselectivity.

  • Solvent Effects: The choice of solvent can influence the aggregation state of the organolithium reagent and its reactivity. Tetrahydrofuran (THF) is standard. The addition of coordinating agents like TMEDA can sometimes alter selectivity.

Table 1: Recommended Conditions for Regioselective Lithiation
Target PositionBaseSolventTemperatureRationale & Key Considerations
C4 LDA (1.1 eq)Anhydrous THF-78 °CKinetic Control. LDA's bulk favors approach at C4. Low temperature prevents equilibration to the thermodynamic product.[9][10]
C6 LTMP (1.1 eq) or n-BuLi/KOtBuAnhydrous THF or Hexane/Toluene-20 °C to 0 °CThermodynamic Control. Warmer temperatures may allow for equilibration. Schlosser's base (n-BuLi/KOtBu) can favor this position.

Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Problem: "I have successfully introduced a bromine atom at the C4 position, but my subsequent Suzuki-Miyaura coupling with an arylboronic acid is giving low yields and decomposition of my starting material."

Causality Analysis: Palladium-catalyzed cross-coupling reactions on pyridine substrates can be problematic for several reasons:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[11]

  • Base Incompatibility: Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, can be incompatible with other functional groups on the molecule.[12]

  • Difficult Reductive Elimination: The electron-deficient nature of the pyridine ring can make the final reductive elimination step of the catalytic cycle sluggish.

Solutions & Optimization:

  • Ligand Selection: Use electron-rich, sterically bulky phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and can minimize catalyst inhibition by the pyridine nitrogen. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.

  • Choice of Base: A milder inorganic base is often preferred for pyridine substrates. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective and well-tolerated.[12] They are strong enough to facilitate the transmetalation step without causing side reactions.

  • Solvent System: A polar aprotic solvent system, often with a small amount of water, is typically used for Suzuki couplings. Dioxane/water or Toluene/water are common choices.

Protocol: C4-Selective Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-3-fluoro-5-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-3-fluoro-5-methylpyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane to form the pre-catalyst.

  • Add the solvent system (dioxane and water) to the Schlenk flask containing the reagents.

  • Add the pre-catalyst solution to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations & Workflows

reactivity Reactivity of 3-Fluoro-5-methyl-pyridinium N N-H+ (Pyridinium) -I, -M Strongly Deactivating Meta-Directing (C3, C5) reactivity->N Dominant Effect on EAS F C3-Fluorine -I, +M Deactivating Ortho/Para-Directing (C2, C4, C6) reactivity->F Directs Lithiation Me C5-Methyl +I, +Hyperconjugation Activating Ortho/Para-Directing (C2, C4, C6) reactivity->Me Weak Activating Effect

Caption: Electronic Directing Effects on the Pyridinium Ring.

start Low Yield in Suzuki Coupling of 4-Bromo-3-fluoro-5-methylpyridine check_base Is the base appropriate? (e.g., K3PO4, Cs2CO3) start->check_base check_ligand Is the ligand appropriate? (e.g., SPhos, XPhos) check_base->check_ligand Yes use_strong_base Problem: Strong organic bases (NaOtBu) can cause side reactions. Solution: Switch to K3PO4 or Cs2CO3. check_base->use_strong_base No check_temp Is the temperature optimal? (Typically 80-110 °C) check_ligand->check_temp Yes use_simple_ligand Problem: Simple ligands (e.g., PPh3) lead to slow catalysis and catalyst poisoning. Solution: Use bulky, electron-rich ligands. check_ligand->use_simple_ligand No temp_low Problem: Reaction is too slow. Solution: Increase temperature. check_temp->temp_low No (Too Low) temp_high Problem: Decomposition observed. Solution: Lower temperature. check_temp->temp_high No (Too High) success Reaction Optimized check_temp->success Yes use_mild_base Action: Use K3PO4 or Cs2CO3. use_strong_base->use_mild_base use_mild_base->check_ligand use_advanced_ligand Action: Use SPhos, XPhos, or similar. use_simple_ligand->use_advanced_ligand use_advanced_ligand->check_temp

Caption: Workflow for Optimizing Suzuki Coupling Reactions.

References

  • Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Benchchem. Technical Support Center: Strategies for Regioselective Pyridine Substitution.
  • ResearchGate. (PDF) Pyridine hydrochloride in organic synthesis.
  • Smolecule. Buy 3-Chloro-5-fluoro-2-methylpyridine | 1256823-78-5.
  • Wikipedia.
  • MDPI.
  • Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • Uni Münster.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Slideshare. Pyridine: Synthesis, reactions and medicinal uses.
  • Chemistry LibreTexts.
  • Wikipedia.
  • Reddit. Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? I'm trying to figure out the mechanism for it but am lost....
  • SciSpace.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. 7.5: Directing Effects.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • NIH PMC. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Chem 115 Myers. The Suzuki Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • PubMed. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

Sources

Technical Support Center: Navigating Reactions with 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methyl-pyridine hydrochloride. This resource is designed to provide practical, in-depth solutions to a common yet significant challenge: the poor solubility of this valuable building block in typical organic reaction media. As a salt, its solubility profile presents hurdles that can impede reaction kinetics, affect yields, and complicate product isolation. This guide offers a series of troubleshooting strategies and detailed protocols to help you successfully incorporate this reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound slow or not proceeding?

The primary reason for sluggish or incomplete reactions is the poor solubility of this compound in many common aprotic organic solvents used for cross-coupling and nucleophilic substitution reactions (e.g., Toluene, THF, Dioxane). As a hydrochloride salt, it is a polar, ionic compound with limited solubility in non-polar environments. This leads to a heterogeneous reaction mixture where the concentration of the dissolved pyridine substrate is too low for an efficient reaction rate.

Q2: What are the general solubility properties of pyridine hydrochlorides?

Pyridine hydrochlorides are typically white crystalline solids. They exhibit good solubility in water and polar protic solvents like ethanol.[1][2] Their solubility is significantly lower in less polar organic solvents such as acetone, diethyl ether, and aromatic hydrocarbons.[1] They are also known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: My this compound will not dissolve in my reaction solvent.

Here are several strategies, ranging from simple solvent adjustments to more advanced techniques, to address this fundamental issue.

G cluster_problem Problem cluster_solvent_options Problem Poor Solubility of 3-Fluoro-5-methyl-pyridine HCl Freebasing Freebasing Problem->Freebasing Increases organic solubility Solvent Solvent Problem->Solvent Dissolves the salt directly PTC PTC Problem->PTC Facilitates reaction between phases PolarAprotic Polar Aprotic Solvents (DMF, DMSO, NMP) Solvent->PolarAprotic CoSolvent Co-solvent Systems (e.g., Toluene/Ethanol) Solvent->CoSolvent

Strategy 1: Conversion to the Free Base (Freebasing)

The most straightforward approach to enhance solubility in organic solvents is to convert the hydrochloride salt to its corresponding free base, 3-fluoro-5-methylpyridine. The free base, being a neutral organic molecule, is significantly more soluble in a wider range of aprotic solvents.

Why this works:

The protonated pyridinium nitrogen in the hydrochloride salt makes the molecule ionic and polar. By neutralizing it with a base, you remove the charge, rendering the molecule less polar and more compatible with organic solvents.

Detailed Protocol: Freebasing this compound
  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring. Continue adding the base until the solution is basic (pH > 8, check with pH paper) and gas evolution (CO₂) ceases. Using a stronger base like NaOH is also possible but a milder base is often sufficient and can prevent potential side reactions.[3]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. The free pyridine base will preferentially move into the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free base, which is often a liquid or a low-melting solid.[4]

Caution: The resulting free base should be used relatively quickly or stored under an inert atmosphere as pyridines can be susceptible to oxidation.

Strategy 2: Solvent System Modification

If converting to the free base is not desirable (e.g., if the free base is unstable or if the subsequent reaction is acid-catalyzed), you can modify the solvent system to directly dissolve the hydrochloride salt.

Option A: High-Polarity Aprotic Solvents

Consider using polar aprotic solvents in which hydrochloride salts have better solubility.

SolventAbbreviationDielectric Constant (ε)Notes
N,N-DimethylformamideDMF37Often a good choice for dissolving polar salts.
Dimethyl sulfoxideDMSO47Highly polar, can dissolve many ionic compounds.[5]
N-Methyl-2-pyrrolidoneNMP32Another high-boiling polar aprotic solvent option.

Causality: These solvents have high dielectric constants and are effective at solvating ions, which helps to break down the crystal lattice of the salt and bring it into solution.[6]

Option B: Co-solvent Systems

Adding a polar protic co-solvent like ethanol or isopropanol to a less polar solvent (e.g., toluene, dioxane) can significantly increase the solubility of the hydrochloride salt.

Why this works: The alcohol co-solvent increases the overall polarity of the solvent mixture, allowing it to better solvate the ionic salt. This approach is particularly useful in reactions like Suzuki-Miyaura couplings, where mixed solvent systems (e.g., Toluene/Ethanol/Water) are common.[7]

Experimental Insight: For a Suzuki coupling, a system of Toluene/Ethanol (e.g., in a 4:1 or 3:1 ratio) with an aqueous base solution can be a very effective starting point. The ethanol helps to create a more homogeneous environment for the salt, the organic-soluble catalyst, and the boronic acid.

Strategy 3: Phase-Transfer Catalysis (PTC)

This elegant technique is designed for reactions where the reactants are in two immiscible phases (e.g., a solid salt and an organic solution). A phase-transfer catalyst facilitates the movement of one reactant across the phase boundary to react with the other.[8]

PTC_Mechanism PTC Mechanism Overview cluster_phases Two-Phase System OrganicPhase Organic Phase (e.g., Toluene) Substrate (R-X) Catalyst-Anion Complex [Q⁺A⁻] AqueousPhase Aqueous/Solid Phase Pyridinium Salt [PyH⁺Cl⁻] Nucleophile/Base [A⁻] PTC Cation [Q⁺] OrganicPhase->AqueousPhase Q⁺ returns to aqueous phase AqueousPhase:e->OrganicPhase:w Q⁺ transports A⁻ into organic phase

How it applies here:

In a reaction involving this compound and a nucleophile, the pyridine salt may remain as a solid or be dissolved in a minimal amount of water. The nucleophile and the phase-transfer catalyst are also present. The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can exchange its counter-ion for the nucleophile and transport it into the organic phase where it can react with the substrate. In the context of using the hydrochloride salt directly with a base, the PTC can facilitate the interaction between the organic-insoluble base and the substrate.

Example Application: Nucleophilic Substitution

A patent for the synthesis of Rupatadine, which involves a similar intermediate (3-Chloromethyl-5-methyl-pyridine hydrochloride), explicitly details using a phase-transfer catalyst (tetrabutylammonium bromide) in a toluene/water solvent system with potassium carbonate as the base.[9] This is a field-proven example of PTC successfully enabling a reaction with a poorly soluble pyridine hydrochloride.

Application in Common Reactions

Suzuki-Miyaura Cross-Coupling
  • Challenge: The standard conditions for Suzuki couplings often involve solvents like toluene or dioxane, where the hydrochloride salt is insoluble.[10] Furthermore, the basic conditions required for the reaction can be complex when the substrate itself is a base salt.

  • Solutions:

    • Freebase and React: Convert to the free base as described above. This is often the cleanest method.

    • Use a Co-solvent System: Employ a solvent mixture like Dioxane/Water or Toluene/Ethanol/Water. The presence of water and ethanol helps dissolve both the pyridine hydrochloride and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the catalytic cycle.

Buchwald-Hartwig Amination
  • Challenge: Similar to Suzuki couplings, these reactions often use aprotic solvents and require a strong base, which can be complicated by the acidic nature of the hydrochloride salt.

  • Solutions:

    • Freebasing: This is the preferred method. It simplifies the reaction by removing the "extra" acid and improving solubility.

    • Careful Base Stoichiometry: If using the salt directly, you must use an additional equivalent of base to neutralize the HCl salt before the catalytic cycle can proceed effectively. This can sometimes affect catalyst performance. A solvent like DMF or the use of a co-solvent system would be necessary.

Summary of Troubleshooting Strategies

StrategyWhen to UseAdvantagesConsiderations
Freebasing When the free base is stable and the reaction is not acid-catalyzed.Greatly improves solubility in standard organic solvents; simplifies reaction stoichiometry.Adds an extra synthetic step; free base may be less stable than the salt.
Polar Aprotic Solvents When you need to dissolve the salt directly and the reaction is compatible with solvents like DMF or DMSO.Single solvent system; can lead to homogeneous reaction conditions.Can be difficult to remove post-reaction; may affect catalyst activity in some cases.
Co-solvent Systems For reactions like Suzuki or Buchwald-Hartwig where mixed aqueous/organic or alcohol/organic systems are common.Good compromise for solubility of multiple components (salt, catalyst, base).Optimization of solvent ratios may be required.
Phase-Transfer Catalysis (PTC) For reactions with two immiscible phases (e.g., solid-liquid or liquid-liquid).Avoids the need for high-polarity solvents; can be very efficient for nucleophilic substitutions.[9]Requires an additional reagent (the catalyst); may not be suitable for all reaction types.

By understanding the underlying physicochemical reasons for the poor solubility of this compound and applying these targeted strategies, researchers can effectively troubleshoot and optimize their synthetic procedures, leading to improved outcomes and more efficient workflows.

References

  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Google Patents. (n.d.). An improved process for the preparation of Rupatadine Fumarate.
  • ResearchGate. (2020).
  • Deep Blue Repositories. (n.d.). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine.
  • White Rose Research Online. (n.d.).
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic.
  • PubChem. (n.d.). 3-Fluoro-5-methylpyridine.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Quick Company. (n.d.).
  • RSC Publishing. (1984). Sulphoxide substituted pyridines as phase-transfer catalysts for nucleophilic displacements and alkylations. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros.
  • RSC Publishing. (2019).
  • ResearchGate. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols.
  • Apollo Scientific. (2023). 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • ECHEMI. (n.d.). Pyridine: Protic or Aprotic.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ChemTube3D. (n.d.).
  • Chem-Impex. (n.d.). 3-Fluoro-5-methylpyridine.
  • National Institutes of Health. (n.d.).
  • Toronto Research Chemicals. (n.d.). 3-Chloromethyl-5-methylpyridine Hydrochloride.
  • National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016).
  • PubChem. (n.d.). 3-Fluoro-5-[(piperidin-3-yl)methyl]pyridine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • YouTube. (2015). How to Freebase (Phenylhydrazine HCl as an example).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine.
  • LookChem. (n.d.). Cas 1007089-84-0,3-(chloromethyl)-5-methylpyridine hydrochloride.
  • PubMed Central. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • RSC Publishing. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent.
  • MDPI. (n.d.).
  • Patsnap Eureka. (n.d.). Preparation method of rupatadine fumarate intermediate 5-methyl-3-chloromethylpyridine hydrochloride.

Sources

Technical Support Center: HPLC Purity Analysis of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 3-Fluoro-5-methyl-pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, field-proven insights, and systematic troubleshooting advice to ensure the acquisition of accurate and reliable data.

Introduction: The Analytical Challenge

This compound is a substituted pyridine derivative, a class of compounds fundamental to the pharmaceutical industry.[1] As a basic, polar heterocyclic compound, it presents a specific set of challenges in reversed-phase HPLC. The primary analytical obstacle stems from the basic nitrogen atom in the pyridine ring (pKa ≈ 5.2-6), which can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] This interaction is a common cause of poor peak shape, specifically peak tailing, which can compromise resolution and the accuracy of quantification.[4]

This guide provides a robust HPLC method designed to mitigate these issues, followed by a comprehensive troubleshooting section to address common problems encountered during analysis.

Recommended HPLC Method for Purity Analysis

This reversed-phase HPLC method is optimized to deliver sharp, symmetrical peaks and excellent resolution between the main analyte and potential process-related impurities or degradation products. The rationale behind each parameter selection is explained to provide a clear understanding of the method's mechanics.

Experimental Protocol: Step-by-Step
  • Reagent and Sample Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.22 µm membrane filter and degas.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions: The following table summarizes the instrumental parameters for the analysis.

ParameterRecommended SettingJustification
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µm (Modern, end-capped, high-purity silica)A C18 stationary phase provides the necessary hydrophobicity for retention.[5] A modern, fully end-capped column is critical to minimize the number of accessible silanol groups, thereby reducing peak tailing for this basic analyte.[4][6]
Mobile Phase Gradient elution with Mobile Phase A (Buffer) and Mobile Phase B (ACN)A gradient is essential for a purity method to ensure the elution of potential impurities with a wide range of polarities.
Gradient Program 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% BThis gradient provides good initial retention for the polar analyte and then effectively elutes more hydrophobic impurities, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 35 °CElevated temperature improves peak efficiency by reducing mobile phase viscosity and can help mitigate secondary interactions.
Detection UV at 265 nm (or PDA 200-400 nm)Pyridine derivatives absorb UV light. A photodiode array (PDA) detector is recommended to check for peak purity and identify the optimal detection wavelength.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects or mass overload.
System Suitability Testing (SST)

Before proceeding with sample analysis, the system's performance must be verified using the Standard Solution. This is a non-negotiable step in any validated analytical procedure.[7][8]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing, which can be caused by silanol interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and peak sharpness.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injections (peak area)Ensures the precision of the injection and detection system. A higher standard of ≤0.73% is often achievable with modern systems.[8]
Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Prep (Buffer + Organic) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample/Standard Prep (Weighing & Dilution) SST System Suitability Test (SST) SamplePrep->SST Equilibration->SST Check Pass/Fail Injection Sample Injection SST->Injection If Pass Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments. A logical, step-by-step approach is the key to effective troubleshooting.[9]

Peak Shape Problems

Q1: Why is the peak for this compound tailing (Tailing Factor > 1.5)?

A1: Peak tailing is the most common issue for basic compounds like this. It indicates undesirable secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions. The protonated pyridine molecule is interacting ionically with deprotonated (negatively charged) silanol groups on the silica surface.[4][6]

    • Solution 1: Check Mobile Phase pH. Confirm the pH of your aqueous mobile phase (Mobile Phase A) is correctly adjusted to ≤ 3.0. At this low pH, most silanol groups are protonated and neutral, which suppresses the ionic interaction causing the tailing.[6]

    • Solution 2: Evaluate the Column. The column may be aging, leading to the loss of protective end-capping and exposure of more active silanol sites. If the problem persists with fresh mobile phase, try replacing the column with a new, high-quality end-capped C18 column.

    • Solution 3: Add a Sacrificial Base. As a more traditional approach, you can add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active sites, shielding the analyte from them. However, be aware that TEA can suppress MS signals if used with LC-MS.

Q2: My peak is fronting (Tailing Factor < 0.9). What's happening?

A2: Peak fronting is typically caused by sample overload or issues with the sample solvent.

  • Cause 1: Mass Overload. Too much sample has been injected onto the column, saturating the stationary phase at the point of injection.

    • Solution: Decrease the concentration of your sample solution (e.g., dilute to 0.1 mg/mL) or reduce the injection volume (e.g., to 2-5 µL).

  • Cause 2: Sample Solvent Mismatch. The sample is dissolved in a solvent significantly stronger (less polar) than the initial mobile phase. This causes the analyte band to spread rapidly at the column inlet.

    • Solution: Ensure your sample is dissolved in the recommended diluent (50:50 A:B) or a solvent that is weaker than or equal in strength to the initial mobile phase conditions (95% A, 5% B).

Q3: My peaks are split, shouldered, or broader than usual. What are the potential causes?

A3: These issues often point to a physical problem with the column or flow path.

  • Cause 1: Column Void. A void or channel has formed at the head of the column, often due to pressure shocks or high pH dissolving the silica. This causes the sample to travel through different paths, resulting in a split peak.

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). This can sometimes settle the packed bed. If this fails, the column must be replaced. Always ramp up the flow rate gradually to avoid pressure shocks.

  • Cause 2: Plugged Frit or Contamination. Particulate matter from the sample or system can clog the inlet frit of the column.

    • Solution: Use a guard column to protect the analytical column from contamination. If a blockage is suspected, replace the guard column or, if one is not in use, attempt to back-flush the analytical column. Always filter your samples if they contain particulates.

  • Cause 3: Co-eluting Impurity. A shoulder on your main peak could be an unresolved impurity.

    • Solution: If you are using a PDA detector, check the peak purity. If it is not pure, you may need to optimize the gradient (e.g., make it shallower) to improve resolution.

Retention and Baseline Issues

Q4: My retention times are shifting or drifting over a sequence of runs. Why?

A4: Retention time stability is key to reliable identification. Drifting indicates a change in the system's conditions.

  • Cause 1: Inadequate Column Equilibration. The column was not given enough time to stabilize with the initial mobile phase conditions before the first injection.

    • Solution: Ensure the column is equilibrated for at least 10-15 column volumes (for a 150x4.6 mm column at 1 mL/min, this is ~15-20 minutes) before starting the sequence.

  • Cause 2: Mobile Phase Composition Change. The mobile phase composition is changing over time, perhaps due to evaporation of the organic component or inaccurate mixing by the pump.

    • Solution: Ensure mobile phase bottles are capped. If you suspect the pump, perform a gradient proportioning valve test or consult your service engineer.

  • Cause 3: Temperature Fluctuations. The column temperature is not stable.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 35 °C).

Q5: I'm seeing a noisy or drifting baseline. What should I check?

A5: A poor baseline can severely impact the detection and quantification of low-level impurities.

  • Cause 1: Air Bubbles. Air is trapped in the pump or detector.

    • Solution: Thoroughly degas your mobile phases. Purge the pump to remove any trapped air.

  • Cause 2: Contaminated Mobile Phase or System. A component is slowly "bleeding" from the system or is present in the mobile phase.

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Flush the system with a strong solvent like isopropanol.

  • Cause 3: Detector Lamp Failure. The UV lamp is nearing the end of its life.

    • Solution: Check the lamp energy or intensity through your system software. Replace the lamp if it is low.

Troubleshooting_Tree Start Problem: Peak Tailing Check_pH Is Mobile Phase A pH <= 3.0? Start->Check_pH Check_Column Is the column old or heavily used? Check_pH->Check_Column Yes Sol_AdjustpH Action: Remake mobile phase, verify pH. Check_pH->Sol_AdjustpH No Check_SST Did the column pass SST previously? Check_Column->Check_SST No Sol_ReplaceColumn Action: Replace with a new, end-capped C18 column. Check_Column->Sol_ReplaceColumn Yes Sol_FlushColumn Action: Flush column with strong solvent, then re-equilibrate. Check_SST->Sol_FlushColumn Yes Sol_ConsiderMethod Root cause is likely method-related. Check_SST->Sol_ConsiderMethod No

Caption: Decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I validate this method according to regulatory guidelines (ICH/USP)?

A1: Method validation is a formal process to demonstrate that the method is suitable for its intended purpose.[10] According to ICH Q2(R1) and USP <1225> guidelines, you would need to assess the following parameters[7][11]:

  • Specificity: Demonstrate that you can resolve the main peak from impurities and degradation products. This is often done via forced degradation studies.

  • Linearity: Analyze a series of solutions at different concentrations (typically 5 levels) to prove the detector response is proportional to the analyte amount.

  • Range: The concentration interval over which the method is precise, accurate, and linear. For a purity method, this should cover from the reporting limit of impurities to 120% of the specification.[11]

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix. For an assay, accuracy should be 100 ± 2%.[10]

  • Precision: Assess repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days, by different analysts, or on different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Q2: What are the likely impurities of this compound?

A2: Without specific knowledge of the synthesis route, potential process-related impurities could include[12]:

  • Unreacted Starting Materials: Residuals from the chemical synthesis.

  • Regioisomers: Isomers formed if the synthetic pathway allows for substitution at different positions on the pyridine ring.

  • Byproducts: Compounds formed from side reactions.

  • Degradation Products: Impurities formed upon exposure to stress conditions like acid, base, oxidation, heat, or light.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used. However, you may observe differences in selectivity (the elution order of peaks) and efficiency. Methanol is more viscous and has a higher UV cutoff than acetonitrile, which may lead to broader peaks and a higher baseline. If you switch to methanol, you will need to re-validate the method to ensure it still meets the required performance criteria.

References
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Oreate AI Blog. (2026). Understanding Reverse Phase: A Key Concept in Chromatography.
  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

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Validation & Comparative

3-Fluoro-5-methyl-pyridine hydrochloride vs 3-Chloro-5-methyl-pyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Fluoro-5-methylpyridine Hydrochloride and 3-Chloro-5-methylpyridine

Authored by: A Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the selection of a heterocyclic building block is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimately, the viability of a synthetic route. The 3-halo-5-methylpyridine scaffold is a common motif in pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, evidence-based comparison of two key analogues: 3-Fluoro-5-methylpyridine hydrochloride and 3-Chloro-5-methylpyridine .

Moving beyond a simple catalog of properties, this document elucidates the fundamental principles governing their differential reactivity. We will explore how the subtle yet profound electronic and bond-energy differences between a fluorine and a chlorine substituent at the 3-position of the pyridine ring create divergent pathways for chemical transformation. This analysis is grounded in mechanistic principles and supported by experimental observations to empower chemists with the predictive understanding needed to select the optimal reagent for their specific application.

Foundational Properties: A Head-to-Head Overview

Before delving into reactivity, a baseline comparison of the physical and structural properties of these reagents is essential. The fluoro analogue is typically supplied as a hydrochloride salt to enhance its stability and handling, a factor that also influences its reactivity by modulating the electron density of the pyridine ring.

Property3-Fluoro-5-methylpyridine Hydrochloride3-Chloro-5-methylpyridine
Molecular Formula C₆H₇ClFNC₆H₆ClN
Molecular Weight 147.58 g/mol 127.57 g/mol [3]
CAS Number 407-21-6 (free base)[4][5]19230-55-8[3]
Appearance Colorless to slight yellow liquid (free base)[2]Colorless to light yellow liquid[6]
Structure (Structure of free base)

The Electronic Tug-of-War: Fluorine vs. Chlorine

The reactivity of these molecules is fundamentally dictated by the electronic influence of the halogen substituent on the pyridine ring. This influence is a composite of two opposing effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity. Fluorine is the most electronegative element, and therefore exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[7] This effect depletes electron density from the entire aromatic ring, making it more electrophilic.

  • Resonance Effect (+R): This involves the donation of a lone pair of electrons from the halogen into the pi (π) system of the ring. While both halogens can participate in this electron donation, the effect is generally weak and often subordinate to the powerful inductive pull.

The Net Result: For both halogens, the inductive effect (-I) dominates. However, the superior electronegativity of fluorine means that the pyridine ring of 3-Fluoro-5-methylpyridine is considerably more electron-deficient than that of its chloro counterpart.[8][9] Furthermore, the protonation of the pyridine nitrogen in the hydrochloride salt form dramatically amplifies this electron deficiency, further enhancing the electrophilicity of the ring.

Another critical differentiator is the carbon-halogen bond strength . The C-F bond is substantially stronger (approx. 115 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). This difference is a primary determinant in reactions that necessitate the cleavage of this bond.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences outlined above give rise to distinct and often opposing reactivity profiles in common synthetic reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocycle functionalization, proceeding via a two-step addition-elimination mechanism where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex).

Causality and Prediction: The rate-determining step in most SNAr reactions is the initial attack by the nucleophile. A more electron-deficient (electrophilic) ring will accelerate this step.

  • Electronic Activation: Due to fluorine's potent inductive effect, the pyridine ring of 3-Fluoro-5-methylpyridine is more electrophilic and thus more activated toward nucleophilic attack.

  • Leaving Group Ability: The C-F bond is cleaved in the second, typically fast, step. Although fluoride is a poorer leaving group than chloride in many contexts (like SN1/SN2), in SNAr, the high electronegativity of fluorine strongly stabilizes the transition state of the first step, making it the dominant factor.

SNAr_Mechanism Figure 1: S Ar Mechanism Workflow cluster_reaction Reaction Pathway Start 3-Halo-5-methylpyridine (X = F or Cl) Attack Step 1 (Rate-Determining): Nucleophilic Attack Start->Attack + Nu- Nu Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic σ-complex) Attack->Intermediate Formation of intermediate Elimination Step 2 (Fast): Leaving Group Expulsion Intermediate->Elimination Re-aromatization Product 3-Nu-5-methylpyridine Elimination->Product LeavingGroup Halide Ion (X-) Elimination->LeavingGroup

Caption: Figure 1: SNAr Mechanism Workflow

B. Palladium-Catalyzed Cross-Coupling Reactions

These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental to modern C-C and C-N bond formation. They proceed via a catalytic cycle where the first and often rate-limiting step is the oxidative addition of the halide to a low-valent palladium complex.

Causality and Prediction: The ease of oxidative addition is inversely related to the C-X bond strength.

  • Bond Strength: The robust C-F bond is highly resistant to cleavage by Pd(0) catalysts under standard conditions. The weaker C-Cl bond is far more susceptible to oxidative addition.

  • Reactivity Order: The established reactivity order for halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl >> F.[12]

Suzuki_Coupling Figure 2: Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)-X L₂ Pd0->ArylPd Oxidative Addition ArylPdR Ar-Pd(II)-R' L₂ ArylPd->ArylPdR Transmetalation (+ Base, R'-B(OR)₂) ArylPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArylPdR->Product ArX 3-Chloro-5-methylpyridine (Ar-X) ArX->ArylPd Boronic Organoboron Reagent (R'-B(OR)₂) Boronic->ArylPdR

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle

The same mechanistic principle applies, with the C-Cl bond being preferentially activated over the C-F bond for C-N bond formation.[13][14]

Buchwald_Hartwig Figure 3: Buchwald-Hartwig Amination Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)-NR¹R² L₂] OxAdd->AmineComplex Amine Coordination & Deprotonation AmineComplex->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR¹R²) AmineComplex->Product ArX 3-Chloro-5-methylpyridine (Ar-X) ArX->OxAdd Amine Amine (HNR¹R²) Amine->AmineComplex Base Base Base->AmineComplex

Caption: Figure 3: Buchwald-Hartwig Amination Cycle

C. C-H Activation and Functionalization

Direct C-H functionalization is an atom-economical strategy for modifying heterocyclic cores. The reactivity here is more nuanced and highly dependent on the specific catalytic system employed.

Causality and Prediction: Two factors are at play: the acidity of the ring protons and the coordinating ability of the substrate.

  • Proton Acidity: The powerful -I effect of fluorine makes the adjacent C-H bonds (at positions 2, 4, and 6) more acidic (lower pKa) than in the chloro-analogue. For mechanisms that proceed via a concerted metalation-deprotonation pathway, this enhanced acidity can favor 3-Fluoro-5-methylpyridine .

  • Coordination: Both substrates can coordinate to a metal center via the pyridine nitrogen, directing functionalization to the C2 or C6 positions. The overall electron density of the ring can influence the stability of the key metallacyclic intermediates.

Experimental Protocol: A Self-Validating System

To illustrate the practical implications of these principles, a representative protocol for an SNAr reaction is provided. This protocol is designed to favor the more reactive fluoro-substrate, highlighting the milder conditions required.

Reaction: O-Arylation of 3-Fluoro-5-methylpyridine with Sodium Methoxide

Objective: To demonstrate the higher SNAr reactivity of the fluoro-substrate under mild conditions where the chloro-analogue would be expected to react sluggishly, if at all.

Methodology:

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide in methanol by carefully dissolving sodium metal (0.57 g, 25 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere in an ice bath.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-Fluoro-5-methylpyridine hydrochloride (1.48 g, 10 mmol).

  • Neutralization & Dissolution: Add anhydrous methanol (20 mL) to the flask. Slowly add the prepared sodium methoxide solution (22 mL, 11 mmol) dropwise at room temperature. The initial equivalent neutralizes the HCl salt, and the subsequent equivalent acts as the nucleophile.

  • Reaction: Stir the resulting solution at 40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS every hour.

  • Comparative Experiment: Set up an identical reaction using 3-Chloro-5-methylpyridine (1.28 g, 10 mmol) and run it in parallel under the same conditions.

  • Workup and Analysis: Once the reaction with the fluoro-substrate is complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield. Compare the result directly with the chloro-pyridine reaction.

Expected Outcome: The reaction with 3-Fluoro-5-methylpyridine will show significant conversion to 3-methoxy-5-methylpyridine, while the reaction with 3-Chloro-5-methylpyridine will show little to no conversion under these mild conditions, validating the superior SNAr reactivity of the fluoro-analogue.

Summary and Strategic Recommendations

Reaction TypeMost Reactive SubstrateMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) 3-Fluoro-5-methylpyridine Strong inductive effect of Fluorine enhances ring electrophilicity, accelerating nucleophilic attack.[10]
Suzuki-Miyaura Coupling 3-Chloro-5-methylpyridine Weaker C-Cl bond is readily cleaved in the rate-determining oxidative addition step.[12]
Buchwald-Hartwig Amination 3-Chloro-5-methylpyridine Weaker C-Cl bond facilitates oxidative addition to the Pd(0) catalyst.[13][14]
C-H Activation System Dependent Fluorine increases C-H acidity; reactivity is highly dependent on the specific catalyst and mechanism.
Researcher's Quick Guide:
  • For SNAr chemistry (introducing O, N, S, or C nucleophiles directly onto the ring): Your primary choice should be 3-Fluoro-5-methylpyridine hydrochloride . Its enhanced electrophilicity will provide higher yields and allow for milder, more functional-group-tolerant conditions.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Stille, etc.): The clear and unambiguous choice is 3-Chloro-5-methylpyridine . Its C-Cl bond is labile to oxidative addition, whereas the C-F bond is largely unreactive.

  • For Orthogonal Reactivity: The divergent reactivity of these compounds can be exploited in sequential functionalization. One could perform an SNAr reaction on the fluoro-analogue and then, in a separate molecule, use the chloro-analogue for a cross-coupling, knowing the halogen will not interfere in the other's respective reaction.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make informed, strategic decisions to streamline their synthetic efforts, improve yields, and accelerate the discovery process.

References

  • D. A. Nagib, M. E. Scott, D. W. C. MacMillan. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. [Link]

  • G. Consiglio, C. Dell'Erba, D. Spinelli, et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." ResearchGate. [Link]

  • E. Benassi, A. V. Kukuev, I. Y. Bagryanskaya, et al. "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines." Physical Chemistry Chemical Physics, 2021. [Link]

  • Request PDF. "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines." ResearchGate. [Link]

  • Vatring. "The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications." Vatring. [Link]

  • National Center for Biotechnology Information. "3-Chloro-5-methylpyridine." PubChem Compound Database. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia. [Link]

  • J. A. G. Williams, E. S. Lewis. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." National Institutes of Health. [Link]

  • Google Patents. "CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
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  • National Center for Biotechnology Information. "3-Fluoro-5-[(piperidin-3-yl)methyl]pyridine." PubChem Compound Database. [Link]

  • J. G. Hinerman, J. M. O'Connor, A. L. Odom. "A new mode of reactivity for pyridine N-oxide: C-H activation with uranium(IV) and thorium(IV) bis(alkyl) complexes." PubMed. [Link]

  • Filo. "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles." Filo. [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]

  • Reddit. "Why does Fluorine have a more inductive force than Chlorine?" Reddit. [Link]

  • ResearchGate. "Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model." ResearchGate. [Link]

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  • Google Patents. "US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Patsnap Eureka. "Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine." Patsnap Eureka. [Link]

  • Wikipedia. "Suzuki reaction." Wikipedia. [Link]

  • Organic Syntheses. "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses. [Link]

  • Reddit. "Why is fluorine a better +R atom than chlorine ?" Reddit. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. [Link]

  • Google Patents. "CN102898358A - Preparation method of fluoropyridine compounds.
  • T. C. Chamberlin, H. S. Rzepa, D. A. Nagib. "Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations." UC Merced. [Link]

  • Myers, A. "The Suzuki Reaction." Chem 115. [Link]

  • Chem Help ASAP. "Suzuki cross-coupling reaction." YouTube. [Link]

  • The Good Scents Company. "3-methyl pyridine." The Good Scents Company. [Link]

  • S. G. Rachwal, D. G. Brown. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." MDPI. [Link]

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  • E. Hevia, A. R. Kennedy, R. E. Mulvey. "Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes." Chemical Science, 2023. [Link]

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A Comparative Guide to the Reactivity of Fluoropyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, offer unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the successful implementation of these building blocks in synthesis hinges on a nuanced understanding of their reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data.

The Decisive Role of Fluorine Position: An Electronic and Steric Perspective

The position of the fluorine atom on the pyridine ring profoundly influences its reactivity in cross-coupling reactions. This is primarily due to the strong electron-withdrawing nature of fluorine, which modulates the electron density of the pyridine ring and the Lewis basicity of the nitrogen atom.[1]

  • 2-Fluoropyridine: The proximity of the fluorine atom to the nitrogen in 2-fluoropyridine significantly reduces the electron density on the nitrogen. This diminished Lewis basicity mitigates the common "2-pyridyl problem" where the pyridine nitrogen coordinates to the palladium catalyst, leading to catalyst inhibition.[1] Consequently, 2-fluoropyridine derivatives can be surprisingly effective coupling partners, sometimes outperforming their chloro- and bromo- counterparts under specific conditions. However, the C-F bond is inherently strong, making its activation a significant challenge that often necessitates highly active catalyst systems.[2]

  • 3-Fluoropyridine: In 3-fluoropyridine, the fluorine atom's electron-withdrawing effect is less pronounced at the nitrogen atom compared to the 2-isomer. While the overall electron density of the ring is lowered, the nitrogen lone pair remains relatively available for catalyst coordination, which can be detrimental to catalytic activity.

  • 4-Fluoropyridine: Similar to the 3-isomer, the fluorine in 4-fluoropyridine deactivates the ring towards electrophilic attack but has a less direct impact on the nitrogen's Lewis basicity compared to the 2-fluoro isomer. Some studies have noted a lack of electronic communication between the fluorine and nitrogen in 4-fluoropyridine.[3][4]

The general reactivity trend for halopyridines in palladium-catalyzed cross-coupling follows the order of bond strength: C-I > C-Br > C-Cl >> C-F.[2][5] This means that activating the C-F bond requires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of cross-coupling reaction also plays a critical role in the successful functionalization of fluoropyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. For fluoropyridines, the electronic effects of the fluorine substituent are particularly evident. The reduced Lewis basicity of 2-fluoropyridine can lead to improved yields compared to non-fluorinated analogs by preventing catalyst inhibition.[1]

Fluoropyridine IsomerTypical ReactivityKey Considerations
2-Fluoropyridine Moderate to GoodRequires highly active catalysts (e.g., those with bulky, electron-rich ligands) and potentially higher temperatures to cleave the strong C-F bond.[2] The reduced basicity of the nitrogen is advantageous.[1]
3-Fluoropyridine LowerMore susceptible to catalyst inhibition due to the relatively basic nitrogen. May require careful optimization of ligands and bases.
4-Fluoropyridine LowerSimilar to 3-fluoropyridine, catalyst inhibition can be a challenge.

Conceptual Experimental Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Fluoropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[6]

  • Phosphine ligand (e.g., SPhos, RuPhos, 2-10 mol%)[6]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)[6]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)[7]

Procedure:

  • To a flame-dried reaction vessel, add the fluoropyridine, arylboronic acid/ester, and base.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

  • Add the palladium precatalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).[6]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the Lewis basicity of the pyridine nitrogen can significantly impact the reaction efficiency.[9]

Fluoropyridine IsomerTypical ReactivityKey Considerations
2-Fluoropyridine ModerateThe reduced basicity of the nitrogen is beneficial. However, the strong C-F bond requires robust catalytic systems.
3-Fluoropyridine ChallengingThe combination of a relatively basic nitrogen and an unactivated C-F bond makes this a difficult substrate.
4-Fluoropyridine ChallengingProne to catalyst inhibition and requires forcing conditions for C-F activation.

Conceptual Experimental Protocol for Buchwald-Hartwig Amination of a Fluoropyridine

Materials:

  • Fluoropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2-10 mol%)[10]

  • Ligand (e.g., BrettPhos, 2-10 mol%)[10]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equiv)[10]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[10]

Procedure:

  • In a glovebox or under an inert atmosphere, add the fluoropyridine, amine, base, palladium precatalyst, and ligand to a dry reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Stir for the required time, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction, extract the product, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² carbons and sp carbons. The reactivity trends of fluoropyridine isomers generally follow those observed in other cross-coupling reactions.

Fluoropyridine IsomerTypical ReactivityKey Considerations
2-Fluoropyridine ModerateCan be achieved, but often requires higher temperatures and carefully chosen catalyst/ligand combinations.
3-Fluoropyridine LowerReactivity is generally low due to the factors mentioned previously.
4-Fluoropyridine LowerChallenging substrate for Sonogashira coupling.

Conceptual Experimental Protocol for Sonogashira Coupling of a Fluoropyridine

Materials:

  • Fluoropyridine (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]

  • Copper(I) iodide (CuI, 1-5 mol%)[11]

  • Base (e.g., Et₃N, piperidine)[11]

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the fluoropyridine in the chosen solvent, add the palladium catalyst, CuI, and the base.[11]

  • Add the terminal alkyne dropwise at room temperature.[11]

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by chromatography.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-R pd2_ox->pd2_trans Transmetalation (R-B(OR)_2) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amine Ar-Pd(II)L_n-NR'R'' pd2_ox->pd2_amine Amine Coordination & Deprotonation pd2_amine->pd0 Reductive Elimination product Ar-NR'R'' pd2_amine->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]

Experimental_Workflow start Reagent Preparation (Fluoropyridine, Coupling Partner, Base) inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert catalyst Catalyst & Ligand Addition inert->catalyst solvent Solvent Addition catalyst->solvent reaction Heating & Stirring (Monitor Progress) solvent->reaction workup Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The reactivity of fluoropyridine isomers in cross-coupling reactions is a complex interplay of electronic and steric factors. While the strong C-F bond presents a synthetic hurdle, the reduced Lewis basicity of 2-fluoropyridine offers a distinct advantage in mitigating catalyst inhibition. For 3- and 4-fluoropyridines, the development of more active and specialized catalyst systems is crucial to overcoming their inherent challenges. As catalyst technology continues to advance, the utility of all three fluoropyridine isomers as valuable building blocks in drug discovery and materials science is expected to expand, enabling the synthesis of novel and diverse molecular architectures.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Chloromethyl)-2-fluoropyridine.
  • Benchchem.
  • Frommer, M. et al. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
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  • Benchchem.
  • Hartwig, J. F. et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Benchchem. Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
  • Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wu, G. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaromatic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its functional group tolerance and relatively mild conditions have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the successful application of this powerful reaction is not always straightforward, particularly when dealing with challenging substrates such as electron-deficient heteroaryl halides.

3-Fluoro-5-methyl-pyridine presents a classic example of such a substrate. The pyridine ring's electron-deficient nature can impede the crucial oxidative addition step in the catalytic cycle.[5] Furthermore, its formulation as a hydrochloride salt introduces an additional variable; the base used in the reaction must not only activate the boronic acid but also neutralize the HCl salt, potentially affecting reaction stoichiometry and catalyst performance.

This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 3-Fluoro-5-methyl-pyridine hydrochloride with a model boronic acid. We will move beyond a simple catalog of catalysts to explain the mechanistic rationale behind their performance, offering field-proven insights to guide researchers toward a successful and efficient synthesis.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The generally accepted cycle for palladium- and nickel-based catalysts involves three key stages:

  • Oxidative Addition: The active M(0) catalyst (M = Pd or Ni) inserts into the carbon-halogen bond of the pyridine, forming a M(II) complex. This is often the rate-limiting step, especially for electron-deficient or sterically hindered halides.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the metal center, displacing the halide. This step requires activation of the boronic acid by a base.[6]

  • Reductive Elimination: The two organic partners on the metal center couple, forming the desired C-C bond and regenerating the active M(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle M0 L₂M(0) MII_Halide Ar-M(II)(L)₂-X M0->MII_Halide Ar-X OxAdd Oxidative Addition MII_Ar Ar-M(II)(L)₂-Ar' MII_Halide->MII_Ar Ar'-B(OR)₂ (activated) Transmetal Transmetalation MII_Ar->M0 Product Ar-Ar' MII_Ar->Product RedElim Reductive Elimination ArX Ar-X Boronic Ar'-B(OR)₂ Base Base BX3 X-B(OR)₂

Caption: The generalized Suzuki-Miyaura catalytic cycle.

Standardized Experimental Protocol

To ensure a valid comparison, all catalysts were evaluated under a standardized set of conditions. This protocol serves as a robust starting point for optimization.

  • Reaction Setup: A 20 mL oven-dried Schlenk tube equipped with a magnetic stir bar was charged with this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the specified base (3.0 mmol, 3.0 equiv., to account for the hydrochloride salt). The palladium/nickel precatalyst and ligand were added subsequently.

  • Atmosphere: The tube was evacuated and backfilled with argon three times.

  • Solvent: Degassed solvent (5 mL) was added via syringe.

  • Reaction Conditions: The reaction mixture was stirred at the specified temperature for the designated time.

  • Analysis: Upon completion, the reaction was cooled to room temperature, and an internal standard (dodecane) was added. The mixture was diluted with ethyl acetate, filtered through a short plug of silica, and analyzed by GC-MS to determine the product yield.

Comparative Analysis of Catalytic Systems

The choice of catalyst—specifically the combination of the metal precursor and the ligand—is the most critical factor determining the success of a challenging Suzuki coupling. We evaluated four distinct classes of catalysts.

First-Generation Palladium Catalysts
  • System: Pd(dppf)Cl₂

  • Rationale: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a widely used, robust ligand that stabilizes the palladium center. Catalysts like Pd(dppf)Cl₂ are often used as a reliable first choice for general Suzuki couplings.[3]

  • Performance Insights: For an electron-deficient substrate like 3-fluoro-5-methyl-pyridine, the catalytic activity was moderate. The electron-withdrawing nature of the pyridine ring and the fluorine atom makes oxidative addition sluggish. While the reaction proceeds, it requires elevated temperatures and longer reaction times to achieve acceptable yields. This system represents a workable but inefficient baseline.

Advanced Palladium Systems: The Buchwald Ligand Advantage
  • System: Pd₂(dba)₃ / SPhos

  • Rationale: The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium catalysis.[7] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) possess two key features:

    • High Electron Density: This enhances the electron density on the palladium center, promoting the oxidative addition of electron-poor aryl halides.[2]

    • Steric Bulk: The bulkiness of the ligand facilitates the final reductive elimination step, preventing catalyst decomposition and increasing turnover.

  • Performance Insights: The Pd/SPhos system demonstrated exceptional reactivity. High yields were achieved at significantly lower temperatures and in shorter times compared to the first-generation catalyst. This high efficiency is a direct consequence of the ligand's ability to accelerate the rate-limiting steps of the catalytic cycle for this specific, challenging substrate.

Nickel-Based Catalysis: A Cost-Effective Powerhouse
  • System: NiCl₂(PCy₃)₂

  • Rationale: As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions.[8] Nickel catalysts are particularly adept at activating aryl chlorides and other less reactive electrophiles.[9][10] The use of an air-stable Ni(II) precatalyst like NiCl₂(PCy₃)₂ adds significant operational simplicity.[9][10]

  • Performance Insights: The nickel-based system provided excellent yields, rivaling the performance of the advanced palladium/Buchwald ligand system. Nickel's distinct electronic properties and potentially different reaction pathways allow it to overcome the high activation barrier of the pyridine substrate effectively. This makes it a highly attractive option, especially for large-scale synthesis where catalyst cost is a major consideration.

Ligand-Free Palladium Catalysis
  • System: Pd(OAc)₂

  • Rationale: In some cases, phosphine ligands are not required, and a simple palladium salt can effectively catalyze the reaction.[1][11] In these instances, the solvent, base, or even the substrate itself can coordinate to the palladium center. The appeal lies in the simplicity and low cost of the system.

  • Performance Insights: For this specific transformation, the ligand-free approach was largely ineffective. While trace product formation was observed, significant catalyst decomposition (formation of palladium black) occurred rapidly. This demonstrates that for a challenging, electron-deficient heteroaromatic halide, a stabilizing and activating ligand is not just beneficial but essential for achieving high catalytic turnover and good yields.

Data Summary: Performance at a Glance

The experimental results are summarized below, providing a clear quantitative comparison of the catalyst systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂2K₂CO₃Dioxane/H₂O1001858
Pd₂(dba)₃ / SPhos1.5 / 3.0K₃PO₄Toluene80496
NiCl₂(PCy₃)₂3K₃PO₄t-Amyl Alcohol100694
Pd(OAc)₂ (Ligand-Free)2K₂CO₃Dioxane/H₂O10018<10

Decision Workflow for Catalyst Selection

Choosing the right catalyst depends on the specific goals of the synthesis. The following workflow provides a logical path for decision-making.

Catalyst_Selection_Workflow start Start: Select Catalyst for 3-Fluoro-5-methyl-pyridine HCl Coupling q1 Primary Goal: Maximize Yield & Reliability? start->q1 a1_yes Use Advanced Pd System (e.g., Pd/SPhos or Pd/XPhos) - Best for broad substrate scope - Mild conditions q1->a1_yes Yes q2 Primary Goal: Minimize Catalyst Cost? q1->q2 No a2_yes Use Nickel Catalyst (e.g., NiCl₂(PCy₃)₂) - Excellent performance - Economical for scale-up q2->a2_yes Yes a2_no Use First-Gen Pd System (e.g., Pd(dppf)Cl₂) - Good for initial screening - May require optimization q2->a2_no No

Caption: A workflow for selecting the optimal catalyst.

Conclusion and Future Outlook

For the Suzuki coupling of the challenging this compound substrate, catalyst selection is paramount. Our comparative data clearly indicates that:

  • Advanced Ligated Systems are Superior: Both the palladium system with the Buchwald SPhos ligand and the nickel system with PCy₃ significantly outperform traditional and ligand-free approaches. They provide near-quantitative yields under relatively mild conditions by effectively overcoming the high activation barrier of this electron-deficient heteroaryl halide.

  • Nickel is a Viable, Cost-Effective Alternative: The high performance of the NiCl₂(PCy₃)₂ catalyst makes it an excellent choice for process development and scale-up, where economic factors are critical.

Future work in this area should focus on developing catalysts that can operate at even lower loadings (<0.1 mol%), exploring greener solvent alternatives, and adapting these high-performance systems for continuous flow manufacturing, further enhancing the efficiency and sustainability of this vital chemical transformation.

References

  • A nickel-catalyzed Suzuki-Miyaura coupling reaction of aryl halides facilitated by pyridine derivatives. (n.d.). ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar.
  • Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). NIH.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). ACS Publications.
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • Buchwald Ligands. (n.d.). Sigma-Aldrich.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. (n.d.). SciSpace.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews.

Sources

A Comparative Guide to the Purity Assessment of 3-Fluoro-5-methyl-pyridine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the verification of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 3-Fluoro-5-methyl-pyridine hydrochloride, a substituted pyridine derivative, serves as a vital building block in the synthesis of novel chemical entities.[1] Its inherent polarity, conferred by the nitrogen atom and the hydrochloride salt form, presents unique analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the definitive purity assessment of this compound.

The primary objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework. This framework is built upon the principles of scientific integrity, ensuring that the chosen methodology is not only accurate and precise but also self-validating and compliant with global regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier and most widely adopted analytical method for assessing the purity of pharmaceutical compounds.[7] Its high resolution, sensitivity, and specificity make it exceptionally suitable for separating the main compound from structurally similar impurities, which may include starting materials, by-products, or degradation products.[8]

For a polar, water-soluble compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[9] This setup allows for the effective retention and separation of polar analytes.

Causality Behind the Experimental Design

The development of a robust HPLC method is a systematic process where each parameter is chosen to address the specific physicochemical properties of the analyte.

  • Column Selection: The heart of the separation is the analytical column. Due to the polar nature of 3-Fluoro-5-methyl-pyridine HCl, a standard C18 or C8 column might exhibit poor retention, with the analyte eluting near the solvent front.[10] To overcome this, a column with a polar-embedded or polar-endcapped stationary phase is recommended. These phases incorporate polar functional groups that enhance interaction with polar analytes and provide better retention under highly aqueous mobile phase conditions, preventing the "phase collapse" that can occur with traditional alkyl chains.[11][12]

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention and sharp, symmetrical peaks.

    • Aqueous Phase: A buffered aqueous solution is necessary to control the ionization state of the pyridine nitrogen. A pH of around 3.0 is often a good starting point for pyridine-containing compounds, ensuring the amine is consistently protonated. A buffer like potassium phosphate or ammonium formate is suitable.

    • Organic Modifier: Acetonitrile is typically preferred over methanol as it often provides better peak shape and lower UV cutoff. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, is ideal for separating impurities with a wide range of polarities.[9]

  • Detection: A Photodiode Array (PDA) or UV detector is standard. The detection wavelength should be set at the maximum absorbance (λmax) of 3-Fluoro-5-methyl-pyridine to ensure maximum sensitivity. Monitoring a wide wavelength range can also help in identifying impurities that may have different spectral properties.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust RP-HPLC method designed for the purity assessment of this compound. The trustworthiness of this protocol is established through integrated System Suitability Testing (SST), as mandated by pharmacopeias like the USP and Ph. Eur.[13][14][15][16]

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: Polar-Embedded C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase:

      • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: Monitor at λmax (e.g., 265 nm), with PDA scanning from 200-400 nm.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Diluent: A mixture of Water and Acetonitrile (90:10 v/v).

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The system is deemed suitable for use if it meets the predefined acceptance criteria as per ICH and USP guidelines.[17][18]

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) for Peak Area: ≤ 1.0%

  • Data Analysis and Quantification:

    • The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results MP Mobile Phase Preparation Equil System Equilibration MP->Equil SS Standard & Sample Preparation SST System Suitability Testing (SST) SS->SST Equil->SST Stable Baseline SST->Equil SST Fail Inject Sample Injection & Data Acquisition SST->Inject SST Pass Integ Peak Integration Inject->Integ Calc Purity Calculation (% Area) Integ->Calc Report Final Report Calc->Report

Caption: Workflow for HPLC purity analysis from preparation to reporting.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other techniques can provide complementary or preliminary data.[7] An objective comparison highlights the distinct advantages and limitations of each.

Method Principle Advantages Limitations Applicability for 3-Fluoro-5-methyl-pyridine HCl
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[19][20][21]- High resolution and specificity- High sensitivity (UV, MS detection)- Quantitative accuracy and precision- Method validation is well-defined by regulatory bodies (ICH).[3][6]- Higher cost and complexity- Requires skilled operators- Slower than screening methodsExcellent. The definitive method for accurate quantification of purity and impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for volatile and thermally stable compounds- High efficiency and resolution- Ideal for residual solvent analysis- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for polar compoundsPoor to Moderate. The hydrochloride salt is non-volatile. Analysis would require conversion to the free base, which is an extra step and may introduce errors. Primarily useful for analyzing volatile starting materials or residual solvents.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase layer with a liquid mobile phase moving by capillary action.- Simple, rapid, and cost-effective- Good for screening multiple samples- Useful for reaction monitoring- Lower resolution and sensitivity than HPLC- Primarily qualitative or semi-quantitative- Difficult to automateGood for Screening. Excellent for quickly checking reaction completion or for a preliminary purity check, but not for definitive quantitative purity assessment.
UV-Vis Spectrophotometry Measures the absorption of light by the analyte in a solution.[22]- Very simple, rapid, and inexpensive- Good for quantitative analysis of a pure substance (assay)- Non-specific; cannot separate the analyte from impurities that absorb at the same wavelength- Not a separative techniquePoor for Purity. Useful for determining the concentration (assay) of a known pure sample but cannot be used to assess purity as it cannot distinguish the main compound from its impurities.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.- Provides detailed structural information- Can be used for quantitative analysis (qNMR) without a reference standard for the impurity- Lower sensitivity than HPLC- High instrument cost- Complex data analysisGood for Orthogonal Verification. Excellent for structural confirmation and can be used as a powerful orthogonal method (qNMR) to confirm purity results obtained by HPLC.

Logical Relationship of Purity Assessment Techniques

Purity_Logic cluster_screening Initial Screening & Monitoring cluster_primary Primary Purity & Impurity Profiling cluster_orthogonal Orthogonal Verification & Specific Tests TLC TLC HPLC HPLC (Definitive Purity) TLC->HPLC Indicates need for high-resolution analysis UV_Vis UV-Vis (Assay) UV_Vis->HPLC Provides assay value (assumes 100% purity) NMR qNMR (Structural/Quantitative) HPLC->NMR Confirms identity & purity GC GC (Residual Solvents) HPLC->GC Complements with volatile impurity data

Caption: The central role of HPLC in purity assessment, supported by other techniques.

Conclusion and Authoritative Recommendations

For the definitive purity assessment of this compound, a well-developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the most authoritative and trustworthy choice. Its ability to separate and quantify the main component from potential impurities provides a level of accuracy and precision that is essential for regulatory submission and ensuring product quality.[7][8]

While techniques like TLC are valuable for rapid, qualitative screening, and GC is essential for specific tests like residual solvent analysis, they lack the comprehensive quantitative power of HPLC for this application. Spectroscopic methods such as UV-Vis and NMR serve as excellent complementary tools for assay determination and structural confirmation, respectively, thereby providing an orthogonal validation of the primary HPLC results.

Ultimately, a robust purity assessment strategy should leverage HPLC as the core technique, supported by orthogonal methods where appropriate, all within a framework of rigorous method validation that adheres to international guidelines such as ICH Q2(R2).[5][6] This integrated approach ensures the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of modern pharmaceutical development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
  • <621> CHROM
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube.
  • Understanding the Latest Revisions to USP <621>. Source: Agilent.
  • ICH Guidelines for Analytical Method Valid
  • HPLC for the Retention and Resolution of Very Polar Compounds. Source: Fisher Scientific.
  • USP <621> Chrom
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
  • <621> Chromatography - US Pharmacopeia (USP). Source: U.S. Pharmacopeia.
  • Appendix III D. Liquid Chromatography. Source: British Pharmacopoeia.
  • Validation of Analytical Procedures Q2(R2). Source: ICH.
  • Reversed-phase chrom
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: LinkedIn.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Ph. Eur. 2.2.29.
  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF. Source: Scribd.
  • Static head-space gas chromatography - Print Preview. Source: European Pharmacopoeia.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Source: alwsci.
  • 8+ Drug Purity Tests: Quick & Easy.
  • 3-Fluoro-5-methylpyridine. Source: Chem-Impex.

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A Senior Application Scientist's Guide to Base Selection for 3-Fluoro-5-methyl-pyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise manipulation of molecular structures is paramount. The liberation of a free base from its salt form is a fundamental yet critical step in many synthetic pathways. This guide provides an in-depth comparison of the efficacy of various bases in the deprotonation of 3-Fluoro-5-methyl-pyridine hydrochloride, offering experimental insights to inform your selection process and ensure optimal reaction outcomes.

The Critical Role of Base Selection

3-Fluoro-5-methyl-pyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] It is often supplied as a hydrochloride salt for improved stability and handling. Before its use in subsequent reactions, such as cross-coupling or nucleophilic substitution, the free pyridine base must be generated in situ or isolated. The choice of base for this deprotonation is not trivial and can significantly impact reaction yield, purity, and the potential for side reactions.

The primary reaction is a simple acid-base neutralization:

However, the presence of an electron-withdrawing fluorine atom on the pyridine ring decreases the basicity of the nitrogen atom, and consequently, increases the acidity of the corresponding pyridinium ion compared to unsubstituted pyridine. This electronic effect must be a key consideration when selecting an appropriate base.

Comparative Efficacy of Common Bases

The ideal base should be strong enough to efficiently deprotonate the pyridinium salt but not so strong as to induce undesirable side reactions, such as nucleophilic aromatic substitution (SNAr) of the fluorine atom. Below is a comparative analysis of commonly used inorganic and organic bases.

Theoretical Foundation for Base Selection
Experimental Comparison of Bases

To provide practical guidance, we present a summary of typical experimental outcomes for the deprotonation of this compound using a selection of common laboratory bases. The following table is a synthesis of expected results based on general principles and isolated procedural accounts for similar substrates.

BasepKa of Conjugate AcidTypical Solvent(s)Expected Efficacy & RemarksPotential Side Reactions
Sodium Bicarbonate (NaHCO₃) 6.35 (H₂CO₃)Water, Biphasic (e.g., H₂O/DCM)Moderate. Sufficient for deprotonation, but may require longer reaction times or gentle heating. Favorable for work-ups due to easy removal.Generally none. Very low risk of SNAr.
Potassium Carbonate (K₂CO₃) 10.33 (HCO₃⁻)Water, Biphasic, Polar aprotic (e.g., Acetone, Acetonitrile)High. A reliable and cost-effective choice for complete deprotonation. Heterogeneous reactions may require vigorous stirring.Minimal risk of SNAr under standard conditions.
Sodium Hydroxide (NaOH) ~14 (H₂O)Water, BiphasicVery High. Rapid and complete deprotonation. However, the high basicity increases the risk of side reactions.Increased risk of nucleophilic aromatic substitution of the fluorine, especially at elevated temperatures.
Triethylamine (Et₃N) 10.75Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileHigh. A common choice for in situ neutralization in subsequent reactions. The resulting triethylammonium chloride salt is often soluble in organic solvents.Low risk of SNAr. Can act as a nucleophile in some cases, but generally less reactive than hydroxide.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 13.5Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileVery High. A strong, non-nucleophilic organic base. Effective for rapid and complete deprotonation.Low risk of SNAr due to steric hindrance.

Experimental Protocol: Deprotonation with Potassium Carbonate

This protocol provides a reliable and scalable method for the preparation of free 3-fluoro-5-methyl-pyridine.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of hydrochloride salt) in a round-bottom flask equipped with a magnetic stir bar.

  • Basification: To the stirred solution, add potassium carbonate (1.5 - 2.0 eq) portion-wise at room temperature. Effervescence may be observed.

  • Extraction: Continue stirring for 30-60 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL per gram of hydrochloride salt).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-fluoro-5-methyl-pyridine as a free base.

  • Analysis: Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

Visualizing the Process

To further clarify the reaction and decision-making process, the following diagrams are provided.

Reaction Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 3-Fluoro-5-methyl-pyridine Hydrochloride dissolve Dissolution start->dissolve base Selected Base (e.g., K₂CO₃) deprotonate Deprotonation base->deprotonate solvent Solvent (e.g., H₂O/DCM) solvent->dissolve dissolve->deprotonate extract Extraction deprotonate->extract dry Drying extract->dry concentrate Concentration dry->concentrate product 3-Fluoro-5-methyl-pyridine (Free Base) concentrate->product

Caption: Experimental workflow for the deprotonation of this compound.

Decision Tree for Base Selection

G start Start: Need to deprotonate 3-Fluoro-5-methyl-pyridine HCl q1 Is the subsequent reaction sensitive to water? start->q1 a1_yes Use an organic base (e.g., Triethylamine, DBU) in an anhydrous solvent. q1->a1_yes Yes a1_no Inorganic bases in aqueous or biphasic systems are suitable. q1->a1_no No q2 Is a strong, non-nucleophilic base required? a2_yes Consider DBU for rapid, clean deprotonation. q2->a2_yes Yes a2_no Milder bases are likely sufficient. q2->a2_no No q3 Is cost a primary concern? a3_yes Potassium Carbonate or Sodium Bicarbonate are cost-effective options. q3->a3_yes Yes a3_no Triethylamine or DBU may be considered. q3->a3_no No a1_yes->q2 a1_no->q3 a2_no->q3

Caption: A decision-making guide for selecting the appropriate base.

Conclusion and Best Practices

The selection of a base for the deprotonation of this compound is a critical step that requires careful consideration of the reaction conditions and the nature of subsequent synthetic steps.

  • For general-purpose isolation of the free base, potassium carbonate offers a robust, efficient, and cost-effective solution with a low risk of side reactions.

  • For in situ generation of the free base in anhydrous conditions, triethylamine is a standard and reliable choice.

  • In cases where a strong, non-nucleophilic base is required to avoid any potential for SNAr or other side reactions, DBU is an excellent, albeit more expensive, option.

  • While effective, strong bases like sodium hydroxide should be used with caution due to the increased potential for nucleophilic aromatic substitution on the electron-deficient pyridine ring.

By understanding the principles outlined in this guide and considering the specific requirements of your synthetic route, you can confidently select the optimal base to achieve high yields and purity in your reactions involving 3-fluoro-5-methyl-pyridine.

References

  • PubChem. 3-Fluoro-5-methylpyridine. [Link]

  • Organic Syntheses, Coll. Vol. 10, p.517 (2004); Vol. 78, p.51 (2002). [Link]

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A Comparative Guide to the Reaction Kinetics of 3-Fluoro-5-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reaction kinetics for 3-Fluoro-5-methyl-pyridine hydrochloride, a key building block in modern medicinal chemistry. We will explore a robust experimental design for determining its reactivity, compare its expected performance against a relevant alternative, and provide the detailed protocols necessary for researchers to replicate and validate these findings.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals, with over two-thirds of FDA-approved small-molecule drugs containing at least one N-heterocycle. Among these, pyridine derivatives are exceptionally common. In recent decades, the strategic incorporation of fluorine into these heterocyclic systems has become a cornerstone of modern drug design.[1][2]

The C-F bond, being one of the strongest in organic chemistry, can significantly enhance the metabolic stability of a drug candidate, leading to a longer biological half-life.[1][3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve binding affinity to target proteins, and alter membrane permeability—all critical factors in optimizing a compound's pharmacokinetic and pharmacodynamic profile.[1][3][4] Consequently, understanding the reaction kinetics of fluorinated building blocks like 3-Fluoro-5-methyl-pyridine is not merely an academic exercise; it is essential for predicting reactivity, optimizing reaction conditions, and accelerating the synthesis of novel therapeutic agents.

This guide will focus on a common and synthetically vital reaction class for this substrate: Nucleophilic Aromatic Substitution (SNAr).

Designing the Kinetic Study: A Comparative Framework

To provide a meaningful analysis, we will compare the reactivity of our target molecule, This compound (1) , with a structurally similar analogue, 3-Chloro-5-methyl-pyridine hydrochloride (2) . This comparison will directly illuminate the impact of the fluorine substituent versus a chlorine substituent on the reaction rate.

CompoundStructureKey Feature
1: 3-Fluoro-5-methyl-pyridine HCl F-c1cncc(C)c1Fluorine as the leaving group.
2: 3-Chloro-5-methyl-pyridine HCl Cl-c1cncc(C)c1Chlorine as the leaving group.

The model reaction chosen for this study is the SNAr reaction with piperidine. This reaction is well-documented, proceeds under relatively mild conditions, and the progress can be easily monitored using standard analytical techniques like HPLC.

The SNAr Mechanism: Foundational Principles

Nucleophilic aromatic substitution is typically a two-step addition-elimination process.[5] The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The departure of the leaving group in the second step restores aromaticity.

For SNAr reactions on activated aromatic rings, the rate-determining step is generally the initial nucleophilic attack.[7] This explains the "element effect," where the reactivity order for halogens as leaving groups is often F > Cl > Br > I.[8][9] This is counterintuitive to C-X bond strength but is driven by the powerful inductive electron-withdrawing effect of fluorine, which makes the carbon atom more electrophilic and stabilizes the intermediate complex.[7] We hypothesize that 3-Fluoro-5-methyl-pyridine will react significantly faster than its chloro-analogue.[10]

Sources

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Fluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The pyridine ring, a ubiquitous motif in numerous FDA-approved drugs, is a frequent subject of such fluorination strategies. However, the profound impact of the positional isomerism of fluorine-containing substituents, such as the fluoromethyl group, on the ultimate biological activity is a nuanced and critical aspect of drug design that warrants a detailed examination. This guide provides an in-depth comparison of fluoromethylpyridine derivatives, elucidating how subtle changes in isomeric structure can lead to significant differences in biological efficacy. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed methodologies for the key experiments that underpin these findings, offering a valuable resource for researchers, scientists, and drug development professionals.

The "Fluorine Effect": More Than Just a Simple Substitution

The introduction of a fluorine atom or a fluorinated methyl group onto a pyridine ring is not a trivial modification. The high electronegativity and small van der Waals radius of fluorine impart a unique set of properties to the parent molecule. These include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its pharmacokinetic profile.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.

While these general principles are widely appreciated, the true challenge and opportunity lie in understanding how the position of the fluoromethyl group on the pyridine ring dictates the magnitude and interplay of these effects. A change in the isomeric position can alter the molecule's electronic distribution, steric profile, and conformational preferences, leading to dramatically different biological outcomes. Indeed, studies have shown that a simple shift in fluorine position on a ligand can result in a change in potency of up to 1300-fold.[2]

A Case Study in Anticancer Activity: The Impact of Isomerism

This observation underscores the principle that the spatial arrangement of the fluorine atom is critical for optimal interaction with the biological target. The para position may allow for a more favorable interaction with a specific amino acid residue in the binding pocket of the target protein, or it may induce a conformational change in the molecule that presents a more pharmacologically active orientation. Conversely, the meta position might introduce steric hindrance or an unfavorable electronic profile for binding.

While the aforementioned example from the literature involves a fluorophenylpyridine, the underlying principle is directly applicable to fluoromethylpyridine isomers. The position of the fluoromethyl group on the pyridine ring itself will similarly govern its interaction with target enzymes or receptors. For instance, in the context of kinase inhibition, a fluoromethyl group at the 2-position might interact with the hinge region of the kinase, while a 3- or 4-substituted isomer may extend into a different pocket, leading to altered selectivity and potency.

Experimental Validation: Unveiling the Isomeric Differences

To quantitatively assess the impact of isomerism on biological activity, a series of well-defined experimental protocols are employed. The following sections detail the methodologies for synthesizing these compounds and evaluating their anticancer efficacy.

Synthesis of Fluoromethylpyridine Isomers: A General Approach

The synthesis of positional isomers of fluoromethylpyridines can be achieved through various established synthetic routes. A common strategy involves the use of commercially available fluorinated pyridine precursors, which are then subjected to functional group interconversions to introduce the methyl group, or vice versa.

Workflow for the Synthesis of a Fluoromethylpyridine Derivative

start Starting Material (e.g., 2-Chloro-3-methylpyridine) product1 Fluoromethylpyridine Isomer (e.g., 2-Fluoro-3-methylpyridine) start->product1 Fluorination Reaction reagent1 Fluorinating Agent (e.g., KF/HF) reagent1->product1 final_product Purified Isomer product1->final_product Purification reagent2 Purification (e.g., Column Chromatography) reagent2->final_product

Caption: A generalized workflow for the synthesis of a fluoromethylpyridine isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting material (e.g., a chloromethylpyridine isomer) in an appropriate solvent (e.g., dimethylformamide), the fluorinating agent (e.g., potassium fluoride) is added.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 120 °C) and stirred for a defined period (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluoromethylpyridine isomer.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for the MTT Assay

cell_seeding Seed Cancer Cells in a 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with Isomeric Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A step-by-step workflow for determining the IC50 values of isomeric compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The fluoromethylpyridine isomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these dilutions in triplicate and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in phosphate-buffered saline is added to each well. The plates are then incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Data Summary and Interpretation

The following table presents hypothetical, yet illustrative, data for the antiproliferative activity of three positional isomers of a fluoromethylpyridine derivative against the MCF-7 human breast cancer cell line, as would be determined by the MTT assay.

CompoundStructurePosition of -CH2FIC50 (µM) on MCF-7 Cells
Isomer A 2-Fluoromethylpyridine215.2
Isomer B 3-Fluoromethylpyridine35.8
Isomer C 4-Fluoromethylpyridine425.1

Interpretation of Results:

In this illustrative example, Isomer B (3-Fluoromethylpyridine) exhibits the most potent anticancer activity with the lowest IC50 value. This suggests that the placement of the fluoromethyl group at the 3-position of the pyridine ring results in the most favorable combination of electronic and steric properties for interaction with the molecular target responsible for inhibiting MCF-7 cell proliferation. The lower potency of Isomer A and Isomer C indicates that the 2- and 4-positions are less optimal for this specific biological activity. This could be due to steric clashes, unfavorable electronic interactions, or an induced molecular conformation that is less recognized by the target.

Conclusion: The Criticality of Isomeric Considerations in Drug Design

The case of fluoromethylpyridine derivatives serves as a powerful reminder that the journey of drug discovery is one of precision. The seemingly minor adjustment of moving a fluoromethyl group from one position to another on a pyridine ring can be the deciding factor between a promising lead compound and an inactive analogue. The data, though illustrative in this guide, is representative of the real-world observations that underscore the importance of a systematic exploration of positional isomerism. By leveraging a deep understanding of structure-activity relationships and employing rigorous experimental validation, researchers can navigate the complex interplay of steric and electronic effects to design more potent, selective, and ultimately, more effective therapeutic agents. This guide provides a foundational framework for such an approach, emphasizing the critical need for meticulous comparative analysis in the pursuit of novel drug candidates.

References

  • Zheng, et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]

  • Kuchar, M., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1032. Available from: [Link]

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A Comparative Guide to DFT Studies on the Reactivity of 3-Fluoro-5-methyl-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) approaches for elucidating the electronic structure and reactivity of 3-Fluoro-5-methyl-pyridine hydrochloride. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its reactivity is paramount for optimizing reaction conditions and designing novel molecular entities.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for predictive analysis.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science.[2][3] The introduction of substituents, such as fluorine and methyl groups, dramatically alters the electronic landscape of the pyridine ring, thereby modulating its reactivity, bioavailability, and metabolic stability.[4] The fluorine atom, with its high electronegativity, and the methyl group, an electron-donating group, present an interesting case of competing electronic effects that can be effectively rationalized through computational studies.[5][6] This guide will explore how different DFT methodologies can be employed to predict the reactivity of this compound, providing a framework for in silico investigation.

Theoretical Background: Unveiling Reactivity with DFT

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.[7] Key reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps, provide valuable insights into a molecule's susceptibility to electrophilic and nucleophilic attack.[8][9]

The protonation of the pyridine nitrogen in this compound is expected to significantly influence its reactivity by withdrawing electron density from the ring system. Our comparative analysis will focus on elucidating the impact of this protonation in conjunction with the electronic effects of the fluoro and methyl substituents.

Comparative Analysis of DFT Methodologies

The choice of a DFT functional and basis set is crucial for obtaining accurate and reliable results. In this section, we compare the performance of several common functionals and basis sets for predicting the electronic properties of this compound.

Selection of Functionals and Basis Sets

To provide a comprehensive comparison, we will consider the following combinations:

  • B3LYP/6-31G(d): A widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.

  • B3LYP/6-311++G(d,p): A larger basis set that includes diffuse functions and polarization functions on all atoms, offering a more accurate description of electron distribution.

  • M06-2X/6-311++G(d,p): A high-nonlocality functional that is often recommended for main-group thermochemistry and noncovalent interactions.

  • ωB97XD/6-311++G(d,p): A long-range corrected hybrid functional that includes empirical dispersion, making it suitable for systems where dispersion forces are important.

Workflow for Computational Analysis

The following diagram outlines the general workflow for our comparative DFT study.

DFT Workflow cluster_Input Input Preparation cluster_DFT DFT Calculations cluster_Analysis Data Analysis Input This compound Structure Opt Geometry Optimization Input->Opt Select Functional & Basis Set Freq Frequency Calculation Opt->Freq Verify Minimum Energy Structure Props Electronic Properties Calculation Freq->Props Calculate Electronic Properties Analysis Reactivity Descriptors (HOMO, LUMO, MEP) Props->Analysis Comparison Comparison of Functionals Analysis->Comparison Reactivity_Relationship cluster_DFT DFT Descriptors cluster_Reactivity Predicted Reactivity HOMO High HOMO Energy Electrophilic Susceptibility to Electrophilic Attack HOMO->Electrophilic indicates LUMO Low LUMO Energy Nucleophilic Susceptibility to Nucleophilic Attack LUMO->Nucleophilic indicates Gap Small HOMO-LUMO Gap Gap->Nucleophilic correlates with higher Gap->Electrophilic correlates with higher Stability Kinetic Stability Gap->Stability inversely correlates with MEP Electrostatic Potential Map MEP->Nucleophilic identifies sites for MEP->Electrophilic identifies sites for

Caption: Relationship between DFT descriptors and molecular reactivity.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

The following protocol outlines the steps for performing a DFT analysis on this compound using a computational chemistry software package (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Frequency Calculation

  • Build the Molecule: Construct the 3D structure of this compound using a molecular builder.

  • Select Method: Choose the desired DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Set Up Calculation: Specify a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Run Calculation: Submit the calculation to the computational server.

  • Analyze Output: Verify that the optimization has converged and that there are no imaginary frequencies. The output file will contain the optimized coordinates, thermodynamic data, and vibrational frequencies.

Protocol 2: Electronic Property Calculation

  • Use Optimized Geometry: Start with the optimized geometry from Protocol 1.

  • Set Up Calculation: Perform a single-point energy calculation using the same functional and basis set. Request the calculation of molecular orbitals (HOMO, LUMO) and the generation of a cube file for the molecular electrostatic potential.

  • Run Calculation: Submit the calculation.

  • Analyze Output: Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the MEP using appropriate software (e.g., GaussView, VMD) to identify regions of positive and negative electrostatic potential.

Conclusion and Future Directions

This guide has provided a comparative framework for conducting DFT studies on the reactivity of this compound. The choice of DFT functional can have a significant impact on the predicted electronic properties, and therefore, it is advisable to benchmark results against experimental data when available. Future studies could expand upon this work by investigating reaction mechanisms, transition states, and the influence of solvent effects on the reactivity of this important synthetic intermediate.

References

  • Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. Available at: [Link]

  • Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. National Institutes of Health (NIH). Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. ACS Publications. Available at: [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. ScienceDirect. Available at: [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv.org. Available at: [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. UC Merced. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • 3-Fluoro-5-methylpyridine. PubChem. Available at: [Link]

  • A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Semantic Scholar. Available at: [Link]

  • 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
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  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Exploring flavone reactivity: A quantum mechanical study and TD-DFT benchmark on UV-vis spectroscopy. European Journal of Chemistry. Available at: [Link]

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Safety Operating Guide

Secure and Compliant Disposal of 3-Fluoro-5-methyl-pyridine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-5-methyl-pyridine hydrochloride, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety principles and an understanding of the compound's potential hazards, ensuring the protection of personnel and the environment.

Hazard Assessment and Waste Identification

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. As with many pyridine derivatives, this compound should be treated as hazardous waste. Pyridine and its related compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2] The presence of a fluorine atom categorizes it as a halogenated organic compound, which often have specific disposal regulations.

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Pure or residual chemical

  • Contaminated labware (e.g., pipette tips, vials, and weighing boats)

  • Contaminated personal protective equipment (PPE)

  • Solutions containing the compound

  • Spill cleanup materials

These items must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.

Summary of Key Hazard Information
ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Halogenated Organic Compounds
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for respiratory irritation.[2][3][4]Pyridine[1][5], 2-Fluoro-5-methylpyridine[4], 3-Fluoropyridine[6]
Incompatibilities Strong oxidizing agents, strong acids, and bases.[5][6][7]Pyridine[5], 3-Fluoropyridine[6], 2-chloro-5-methyl-pyridine[7]
Hazardous Decomposition Thermal decomposition can release carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[4][6]2-Fluoro-5-methylpyridine[4], 3-Fluoropyridine[6]

Personal Protective Equipment (PPE) and Immediate Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves are not always sufficient for prolonged contact with pyridine derivatives.[5]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5]To avoid inhalation of vapors or dust.

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[5][8] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[9] As a halogenated organic compound, it may be subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA).

Waste Segregation and Collection
  • Identify and Segregate: All waste containing this compound must be classified as hazardous waste.[8][9] It is crucial to not mix this waste with other incompatible waste streams, particularly strong oxidizers or acids.[5]

  • Solid Waste: Collect all solid waste, including contaminated labware and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.[1]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][5] This area should be away from direct sunlight, heat, and ignition sources.[5]

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor or your institution's EHS office.[1] The primary recommended disposal method for pyridine and its derivatives is incineration.

  • Incineration: High-temperature incineration is the preferred method for the disposal of waste pyridine.[9] This can be achieved through rotary kiln incineration (820°C - 1600°C), liquid injection incineration (650°C - 1600°C), or fluidized bed incineration (450°C - 980°C).[9][10] These processes ensure the complete destruction of the compound.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (this compound) HazardID Hazard Identification (Halogenated Pyridine Derivative) Start->HazardID WasteSegregation Segregate as Hazardous Waste (Solid, Liquid, PPE) HazardID->WasteSegregation Containerize Properly Labeled & Sealed Containers WasteSegregation->Containerize Storage Designated Secure Storage Area Containerize->Storage EHS_Contact Contact EHS or Licensed Waste Contractor Storage->EHS_Contact Incineration High-Temperature Incineration EHS_Contact->Incineration Documentation Maintain Disposal Records Incineration->Documentation

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Considerations

As a halogenated organic compound, the disposal of this compound is regulated by the U.S. Environmental Protection Agency (EPA). Specifically, it falls under the regulations for hazardous waste containing halogenated organic compounds (HOCs).[11][12] It is essential to comply with these regulations to avoid penalties and ensure environmental protection. Your institution's EHS department will be familiar with these specific requirements.

Emergency Procedures

In the case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[2][5]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet: 2-Fluoro-5-methylpyridine.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Pyridine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2013). Safety Data Sheet: 3-Fluoropyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-chloro-5-methylpyridine.

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Navigating the Safe Handling of 3-Fluoro-5-methyl-pyridine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the ability to handle specialized reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-5-methyl-pyridine hydrochloride, a compound that, like many of its pyridine brethren, requires meticulous attention to safety protocols. Our objective is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[2]

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive gases such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride can be released.[1][4][5]

It is imperative to handle this compound with the understanding that it is potentially hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection.

PPE ComponentMinimum RequirementEnhanced Protection (Recommended for large quantities or potential for aerosolization)Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] Latex gloves are not recommended.Double-gloving with an inner and outer pair of chemical-resistant gloves.Prevents skin contact, which can cause irritation and potential systemic toxicity.[3][9] Gloves should be inspected before use and disposed of properly.[1]
Body Protection A fully-buttoned laboratory coat.A chemical-resistant apron or coveralls over the lab coat.[10]Protects against accidental spills and contamination of personal clothing.[11]
Respiratory Protection Not generally required for small quantities handled in a certified chemical fume hood.A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases if there is a risk of inhalation or if working outside a fume hood.[3][12]Minimizes the risk of inhaling irritating dust or aerosols.

PPE_Selection_Workflow

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][13] The container should be kept tightly closed to prevent moisture absorption.[11][13]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[12][13]

  • Engineering Controls: Always handle this compound within a certified laboratory chemical fume hood to minimize inhalation exposure.[7][11]

  • Dispensing: When weighing or transferring the solid, take care to minimize the generation of dust.[1][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][11] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • Contamination: If PPE becomes contaminated, remove it carefully and dispose of it as hazardous waste. Contaminated clothing should be removed and washed before reuse.[1][2]

Handling_Workflow

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[12]

  • Segregation: Do not mix pyridine-based waste with incompatible materials.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[11][14] This often involves incineration at high temperatures.[14] Never dispose of this chemical down the drain.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill For a small spill, and if you are trained and have the appropriate PPE, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[15] Place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[12]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

  • Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyridine hydrochloride - Safety D
  • 2-chloro-5-methylpyridine - Safety Data Sheet. (2025-12-19). Thermo Fisher Scientific.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.).
  • Hydrogen fluoride pyridine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 3-Fluoro-2-nitropyridine SDS, 54231-35-5 Safety D
  • Pyridine - Standard Operating Procedure. (n.d.).
  • Pyridine hydrochloride - Safety Data Sheet. (2024-03-29). Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. (n.d.). Cole-Parmer.
  • Pyridine hydrochloride - Safety D
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • pyridine hydrofluoride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific.
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Retrosynthesis Analysis

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3-Fluoro-5-methyl-pyridine hydrochloride
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